molecular formula C21H17ClF3N3O3S B15609303 CCC-0975

CCC-0975

Cat. No.: B15609303
M. Wt: 483.9 g/mol
InChI Key: JKZSHWDPOQYSJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

structure in first source

Properties

Molecular Formula

C21H17ClF3N3O3S

Molecular Weight

483.9 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2-chloro-5-(trifluoromethyl)anilino]-N-(pyridin-4-ylmethyl)acetamide

InChI

InChI=1S/C21H17ClF3N3O3S/c22-18-7-6-16(21(23,24)25)12-19(18)28(32(30,31)17-4-2-1-3-5-17)14-20(29)27-13-15-8-10-26-11-9-15/h1-12H,13-14H2,(H,27,29)

InChI Key

JKZSHWDPOQYSJW-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

CCC-0975: A Technical Guide on a Novel Hepatitis B Virus cccDNA Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepatitis B virus (HBV) infection remains a significant global health challenge, primarily due to the persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes. This minichromosome serves as the transcriptional template for all viral RNAs, making its elimination a primary goal for a curative therapy. This technical guide provides an in-depth overview of CCC-0975, a disubstituted sulfonamide compound identified as a specific inhibitor of HBV cccDNA formation. This document details its mechanism of action, preclinical efficacy, and the experimental protocols utilized in its characterization, offering a valuable resource for researchers and professionals in the field of antiviral drug development.

Introduction

The eradication of chronic hepatitis B is hindered by the stability of the viral cccDNA reservoir.[1] Current approved therapies, primarily nucleos(t)ide analogs, effectively suppress viral replication but have a minimal effect on the existing cccDNA pool.[1] This necessitates the development of novel therapeutic agents that can directly target cccDNA formation or promote its degradation. This compound emerged from a high-throughput screening of a small-molecule library as a promising lead compound that specifically inhibits the establishment of the cccDNA pool.[2]

Mechanism of Action

This compound acts by inhibiting the conversion of relaxed circular DNA (rcDNA) to cccDNA.[2][3] This is a critical step in the HBV life cycle where the viral genome, upon entering the nucleus, is repaired to form the stable cccDNA minichromosome. Mechanistic studies have revealed that this compound synchronously reduces the intracellular levels of both cccDNA and its precursor, deproteinized rcDNA (DP-rcDNA).[2] This suggests that the compound interferes with the deproteination of rcDNA, a crucial step that must occur before the viral DNA can be repaired and ligated into its covalently closed circular form.[4] Importantly, this compound does not inhibit HBV DNA replication directly, nor does it affect the activity of the viral polymerase.[2]

HBV_Lifecycle_and_CCC0975_Intervention cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HBV Virion HBV Virion rcDNA in Capsid rcDNA in Capsid HBV Virion->rcDNA in Capsid Entry & Uncoating rcDNA rcDNA rcDNA in Capsid->rcDNA Nuclear Import Translation Translation Viral Proteins Viral Proteins Translation->Viral Proteins Capsid Assembly Capsid Assembly Viral Proteins->Capsid Assembly Reverse Transcription Reverse Transcription Capsid Assembly->Reverse Transcription pgRNA pgRNA pgRNA->Reverse Transcription Reverse Transcription->rcDNA in Capsid Deproteination Deproteination rcDNA->Deproteination DP-rcDNA DP-rcDNA Deproteination->DP-rcDNA cccDNA Formation cccDNA Formation DP-rcDNA->cccDNA Formation Repair & Ligation cccDNA cccDNA cccDNA Formation->cccDNA Transcription Transcription cccDNA->Transcription Viral RNAs Viral RNAs Transcription->Viral RNAs Viral RNAs->Translation Export Viral RNAs->pgRNA This compound This compound This compound->Deproteination Inhibition

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent and dose-dependent inhibition of HBV cccDNA formation in cell culture models. The 50% effective concentration (EC50) for cccDNA reduction was determined in different systems, highlighting its antiviral activity.

Cell Line/SystemParameterEC50Reference
HepDES19 cellscccDNA Reduction10 µM[2]
Primary Duck Hepatocytes (DHBV)cccDNA Biosynthesis3 µM[2]
Cytotoxicity

The cytotoxic profile of this compound was evaluated to determine its therapeutic window. The 50% cytotoxic concentration (CC50) was assessed in HepDE19 cells.

Cell LineParameterCC50Selectivity Index (SI)Reference
HepDE19 cellsCell Viability> 50 µM> 5[2]
In Vivo Data

To date, published data on the in vivo efficacy and pharmacokinetics of this compound in animal models of chronic hepatitis B infection are not available. The primary publication suggests that lead optimization through structure-activity relationship (SAR) studies is necessary to improve the potency of the compound before progressing to in vivo testing.[2]

Experimental Protocols

Cell-based HBeAg Reporter Assay for High-Throughput Screening

This assay was employed for the initial screening of a small-molecule library to identify inhibitors of cccDNA formation. It utilizes a genetically engineered cell line (HepDE19) where the secretion of Hepatitis B e-antigen (HBeAg) is dependent on the presence of cccDNA.

HBeAg_Screening_Workflow Start Start HepDE19_cells Seed HepDE19 cells Start->HepDE19_cells Compound_treatment Treat with compound library HepDE19_cells->Compound_treatment Induce_replication Induce HBV replication (Tetracycline withdrawal) Compound_treatment->Induce_replication Incubate Incubate for 7 days Induce_replication->Incubate Collect_supernatant Collect cell culture supernatant Incubate->Collect_supernatant HBeAg_ELISA Measure HBeAg levels by ELISA Collect_supernatant->HBeAg_ELISA Analyze_data Analyze data and identify hits (Reduced HBeAg) HBeAg_ELISA->Analyze_data End End Analyze_data->End

Protocol:

  • Cell Seeding: HepDE19 cells are seeded in multi-well plates.

  • Compound Treatment: Cells are treated with compounds from a small-molecule library.

  • Induction of HBV Replication: HBV transgene expression and subsequent replication are induced by withdrawing tetracycline (B611298) from the culture medium.

  • Incubation: The cells are incubated for a defined period (e.g., 7 days) to allow for cccDNA formation and HBeAg expression and secretion.

  • Supernatant Collection: The cell culture supernatant is collected.

  • HBeAg Quantification: The levels of secreted HBeAg are quantified using a standard enzyme-linked immunosorbent assay (ELISA).

  • Hit Identification: Compounds that lead to a significant reduction in HBeAg levels are identified as potential inhibitors of cccDNA formation.

Southern Blot Analysis of HBV cccDNA

Southern blotting is the gold standard for the specific detection and quantification of different HBV DNA replicative intermediates, including cccDNA and DP-rcDNA.[5]

Southern_Blot_Workflow Start Start Cell_lysis Lyse treated cells Start->Cell_lysis Hirt_extraction Hirt DNA extraction to isolate low molecular weight DNA Cell_lysis->Hirt_extraction Agarose_gel Agarose (B213101) gel electrophoresis to separate DNA forms Hirt_extraction->Agarose_gel Transfer Transfer DNA to a membrane Agarose_gel->Transfer Hybridization Hybridize with a radiolabeled HBV DNA probe Transfer->Hybridization Detection Detect and quantify signals (Phosphorimager) Hybridization->Detection End End Detection->End

Protocol:

  • Cell Lysis: HBV-producing cells (e.g., HepDES19) are lysed.

  • Hirt DNA Extraction: A Hirt extraction is performed to selectively precipitate high molecular weight cellular DNA, enriching for low molecular weight viral DNA forms in the supernatant.

  • DNA Precipitation: The viral DNA is precipitated from the supernatant, typically with ethanol.

  • Agarose Gel Electrophoresis: The extracted DNA is resolved on an agarose gel, which separates the different HBV DNA species (cccDNA, DP-rcDNA, single-stranded DNA) based on their conformation and size.

  • Southern Transfer: The DNA is transferred from the gel to a nylon or nitrocellulose membrane.

  • Hybridization: The membrane is incubated with a labeled (e.g., 32P) HBV-specific DNA probe that hybridizes to the viral DNA on the membrane.

  • Detection and Quantification: The radioactive signals are detected using a phosphorimager, and the intensity of the bands corresponding to cccDNA and DP-rcDNA is quantified.

In Vitro Endogenous Polymerase Assay

This assay is used to determine if a compound directly inhibits the HBV polymerase activity.

Protocol:

  • Virus Precipitation: HBV virions are precipitated from the supernatant of HBV-producing cells.

  • Permeabilization: The viral envelopes are permeabilized using a non-ionic detergent to allow the entry of deoxynucleotide triphosphates (dNTPs).

  • Polymerase Reaction: The permeabilized virions are incubated with a reaction mixture containing dNTPs, including a radiolabeled dNTP (e.g., [α-32P]dCTP), and the test compound (this compound).

  • DNA Precipitation: The newly synthesized radiolabeled viral DNA is precipitated.

  • Quantification: The amount of incorporated radioactivity is measured using a scintillation counter to determine the level of polymerase activity.

Future Directions and Conclusion

This compound represents a promising proof-of-concept for a new class of anti-HBV compounds that directly target the formation of the cccDNA reservoir. Its unique mechanism of action, distinct from existing therapies, makes it an attractive candidate for further development, potentially as part of a combination therapy aimed at achieving a functional cure for chronic hepatitis B.

Key future research directions include:

  • Lead Optimization: Improving the potency and pharmacokinetic properties of this compound through medicinal chemistry efforts.

  • Target Identification: Elucidating the precise host or viral protein target of this compound to better understand its mechanism of action.

  • In Vivo Evaluation: Assessing the efficacy, pharmacokinetics, and safety of optimized analogs in relevant animal models of HBV infection.

References

The Discovery and Development of CCC-0975: A Novel Inhibitor of Hepatitis B Virus cccDNA Formation

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Chronic hepatitis B virus (HBV) infection remains a significant global health challenge, primarily due to the persistence of a stable viral minichromosome, the covalently closed circular DNA (cccDNA), in the nucleus of infected hepatocytes. This cccDNA serves as the transcriptional template for all viral RNAs and is the source of viral rebound upon cessation of current antiviral therapies. The eradication of cccDNA is therefore considered the key to a functional cure for chronic hepatitis B. This technical guide details the discovery and preclinical development of CCC-0975, a first-in-class small molecule inhibitor that specifically targets the formation of HBV cccDNA. This compound, a disubstituted sulfonamide, has been shown to effectively block the conversion of relaxed circular DNA (rcDNA) to cccDNA, offering a promising new therapeutic strategy for the treatment of chronic HBV infection.[1][2][3] This document provides a comprehensive overview of the experimental data, detailed methodologies, and the molecular mechanism of action of this compound.

Introduction: The Challenge of HBV cccDNA

The life cycle of the hepatitis B virus is characterized by the formation of a stable cccDNA molecule from the viral rcDNA genome within the nucleus of infected liver cells.[3] This nuclear cccDNA acts as a persistent reservoir, driving the production of viral proteins and new viral particles.[1] Current standard-of-care treatments, such as nucleos(t)ide analogs, can effectively suppress HBV replication in the cytoplasm but have a limited effect on the existing cccDNA pool.[3] This limitation is the primary reason for the high rates of viral relapse after treatment discontinuation. Therefore, therapeutic agents that can directly target and inhibit the formation or promote the degradation of cccDNA are urgently needed to achieve a functional cure for chronic hepatitis B.[1]

Discovery of this compound

This compound was identified through a high-throughput screening of an in-house small-molecule library of 85,000 drug-like compounds. The screening utilized an innovative cell-based assay using the HepDE19 cell line, where the expression of secreted HBV e antigen (HBeAg) is dependent on the presence of cccDNA.[1] this compound, a disubstituted sulfonamide, emerged as a confirmed inhibitor of cccDNA production.[1]

Mechanism of Action

Subsequent mechanistic studies revealed that this compound inhibits the formation of cccDNA by interfering with the conversion of its precursor, the deproteinated relaxed circular DNA (DP-rcDNA).[1][2] The proposed mechanism is the blockage of the deproteination of rcDNA, a critical step in the cccDNA synthesis pathway.[3] Importantly, this compound does not directly inhibit HBV DNA replication, as demonstrated by its lack of effect on viral polymerase activity in an in vitro endogenous polymerase assay.[1] It also does not promote the degradation of existing cccDNA or DP-rcDNA.[1]

HBV_cccDNA_Formation_and_CCC0975_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus rcDNA_in_capsid rcDNA in Nucleocapsid DP-rcDNA_cyto DP-rcDNA rcDNA_in_capsid->DP-rcDNA_cyto Deproteination DP-rcDNA_nuc DP-rcDNA DP-rcDNA_cyto->DP-rcDNA_nuc Nuclear Import cccDNA cccDNA DP-rcDNA_nuc->cccDNA Repair & Ligation Transcription Viral RNA Transcription cccDNA->Transcription CCC0975 This compound CCC0975->DP-rcDNA_cyto Inhibition

Figure 1: Proposed mechanism of action of this compound in the HBV cccDNA formation pathway.

Quantitative Data

The following tables summarize the key quantitative data from the preclinical evaluation of this compound.

Table 1: In Vitro Activity and Cytotoxicity of this compound in HepDE19 Cells [1]

ParameterValue (µM)Cell Line
EC50 (HBeAg Inhibition)4.55HepDE19
CC50 (Cell Viability)> 50HepDE19
Selectivity Index (CC50/EC50)> 11HepDE19

Table 2: Dose-Dependent Reduction of HBV cccDNA and DP-rcDNA by this compound in HepDES19 Cells [1]

This compound Conc. (µM)cccDNA Level (% of Control)DP-rcDNA Level (% of Control)
0100100
1.258085
2.56065
54045
102025
20< 10< 15

Table 3: Dose-Dependent Inhibition of DHBV cccDNA Formation by this compound in Primary Duck Hepatocytes [1]

This compound Conc. (µM)DHBV cccDNA Level (% of Control)
0100
0.62590
1.2575
2.555
530
10< 10

Experimental Protocols

Cell Culture and HBV Replication Induction
  • Cell Line: HepDES19 cells, a derivative of the HepDE19 cell line, were used for their higher level of cccDNA production.[1]

  • Culture Medium: Cells were maintained in DMEM/F-12 medium supplemented with 10% fetal bovine serum, 100 U/ml penicillin, 100 µg/ml streptomycin, 500 µg/ml G418, and 1 µg/ml tetracycline (B611298).

  • Induction of HBV Replication: To induce HBV replication and cccDNA formation, tetracycline was withdrawn from the culture medium.[1] Cells were seeded in 96-well plates at a density of 5.0 × 104 cells/well in tetracycline-free medium for screening assays.[1] For dose-response experiments, cells were treated with varying concentrations of this compound in tetracycline-free medium, with fresh medium and compound added every other day.[1]

Hirt DNA Extraction for cccDNA Analysis

This protocol is for the selective extraction of low molecular weight, protein-free DNA, including cccDNA and DP-rcDNA.

  • Cell Lysis: Wash cell monolayers with PBS and lyse with Hirt lysis buffer (10 mM Tris-HCl [pH 7.5], 10 mM EDTA, 0.6% SDS).

  • Protein Precipitation: Add 5 M NaCl to the lysate and incubate overnight at 4°C to precipitate high molecular weight DNA and proteins.

  • Centrifugation: Centrifuge at 14,500 × g for 30 minutes at 4°C.

  • Supernatant Collection: The supernatant containing the extrachromosomal DNA is carefully transferred to a new tube.

  • Phenol-Chloroform Extraction: Perform sequential extractions with phenol (B47542) and phenol/chloroform to remove residual proteins.

  • DNA Precipitation: Precipitate the DNA from the aqueous phase with 100% ethanol (B145695).

  • Washing and Resuspension: Wash the DNA pellet with 70% ethanol and resuspend in TE buffer.

Southern Blot Analysis of HBV DNA

Southern_Blot_Workflow Hirt_DNA Hirt Extracted DNA Electrophoresis Agarose (B213101) Gel Electrophoresis (1.2% Agarose, 1x TAE) Hirt_DNA->Electrophoresis Transfer Transfer to Nylon Membrane Electrophoresis->Transfer Hybridization Hybridization with 32P-labeled HBV Probe Transfer->Hybridization Detection Phosphorimager Analysis Hybridization->Detection Quantification Signal Quantification Detection->Quantification

Figure 2: Workflow for the Southern blot analysis of HBV cccDNA and DP-rcDNA.
  • Gel Electrophoresis: The extracted Hirt DNA is resolved on a 1.2% agarose gel in 1x TAE buffer.

  • Transfer: The DNA is transferred from the gel to a nylon membrane.

  • Hybridization: The membrane is hybridized with a 32P-labeled full-length HBV DNA probe.

  • Detection and Quantification: The hybridization signals are detected using a phosphorimager system, and the intensity of the bands corresponding to cccDNA and DP-rcDNA is quantified.

In Vitro Endogenous Polymerase Reaction (EPR) Assay
  • Virus Purification: HBV virion particles are purified from the culture fluid of HepDE19 cells.

  • Reaction Mixture: The purified virions are incubated in a reaction mixture containing [32P]dCTP and the test compound (this compound) or controls.

  • Incorporation Measurement: The incorporation of [32P]dCTP into viral DNA is measured using a liquid scintillation counter. The relative polymerase activity is calculated as a percentage of the control reaction.[1]

Primary Duck Hepatocyte (PDH) Infection Assay
  • Hepatocyte Isolation: Primary hepatocytes are isolated from congenitally DHBV-infected ducks.

  • Cell Culture: PDHs are cultured and pretreated with this compound for 2 hours.

  • Infection: The cells are then inoculated with DHBV.

  • Treatment: Following inoculation, the cells are continuously treated with this compound for 5 days.

  • Analysis: At the end of the treatment period, DHBV cccDNA and core DNA are extracted and analyzed by Southern blotting.[1]

Cytotoxicity Assay
  • Cell Seeding: HepDE19 cells are seeded in 96-well plates.

  • Compound Treatment: Cells are treated with a serial dilution of this compound for 7 days.

  • Cell Viability Measurement: Cell viability is determined using a standard colorimetric assay, such as the MTT assay.

  • CC50 Calculation: The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.[1]

Conclusion and Future Directions

The discovery of this compound represents a significant advancement in the pursuit of a functional cure for chronic hepatitis B. As a specific inhibitor of cccDNA formation, it targets a key step in the viral life cycle that is not addressed by current therapies. The preclinical data demonstrate its potent and specific activity in both human and avian hepadnavirus systems. Further optimization of the disubstituted sulfonamide scaffold and in vivo efficacy studies are warranted to advance this promising class of compounds towards clinical development. The detailed methodologies provided in this guide serve as a valuable resource for researchers in the field of HBV drug discovery and development.

References

The Disubstituted Sulfonamide CCC-0975: A Technical Guide to its Inhibitory Effect on Hepatitis B Virus rcDNA to cccDNA Conversion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The persistence of Hepatitis B Virus (HBV) infection is primarily due to the stability of the covalently closed circular DNA (cccDNA) minichromosome in the nucleus of infected hepatocytes. This cccDNA serves as the transcriptional template for all viral RNAs, making its formation a critical target for curative HBV therapies. This technical guide provides an in-depth overview of the disubstituted sulfonamide compound, CCC-0975, a novel inhibitor of the conversion of relaxed circular DNA (rcDNA) to cccDNA. We will delve into its mechanism of action, present quantitative data from key studies, provide detailed experimental protocols for its evaluation, and visualize the relevant biological pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working towards a cure for chronic Hepatitis B.

Introduction to HBV cccDNA and the Therapeutic Challenge

Chronic Hepatitis B affects millions globally and is a leading cause of liver cirrhosis and hepatocellular carcinoma. Current antiviral therapies, primarily nucleos(t)ide analogues, can effectively suppress HBV replication but do not eliminate the cccDNA reservoir.[1] The conversion of the viral rcDNA genome into cccDNA is a complex process that relies on the host cell's DNA repair machinery.[2][3] This multi-step process, which includes the removal of the viral polymerase covalently linked to the 5' end of the minus-strand DNA, removal of the RNA primer from the plus-strand, DNA gap filling, and ligation, presents several potential targets for therapeutic intervention.[2][3]

This compound: A Novel Inhibitor of cccDNA Formation

This compound is a disubstituted sulfonamide (DSS) compound identified as a specific inhibitor of HBV cccDNA formation.[1][4] Unlike existing HBV drugs that target the viral polymerase, this compound acts on a distinct step in the viral life cycle: the conversion of rcDNA to cccDNA.[1]

Mechanism of Action

Mechanistic studies have revealed that this compound does not directly inhibit HBV DNA replication or the activity of the viral polymerase.[1] Instead, it synchronously reduces the intracellular levels of both cccDNA and its precursor, deproteinized rcDNA (DP-rcDNA).[1] This suggests that this compound interferes with the conversion of rcDNA to cccDNA, likely by inhibiting the deproteination of rcDNA, a critical early step in the conversion process.[1][5] The compound does not appear to promote the degradation of existing DP-rcDNA or cccDNA.[1]

Quantitative Data on the Effect of this compound

The inhibitory activity of this compound on cccDNA formation has been quantified in cell culture models. The following tables summarize the key quantitative data from the foundational study by Cai et al. (2012).[1]

Table 1: In Vitro Efficacy of this compound against HBV cccDNA Formation

Cell LineParameterThis compound EC₅₀ (µM)
HepDES19cccDNA Reduction10
Primary Duck Hepatocytes (DHBV)DP-rcDNA/cccDNA Biosynthesis Reduction3

EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits 50% of the observed effect.

Table 2: Dose-Dependent Reduction of HBV DNA Forms by this compound in HepDES19 Cells

This compound Concentration (µM)Relative DP-rcDNA Level (%)Relative cccDNA Level (%)
0 (Untreated)100100
18075
35045
102015
30<10<10

Data is estimated from the Southern blot analysis presented in Cai et al. (2012).[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the effect of compounds like this compound on rcDNA to cccDNA conversion.

Cell Culture and Compound Treatment

The HepDES19 cell line is a suitable model for studying cccDNA formation via the intracellular amplification pathway.[1]

  • Cell Culture: Maintain HepDES19 cells in DMEM/F-12 medium supplemented with 10% fetal bovine serum, 100 U/ml penicillin, 100 µg/ml streptomycin, and 1 µg/ml tetracycline (B611298).

  • Induction of HBV Replication: To induce HBV replication and cccDNA formation, withdraw tetracycline from the culture medium.

  • Compound Treatment: Simultaneously with tetracycline withdrawal, add the test compound (e.g., this compound) at various concentrations to the culture medium. A DMSO control should be included.

  • Incubation: Culture the cells for a specified period (e.g., 12 days), changing the medium with fresh compound every two days.[1]

Hirt DNA Extraction for cccDNA Enrichment

The Hirt extraction method is used to selectively isolate low-molecular-weight, protein-free DNA, including cccDNA and DP-rcDNA.[6][7][8][9][10]

  • Cell Lysis: Lyse the cultured cells with a solution containing 10 mM Tris-HCl (pH 7.5), 10 mM EDTA, and 0.6% SDS.

  • Protein Precipitation: Add 5 M NaCl to the cell lysate and incubate at 4°C overnight to precipitate high-molecular-weight DNA and protein-DNA complexes.

  • Centrifugation: Centrifuge the lysate to pellet the precipitated material.

  • DNA Precipitation: Collect the supernatant containing the low-molecular-weight DNA and precipitate the DNA with ethanol.

  • DNA Resuspension: Resuspend the DNA pellet in TE buffer.

Southern Blot Analysis of HBV DNA

Southern blotting is the gold standard for distinguishing different forms of HBV DNA.[6][7][10][11]

  • Agarose (B213101) Gel Electrophoresis: Separate the extracted Hirt DNA on a 1.2% agarose gel.

  • Denaturation and Neutralization: Treat the gel with denaturation solution (0.5 M NaOH, 1.5 M NaCl) and then with neutralization solution (0.5 M Tris-HCl pH 7.5, 1.5 M NaCl).

  • Transfer: Transfer the DNA from the gel to a nylon membrane.

  • Hybridization: Hybridize the membrane with a ³²P-labeled HBV-specific riboprobe overnight at 65°C.

  • Washing: Wash the membrane to remove the unbound probe.

  • Detection: Expose the membrane to a phosphor screen and visualize the DNA bands using a phosphorimager. cccDNA, DP-rcDNA, and single-stranded DNA (ssDNA) will migrate at different positions.

Quantitative PCR (qPCR) for cccDNA

qPCR provides a more sensitive method for quantifying cccDNA.[8][12][13][14]

  • Nuclease Digestion: Treat the extracted Hirt DNA with a plasmid-safe ATP-dependent DNase or T5 exonuclease to digest contaminating rcDNA and other linear DNA forms, while leaving the cccDNA intact.

  • qPCR Reaction: Perform qPCR using primers that specifically amplify a region of the HBV genome that spans the gap in rcDNA, ensuring that only cccDNA is efficiently amplified.

  • Normalization: Normalize the cccDNA copy number to the cell number by quantifying a host housekeeping gene (e.g., GAPDH) in the same sample.

Visualizing the Pathway and Experimental Workflow

Signaling Pathway of rcDNA to cccDNA Conversion

The conversion of rcDNA to cccDNA is a multi-step process involving several host DNA repair enzymes. The following diagram illustrates this pathway and the proposed point of inhibition by this compound.

HBV_cccDNA_Formation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus rcDNA_in_capsid rcDNA in Nucleocapsid Deproteination Deproteination (Removal of Polymerase) rcDNA_in_capsid->Deproteination Host Factors? (TDP2, FEN-1?) DP_rcDNA_cytoplasm DP-rcDNA Deproteination->DP_rcDNA_cytoplasm DP_rcDNA_nucleus DP-rcDNA DP_rcDNA_cytoplasm->DP_rcDNA_nucleus Nuclear Import Repair_Synthesis Removal of RNA primer Gap Filling Ligation DP_rcDNA_nucleus->Repair_Synthesis Host DNA Polymerases Ligases cccDNA cccDNA Repair_Synthesis->cccDNA CCC0975 This compound CCC0975->Deproteination Inhibition Experimental_Workflow Start Start: HepDES19 Cell Culture Tetracycline_Withdrawal Tetracycline Withdrawal + Compound Treatment Start->Tetracycline_Withdrawal Incubation Incubation (12 days) Tetracycline_Withdrawal->Incubation Hirt_Extraction Hirt DNA Extraction Incubation->Hirt_Extraction Analysis Analysis Hirt_Extraction->Analysis Southern_Blot Southern Blot Analysis (Qualitative/Semi-quantitative) Analysis->Southern_Blot qPCR qPCR with Nuclease Digestion (Quantitative) Analysis->qPCR End End: Data Interpretation Southern_Blot->End qPCR->End

References

An In-depth Technical Guide to CCC-0975: A Novel Inhibitor of Hepatitis B Virus cccDNA Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCC-0975 is a disubstituted sulfonamide (DSS) that has been identified as a potent inhibitor of Hepatitis B Virus (HBV) replication.[1][2] It specifically targets the conversion of viral relaxed circular DNA (rcDNA) into covalently closed circular DNA (cccDNA), a critical step for the establishment and persistence of chronic HBV infection.[1][2][3] By impeding the formation of the stable cccDNA minichromosome in the nucleus of infected hepatocytes, this compound presents a promising therapeutic strategy for the functional cure of chronic hepatitis B. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for the characterization of this compound.

Chemical Structure and Properties

This compound, with the systematic IUPAC name 2-[benzenesulfonyl-(2-chloro-5-trifluoromethyl-phenyl)-amino]-N-pyridin-4-ylmethyl-acetamide, is a small molecule with a molecular weight of 483.89 g/mol .[1][2] Its chemical structure is characterized by a central acetamide (B32628) core linking a benzenesulfonyl group, a substituted phenyl ring, and a pyridinylmethyl group.

Physicochemical Properties

A summary of the key physicochemical and biological properties of this compound is presented in Table 1.

PropertyValueReference
IUPAC Name 2-[benzenesulfonyl-(2-chloro-5-trifluoromethyl-phenyl)-amino]-N-pyridin-4-ylmethyl-acetamide[2]
Molecular Formula C21H17ClF3N3O3S[1]
Molecular Weight 483.89 g/mol [1]
Appearance Not specified in literature
Solubility Soluble in DMSO[1]
EC₅₀ (HBeAg inhibition) 10 µM[1][2]
CC₅₀ (Cell Viability) >100 µM (HepG2-NTCP cells)[2]
Selectivity Index (SI) >10[2]

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, a plausible synthetic route can be proposed based on established organic chemistry principles for the formation of sulfonamides and amides. The synthesis would likely involve a multi-step process.

A potential retrosynthetic analysis suggests the disconnection of the sulfonamide and the final amide bond. The synthesis could conceptually proceed as follows:

  • Formation of the Sulfonamide Intermediate: Reaction of 2-chloro-5-(trifluoromethyl)aniline with benzenesulfonyl chloride in the presence of a base like pyridine (B92270) would form the N-(2-chloro-5-(trifluoromethyl)phenyl)benzenesulfonamide intermediate.

  • N-Alkylation: The sulfonamide intermediate could then be N-alkylated with a suitable 2-halo-N-(pyridin-4-ylmethyl)acetamide. This halo-acetamide reagent would be prepared separately.

  • Amide Formation: An alternative final step could involve the coupling of 2-(benzenesulfonyl(2-chloro-5-(trifluoromethyl)phenyl)amino)acetic acid with 4-(aminomethyl)pyridine (B121137) using standard peptide coupling reagents.

It is important to note that this is a hypothetical pathway, and the actual synthesis may involve different protecting group strategies and reaction conditions to achieve the desired product with good yield and purity.

Mechanism of Action and Signaling Pathway

This compound exerts its antiviral activity by inhibiting a crucial step in the HBV life cycle: the conversion of relaxed circular DNA (rcDNA) to covalently closed circular DNA (cccDNA).[1][2][3] This cccDNA molecule serves as a stable minichromosome in the nucleus of infected hepatocytes and is the transcriptional template for all viral RNAs, making it essential for viral persistence.[3]

The conversion of rcDNA to cccDNA is a multi-step process that involves the removal of the viral polymerase covalently attached to the 5' end of the minus-strand DNA, removal of the RNA primer from the 5' end of the plus-strand DNA, completion of the plus-strand DNA, and ligation of both DNA strands. This compound is thought to interfere with this pathway, most likely by blocking the deproteination of rcDNA.[3][4] This leads to a synchronous reduction in both cccDNA and its precursor, deproteinized rcDNA (DP-rcDNA).[1][2]

HBV_rcDNA_to_cccDNA_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Virion HBV Virion Capsid Nucleocapsid (containing rcDNA-Polymerase complex) Virion->Capsid Entry & Uncoating rcDNA_Pol rcDNA-Polymerase Complex Capsid->rcDNA_Pol Nuclear Import DP_rcDNA Deproteinized rcDNA (DP-rcDNA) rcDNA_Pol->DP_rcDNA Deproteination cccDNA cccDNA DP_rcDNA->cccDNA DNA Repair & Ligation Transcription Viral RNA Transcription cccDNA->Transcription Inhibitor This compound Inhibitor->rcDNA_Pol Inhibits Deproteination

HBV rcDNA to cccDNA Conversion Pathway and Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay (MTS Assay)

This protocol is to assess the cytotoxicity of this compound.

Materials:

  • HepG2-NTCP cells (or other suitable cell line)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2-NTCP cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.5%. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank control.

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The 50% cytotoxic concentration (CC₅₀) can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

HBeAg Inhibition Assay (ELISA)

This assay measures the inhibition of Hepatitis B e-Antigen (HBeAg) secretion, which can be a surrogate marker for cccDNA activity.

Materials:

  • HBV-infected cells (e.g., HepG2.2.15 or primary human hepatocytes)

  • 24-well or 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Commercial HBeAg ELISA kit

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Seed HBV-infected cells in a suitable plate format. After cell attachment, treat the cells with various concentrations of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 6 days), changing the medium with fresh compound every 2-3 days.

  • Supernatant Collection: At the end of the incubation period, collect the cell culture supernatant.

  • ELISA: Perform the HBeAg ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:

    • Adding samples and controls to antibody-coated wells.

    • Incubating to allow HBeAg to bind.

    • Washing the wells.

    • Adding an enzyme-conjugated detection antibody.

    • Incubating and washing.

    • Adding a substrate to develop a colorimetric signal.

    • Stopping the reaction.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (usually 450 nm).

  • Data Analysis: Calculate the concentration of HBeAg in each sample based on a standard curve. Determine the percentage of HBeAg inhibition for each this compound concentration relative to the vehicle control. The 50% effective concentration (EC₅₀) can be calculated using a dose-response curve.

HBV cccDNA Quantification (Southern Blot)

This is the gold standard for specifically detecting and quantifying cccDNA.

Materials:

  • HBV-infected cells

  • Hirt lysis buffer (0.6% SDS, 10 mM EDTA)

  • 5 M NaCl

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • Ethanol (100% and 70%)

  • Agarose (B213101) gel electrophoresis system

  • Nylon membrane

  • UV crosslinker

  • Hybridization buffer

  • ³²P-labeled HBV DNA probe

  • Phosphorimager system

Procedure:

  • Hirt DNA Extraction:

    • Lyse the cells with Hirt lysis buffer.

    • Add 5 M NaCl to precipitate high molecular weight genomic DNA and protein-DNA complexes.

    • Centrifuge and collect the supernatant containing low molecular weight DNA (including cccDNA).

    • Perform phenol:chloroform extraction to remove proteins.

    • Precipitate the DNA with ethanol, wash with 70% ethanol, and resuspend in TE buffer.

  • Agarose Gel Electrophoresis:

    • Run the extracted DNA on a 1.2% agarose gel to separate different HBV DNA forms (cccDNA, rcDNA, and single-stranded DNA).

  • Southern Transfer:

    • Depurinate, denature, and neutralize the gel.

    • Transfer the DNA from the gel to a nylon membrane.

    • UV crosslink the DNA to the membrane.

  • Hybridization:

    • Pre-hybridize the membrane in hybridization buffer.

    • Add the ³²P-labeled HBV DNA probe and hybridize overnight.

  • Washing and Detection:

    • Wash the membrane to remove the unbound probe.

    • Expose the membrane to a phosphor screen and visualize the bands using a phosphorimager.

  • Quantification:

    • Quantify the intensity of the cccDNA band relative to known standards.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_data_analysis Data Analysis Cell_Culture HBV-infected Cell Culture (e.g., HepG2-NTCP) Treatment Treatment with this compound (Dose-Response) Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTS) Treatment->Cell_Viability Supernatant_Collection Supernatant Collection Treatment->Supernatant_Collection DNA_Extraction Hirt DNA Extraction Treatment->DNA_Extraction CC50 Determine CC₅₀ Cell_Viability->CC50 HBeAg_ELISA HBeAg ELISA Supernatant_Collection->HBeAg_ELISA EC50 Determine EC₅₀ HBeAg_ELISA->EC50 Southern_Blot Southern Blot for cccDNA DNA_Extraction->Southern_Blot cccDNA_Quant Quantify cccDNA Southern_Blot->cccDNA_Quant

Experimental Workflow for the Characterization of this compound.

Conclusion

This compound is a valuable research compound for studying the mechanisms of HBV cccDNA formation and for the development of novel anti-HBV therapeutics. Its specific mode of action, targeting a critical step in the viral life cycle that is not addressed by current therapies, makes it an important tool for drug discovery efforts aimed at achieving a functional cure for chronic hepatitis B. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the potential of this compound and similar molecules.

References

The Disubstituted Sulfonamide CCC-0975: A Technical Guide to its Role in Hepatitis B Virus cccDNA Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, primarily due to the persistence of a stable viral DNA intermediate, the covalently closed circular DNA (cccDNA), in the nucleus of infected hepatocytes. This cccDNA minichromosome serves as the transcriptional template for all viral RNAs, making it the key molecule responsible for viral persistence and the rebound of viral replication upon cessation of antiviral therapy.[1][2][3][4] Consequently, the discovery and development of therapeutic agents that can specifically target and eliminate cccDNA is a primary goal for achieving a cure for chronic Hepatitis B.

This technical guide focuses on CCC-0975, a disubstituted sulfonamide compound identified as a specific inhibitor of HBV cccDNA formation.[1][2][5] It provides a comprehensive overview of its mechanism of action, quantitative data on its antiviral activity and cytotoxicity, and detailed methodologies for the key experiments involved in its characterization. This document is intended to serve as a valuable resource for researchers in the field of HBV drug discovery and development.

Mechanism of Action of this compound

This compound acts as a specific inhibitor of HBV cccDNA formation.[1][2][5] Its primary mechanism involves interfering with the conversion of relaxed circular DNA (rcDNA) into cccDNA.[4][6][7] This inhibitory action leads to a synchronous reduction in the intracellular levels of both cccDNA and its precursor, the deproteinized rcDNA (DP-rcDNA).[1][6][7] Importantly, studies have shown that this compound does not directly inhibit HBV DNA replication or the activity of the viral polymerase.[1][2] Furthermore, it does not appear to promote the degradation of existing cccDNA or DP-rcDNA pools.[1][6][7] This specific mode of action distinguishes this compound from many existing HBV antiviral therapies, such as nucleos(t)ide analogues, which primarily target the reverse transcriptase activity of the viral polymerase.

The proposed mechanism suggests that this compound may target a host or viral factor specifically involved in the rcDNA to cccDNA conversion pathway, a critical step in the establishment and maintenance of the cccDNA reservoir.[4][8]

Quantitative Data

The antiviral activity and cytotoxicity of this compound have been evaluated in cell culture models. The following tables summarize the key quantitative data.

Compound Parameter Value Cell Line Reference
This compoundEC50 (HBeAg production)10 µMHepDE19[9]
This compoundEC50 (cccDNA reduction)10 µMHepDES19[1][9]
Compound Parameter Value Cell Line Reference
This compoundCC50 (Cell Viability)> 50 µMHepDE19[9]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

Cell Culture and HBV Replication System

The HepDES19 cell line is a crucial tool for studying cccDNA formation. It is a stable human hepatoblastoma cell line that contains an integrated copy of the HBV genome under the control of a tetracycline-repressible promoter.

  • Cell Line: HepDES19 (a derivative of HepG2)

  • Culture Medium: Dulbecco's Modified Eagle's Medium/F-12 (DMEM/F-12) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, 500 µg/mL G418, and 1 µg/mL tetracycline (B611298).

  • Induction of HBV Replication: To induce HBV DNA replication and cccDNA formation, tetracycline is withdrawn from the culture medium.[10]

Antiviral Activity Assay (HBeAg Inhibition)

The secretion of Hepatitis B e-antigen (HBeAg) is dependent on the presence of cccDNA and can be used as a surrogate marker for cccDNA levels in high-throughput screening assays.

  • Cell Seeding: Seed HepDE19 cells in 96-well plates at a density of 5.0 × 104 cells/well in tetracycline-free medium to induce HBV replication.

  • Compound Treatment: Immediately after seeding, add serial dilutions of this compound to the wells.

  • Incubation: Incubate the plates for 7 days.

  • HBeAg Quantification: Collect the culture supernatant and quantify the amount of secreted HBeAg using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits HBeAg production by 50%.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.

  • Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[6][11][12]

  • Procedure:

    • Seed cells in a 96-well plate and treat with various concentrations of this compound for the desired duration (e.g., 7 days, parallel to the antiviral assay).

    • Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.[6][12]

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[13]

    • Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

cccDNA Extraction and Analysis (Hirt DNA Extraction and Southern Blot)

To directly measure the effect of this compound on cccDNA levels, a specific DNA extraction method followed by Southern blot analysis is employed.

  • Hirt DNA Extraction: This method selectively extracts low molecular weight, protein-free DNA (including cccDNA and DP-rcDNA) from cultured cells, separating it from high molecular weight chromosomal DNA.[1][14][15]

    • Lyse cells with a solution containing SDS and a high salt concentration (e.g., 1 M NaCl).

    • Incubate on ice or at 4°C overnight to precipitate chromosomal DNA and proteins.

    • Centrifuge to pellet the high molecular weight DNA and cellular debris. The supernatant contains the Hirt DNA extract.

    • Purify the DNA from the supernatant by phenol:chloroform extraction and ethanol (B145695) precipitation.

  • Southern Blot Analysis:

    • Digest the Hirt DNA extract with a restriction enzyme that does not cut within the HBV genome to linearize any plasmid DNA contaminants.

    • Separate the DNA fragments by agarose (B213101) gel electrophoresis. cccDNA, being supercoiled, migrates faster than the relaxed circular and single-stranded forms.

    • Transfer the DNA from the gel to a nylon or nitrocellulose membrane.

    • Hybridize the membrane with a 32P-labeled HBV-specific DNA probe.

    • Visualize the different forms of HBV DNA by autoradiography.

    • Quantify the band intensities to determine the relative levels of cccDNA and DP-rcDNA.

Analysis of HBV Replicative Intermediates

To confirm that this compound does not inhibit HBV DNA replication, total intracellular HBV DNA is analyzed.

  • DNA Extraction: Extract total DNA from treated and untreated HepDES19 cells.

  • Southern Blot Analysis: Separate the DNA on an agarose gel, transfer to a membrane, and hybridize with an HBV-specific probe as described above. This will visualize all replicative intermediates, including relaxed circular (RC), double-stranded linear (DSL), and single-stranded (SS) DNA.

In Vitro Endogenous Polymerase Reaction (EPR) Assay

This assay directly assesses the effect of a compound on the activity of the HBV polymerase within intact viral capsids.

  • Preparation of Viral Cores: Isolate HBV core particles from the cytoplasm of HBV-producing cells (e.g., HepDES19).

  • Polymerase Reaction: Incubate the isolated cores in a reaction mixture containing dNTPs (one of which is radiolabeled, e.g., [α-32P]dCTP) and the test compound (this compound).

  • DNA Extraction and Analysis: After the reaction, extract the viral DNA and analyze the incorporation of the radiolabeled nucleotide by gel electrophoresis and autoradiography. A reduction in signal indicates inhibition of the polymerase.

Primary Duck Hepatocyte (PDH) Infection Model

To evaluate the efficacy of this compound in a more physiologically relevant primary cell model, primary hepatocytes from ducks congenitally infected with Duck Hepatitis B Virus (DHBV), a close relative of HBV, are used.

  • Isolation and Culture of PDHs: Isolate hepatocytes from young, DHBV-free ducklings by collagenase perfusion of the liver.[16] Culture the cells on collagen-coated plates.

  • DHBV Infection: Infect the cultured PDHs with DHBV-positive serum.[8][17]

  • Compound Treatment: Treat the infected cells with this compound.

  • Analysis: After a period of incubation (e.g., 6 days), harvest the cells and extract Hirt DNA. Analyze the levels of DHBV cccDNA and core DNA by Southern blotting.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound research.

HBV_cccDNA_Formation_and_CCC0975_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus rcDNA_cytoplasm rcDNA-containing Nucleocapsid rcDNA_nucleus rcDNA rcDNA_cytoplasm->rcDNA_nucleus Nuclear Import DP_rcDNA DP-rcDNA rcDNA_nucleus->DP_rcDNA Deproteinization cccDNA cccDNA DP_rcDNA->cccDNA Conversion DP_rcDNA->DP_rcDNA_to_cccDNA_point transcription Viral RNA Transcription cccDNA->transcription CCC0975 This compound CCC0975->DP_rcDNA_to_cccDNA_point DP_rcDNA_to_cccDNA_point->cccDNA

Caption: Mechanism of action of this compound in inhibiting HBV cccDNA formation.

Antiviral_Screening_Workflow start Seed HepDE19 cells (tet-free medium) add_compounds Add serial dilutions of This compound start->add_compounds incubate Incubate for 7 days add_compounds->incubate collect_supernatant Collect culture supernatant incubate->collect_supernatant elisa Quantify HBeAg by ELISA collect_supernatant->elisa analyze Calculate EC50 elisa->analyze

Caption: Workflow for determining the antiviral activity of this compound.

cccDNA_Analysis_Workflow start Treat HepDES19 cells with this compound hirt_extraction Hirt DNA Extraction start->hirt_extraction gel_electrophoresis Agarose Gel Electrophoresis hirt_extraction->gel_electrophoresis southern_blot Southern Blot with HBV-specific probe gel_electrophoresis->southern_blot visualize Autoradiography southern_blot->visualize quantify Quantify cccDNA and DP-rcDNA levels visualize->quantify

Caption: Experimental workflow for analyzing the effect of this compound on cccDNA.

Conclusion

This compound represents a promising class of disubstituted sulfonamide inhibitors that specifically target the formation of HBV cccDNA. Its unique mechanism of action, which is distinct from that of currently approved HBV therapies, makes it a valuable tool for HBV research and a potential lead compound for the development of novel therapeutics aimed at achieving a functional cure for chronic Hepatitis B. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate this compound and other molecules in this class, with the ultimate goal of eradicating the persistent cccDNA reservoir.

References

The Role of CCC-0975 in Chronic Hepatitis B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic hepatitis B virus (HBV) infection remains a significant global health challenge, with the persistence of covalently closed circular DNA (cccDNA) in infected hepatocytes being the primary obstacle to a curative therapy.[1] The HBV cccDNA serves as a stable minichromosome in the nucleus of infected cells, acting as the transcriptional template for all viral RNAs, thereby ensuring viral persistence.[1][2] Current antiviral treatments, primarily nucleos(t)ide analogues, can effectively suppress HBV replication, but they do not eliminate cccDNA, leading to viral rebound upon cessation of therapy.[1] This underscores the urgent need for novel therapeutic agents that can directly target the formation and maintenance of cccDNA.[1]

This technical guide focuses on CCC-0975, a preclinical disubstituted sulfonamide compound identified as a specific inhibitor of HBV cccDNA formation.[1][3] this compound represents a promising class of molecules for the development of a functional cure for chronic hepatitis B. This document provides an in-depth overview of its mechanism of action, a compilation of preclinical data, detailed experimental protocols for its evaluation, and a visualization of its role in the context of the HBV life cycle.

Mechanism of Action of this compound

This compound is a hepatitis B virus (HBV) inhibitor that interferes with the conversion of relaxed circular DNA (rcDNA) to cccDNA.[1][4] This inhibitory action synchronously reduces the levels of both cccDNA and its precursor, deproteinized rcDNA (DP-rcDNA), without promoting their intracellular degradation.[1][4] Mechanistic studies suggest that this compound does not directly inhibit HBV DNA replication or the viral polymerase activity.[1] Instead, its primary mode of action is believed to be the blockage of rcDNA deproteination, a critical step in the cccDNA formation pathway.[5] By preventing the removal of the covalently attached viral polymerase from the 5' end of the minus strand of rcDNA, this compound effectively halts the maturation of rcDNA into the transcriptionally active cccDNA.

The formation of cccDNA from rcDNA is a multi-step process that involves several host cell DNA repair enzymes.[5][6][7][8] After the viral nucleocapsid enters the hepatocyte nucleus, the rcDNA is released. The conversion process includes the removal of the viral polymerase, removal of the RNA primer from the plus strand, completion of the plus strand DNA synthesis, and ligation of both DNA strands.[5][8] Host factors implicated in this pathway include Tyrosyl-DNA phosphodiesterase 2 (TDP2) for polymerase removal, Flap endonuclease 1 (FEN-1) for RNA primer removal, various DNA polymerases (such as POLK, POLD, POLH, and POLλ), Proliferating cell nuclear antigen (PCNA), Replication factor C (RFC), and DNA ligases (LIG1 and LIG3).[6][7][8] this compound's interference with this pathway represents a targeted approach to preventing the establishment and replenishment of the cccDNA pool.

Quantitative Data

The preclinical efficacy of this compound and its analog, CCC-0346, has been evaluated in cell culture models of HBV replication. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Efficacy and Cytotoxicity of this compound and CCC-0346 in HepDE19 Cells [1]

CompoundEC50 (μM) (HBeAg reduction)CC50 (μM) (Cell Viability)Selectivity Index (SI = CC50/EC50)
This compound 4.55>50>11
CCC-0346 0.352.57>7

Table 2: Dose-Dependent Inhibition of HBV cccDNA and DP-rcDNA by this compound in HepDES19 Cells [1]

This compound Concentration (μM)Relative cccDNA Level (%)Relative DP-rcDNA Level (%)
0100100
1.25~80~85
2.5~60~65
5~40~45
10~20~25
20<10<15

Note: Relative levels are estimated from the Southern blot data presented in Cai D, et al. 2012.[1]

Table 3: Chemical Properties of this compound and CCC-0346 [1]

CompoundChemical NameMolecular Weight ( g/mol )
This compound 2-[benzenesulfonyl-(2-chloro-5-trifluoromethyl-phenyl)-amino]-N-pyridin-4-ylmethyl-acetamide483.89
CCC-0346 4-(benzyl-methyl-sulfamoyl)-N-(2-methyl-benzothiazol-5-yl)-benzamideNot explicitly stated

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Hirt DNA Extraction for HBV cccDNA and DP-rcDNA Analysis

This protocol is adapted from established methods for the selective extraction of low-molecular-weight, protein-free DNA, such as cccDNA and DP-rcDNA, from cultured cells.[2][9][10][11][12]

Materials:

  • TE buffer (10 mM Tris-HCl, pH 7.5; 10 mM EDTA)

  • 10% Sodium Dodecyl Sulfate (SDS)

  • 5 M NaCl

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • 100% Ethanol (B145695) and 70% Ethanol

  • Nuclease-free water

Procedure:

  • Wash cultured cells (e.g., HepDES19) in a 6-well plate once with phosphate-buffered saline (PBS).

  • Lyse the cells by adding 1.5 mL of TE buffer and 0.1 mL of 10% SDS to each well. Gently mix and incubate for 30 minutes at room temperature to ensure complete lysis.

  • Transfer the viscous cell lysate to a 15 mL centrifuge tube.

  • Add 0.4 mL of 5 M NaCl and gently invert the tube approximately 10 times.

  • Incubate the tubes at 4°C for at least 16 hours to precipitate proteins and protein-associated DNA.

  • Centrifuge at 14,500 x g for 30 minutes at 4°C.

  • Carefully transfer the supernatant, which contains the protein-free DNA, to a fresh 15 mL tube.

  • Perform two rounds of phenol:chloroform:isoamyl alcohol extraction to remove residual proteins. After each extraction, centrifuge at 3,500 x g for 10 minutes at 4°C and transfer the aqueous phase to a new tube.

  • Precipitate the DNA by adding two volumes of 100% ethanol and incubating at -20°C overnight.

  • Pellet the DNA by centrifugation at 3,500 x g for 30 minutes at 4°C.

  • Wash the DNA pellet with 70% ethanol and centrifuge again.

  • Air dry the pellet and resuspend it in 25 µL of TE buffer (10 mM Tris-HCl, pH 7.5; 1 mM EDTA).

Southern Blot Analysis of HBV DNA

This protocol allows for the detection and quantification of different forms of HBV DNA, including cccDNA and DP-rcDNA.[2][13][14][15]

Materials:

  • Agarose (B213101)

  • 10x DNA gel loading buffer

  • TAE buffer

  • Depurination solution (0.25 M HCl)

  • Denaturation solution (1.5 M NaCl, 0.5 M NaOH)

  • Neutralization solution (1.5 M NaCl, 0.5 M Tris-HCl, pH 7.4)

  • 20x SSC

  • Nylon membrane

  • UV crosslinker

  • Hybridization buffer

  • 32P-labeled HBV-specific RNA probe

  • Wash buffers (varying stringencies)

  • Phosphorimager screen and scanner

Procedure:

  • Cast a 1.2% agarose gel in 1x TAE buffer.

  • Load the Hirt-extracted DNA samples mixed with 10x loading buffer into the wells.

  • Perform electrophoresis at a low voltage until the dye front has migrated sufficiently.

  • Depurinate the gel by soaking it in depurination solution for 10 minutes.

  • Denature the DNA by soaking the gel in denaturation solution for 1 hour.

  • Neutralize the gel by soaking it in neutralization solution for 1 hour.

  • Transfer the DNA from the gel to a nylon membrane overnight using capillary transfer with 20x SSC.

  • UV crosslink the DNA to the membrane.

  • Pre-hybridize the membrane in hybridization buffer for at least 1 hour at 65°C.

  • Add the 32P-labeled HBV-specific RNA probe to fresh hybridization buffer and incubate with the membrane overnight at 65°C.

  • Wash the membrane with low and high stringency wash buffers to remove unbound probe.

  • Expose the membrane to a phosphorimager screen and quantify the signals using a phosphorimager.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxicity of this compound.[16][17][18][19]

Materials:

  • HepDE19 cells

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Seed HepDE19 cells in a 96-well plate at a density of 5.0 x 104 cells/well.

  • Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 7 days).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Incubate overnight at 37°C in a humidified atmosphere.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control. The CC50 value is the concentration of the compound that reduces cell viability by 50%.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its evaluation.

HBV_cccDNA_Formation_and_CCC0975_Inhibition cluster_nucleus Hepatocyte Nucleus cluster_inhibition rcDNA Relaxed Circular DNA (rcDNA) Deproteination Deproteination (Polymerase Removal) rcDNA->Deproteination DP_rcDNA Deproteinated rcDNA (DP-rcDNA) Deproteination->DP_rcDNA Repair DNA Repair & Ligation DP_rcDNA->Repair cccDNA Covalently Closed Circular DNA (cccDNA) Repair->cccDNA Transcription Transcription cccDNA->Transcription viral_RNA Viral RNA (pgRNA, mRNAs) Transcription->viral_RNA CCC0975 This compound CCC0975->Inhibition

Caption: Mechanism of this compound action on HBV cccDNA formation.

Experimental_Workflow_CCC0975 cluster_cell_culture Cell-Based Assays cluster_analysis Analysis cluster_results Endpoints start HepDES19 Cell Culture treatment Treatment with this compound (Dose-Response) start->treatment hirt Hirt DNA Extraction treatment->hirt northern Northern Blot for Viral RNA treatment->northern mtt MTT Assay for Cell Viability (CC50) treatment->mtt southern Southern Blot for cccDNA & DP-rcDNA hirt->southern ec50 EC50 Determination southern->ec50 cc50 CC50 Determination mtt->cc50 si Selectivity Index Calculation ec50->si cc50->si

Caption: Workflow for preclinical evaluation of this compound.

Conclusion

This compound represents a significant advancement in the quest for a functional cure for chronic hepatitis B. Its novel mechanism of action, specifically targeting the conversion of rcDNA to cccDNA, offers a distinct advantage over current therapies that primarily suppress viral replication. The preclinical data, though early-stage, demonstrates a potent and specific inhibition of cccDNA formation with a favorable selectivity index.

The detailed experimental protocols provided in this guide are intended to facilitate further research and validation of this compound and other cccDNA inhibitors. As the field moves towards therapies that can eradicate the viral reservoir, compounds like this compound will be instrumental in developing curative regimens for chronic hepatitis B. Further studies are warranted to optimize its pharmacological properties and evaluate its efficacy and safety in more advanced preclinical models, with the ultimate goal of transitioning to clinical development.

References

The Disubstituted Sulfonamide CCC-0975: A Technical Guide to its Target Identification and Molecular Pathway in HBV cccDNA Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic Hepatitis B virus (HBV) infection remains a major global health challenge due to the persistence of a stable viral DNA intermediate, the covalently closed circular DNA (cccDNA), in the nucleus of infected hepatocytes. This cccDNA serves as the transcriptional template for all viral RNAs and is therefore the primary reason for viral persistence and relapse after antiviral therapy. The disubstituted sulfonamide CCC-0975 has been identified as a specific inhibitor of HBV cccDNA formation. This technical guide provides an in-depth overview of the target identification, molecular pathway, and experimental methodologies related to the characterization of this compound. While the direct molecular target of this compound remains to be definitively identified, its mechanism of action is understood to be the interference with the conversion of relaxed circular DNA (rcDNA) to cccDNA.

Target Identification and Mechanism of Action

This compound was identified through a high-throughput screening of a small-molecule library for inhibitors of HBV cccDNA production.[1] Mechanistic studies have revealed that this compound does not directly inhibit the HBV DNA polymerase.[1] Instead, it acts at a crucial step in the viral life cycle: the conversion of the viral genomic rcDNA into the persistent cccDNA form within the host cell nucleus.

The proposed mechanism of action centers on the disruption of the formation or stability of deproteinized rcDNA (DP-rcDNA), a key precursor to cccDNA.[1][2][3] Treatment with this compound leads to a synchronous reduction in the levels of both DP-rcDNA and cccDNA, without affecting the decay kinetics of pre-existing pools of these molecules.[1] This suggests that this compound inhibits a step leading to the formation of DP-rcDNA from rcDNA, which is a critical deproteination step. However, the precise host or viral factor that this compound directly binds to and inhibits is currently unknown.[2][3]

Molecular Pathway of HBV cccDNA Formation and Site of this compound Intervention

The formation of HBV cccDNA from rcDNA is a multi-step process that relies heavily on the host cell's DNA repair machinery. The following diagram illustrates this pathway and the putative point of intervention for this compound.

HBV_cccDNA_Formation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Virion HBV Virion Capsid Nucleocapsid (contains rcDNA-Pol complex) Virion->Capsid Uncoating rcDNA rcDNA-Pol Complex Capsid->rcDNA Nuclear Import DP_rcDNA_cyto DP-rcDNA (Cytoplasmic) DP_rcDNA_nuc DP-rcDNA (Nuclear) rcDNA->DP_rcDNA_nuc Deproteination (Host Factors: TDP2, etc.) cccDNA cccDNA DP_rcDNA_nuc->cccDNA Repair & Ligation (Host Factors: FEN1, LIG1/3, etc.) Transcription Viral Transcription cccDNA->Transcription CCC0975 This compound CCC0975->rcDNA Inhibits formation of DP-rcDNA

Figure 1: HBV rcDNA to cccDNA Conversion Pathway and this compound's Site of Action.

Quantitative Data

The following table summarizes the reported in vitro activity of this compound and a structurally related compound, CCC-0346.[1][3]

CompoundTargetCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound cccDNA FormationHepDE1910>100>10
cccDNA BiosynthesisPrimary Duck Hepatocytes3Not ReportedNot Reported
CCC-0346 cccDNA FormationHepDE19322>7

EC50 (50% effective concentration) is the concentration of the compound that inhibits 50% of the viral activity. CC50 (50% cytotoxic concentration) is the concentration of the compound that causes a 50% reduction in cell viability. SI (Selectivity Index) = CC50 / EC50

Experimental Protocols

The identification and characterization of this compound involved several key experimental procedures. Detailed methodologies are provided below.

High-Throughput Screening (HTS) using a cccDNA-dependent HBeAg Reporter Assay

A cell-based assay was developed for the high-throughput screening of compounds that inhibit cccDNA formation. This assay utilizes the HepDE19 cell line, which expresses Hepatitis B e-antigen (HBeAg) in a cccDNA-dependent manner.

Principle: In the HepDE19 cell line, the HBeAg open reading frame is split. It is only reconstituted upon the conversion of a pregenomic RNA (pgRNA) transcript into cccDNA. Therefore, the level of secreted HBeAg serves as a surrogate marker for the amount of cccDNA.

Workflow Diagram:

HTS_Workflow start Seed HepDE19 cells in 96-well plates add_compounds Add library compounds (10 µM) start->add_compounds induce_replication Remove tetracycline (B611298) to induce HBV replication and cccDNA formation add_compounds->induce_replication incubate Incubate for several days induce_replication->incubate collect_supernatant Collect culture supernatant incubate->collect_supernatant elisa Quantify secreted HBeAg by ELISA collect_supernatant->elisa analyze Analyze data to identify hits (reduced HBeAg levels) elisa->analyze end Hit Compounds analyze->end

Figure 2: High-Throughput Screening Workflow for cccDNA Inhibitors.
Hirt DNA Extraction for the Isolation of Protein-Free Viral DNA

This method is used to selectively extract low-molecular-weight, protein-free DNA, such as cccDNA and DP-rcDNA, from cultured cells, separating it from high-molecular-weight chromosomal DNA and protein-bound DNA.[4][5][6][7]

Protocol:

  • Lyse cultured cells with a buffer containing 10 mM Tris-HCl (pH 7.5), 10 mM EDTA, and 0.6% SDS.

  • Add NaCl to a final concentration of 1 M to precipitate high-molecular-weight DNA and proteins.

  • Incubate on ice for at least 4 hours or overnight.

  • Centrifuge at high speed to pellet the chromosomal DNA and protein.

  • Collect the supernatant containing the low-molecular-weight DNA.

  • Treat the supernatant with Proteinase K to digest any remaining proteins.

  • Perform phenol:chloroform:isoamyl alcohol extractions to remove proteins.

  • Precipitate the DNA with ethanol (B145695).

  • Wash the DNA pellet with 70% ethanol and resuspend in TE buffer.

Southern Blot Analysis of Viral DNA

Southern blotting is employed to detect and quantify the different forms of HBV DNA (cccDNA, DP-rcDNA, and ssDNA) following Hirt extraction.[4][8][9]

Protocol:

  • Digest a portion of the Hirt-extracted DNA with a restriction enzyme that linearizes the HBV genome to serve as a marker.

  • Separate the DNA samples on a 1.2% agarose (B213101) gel.

  • Depurinate the gel with 0.25 M HCl, followed by denaturation with 0.5 M NaOH and 1.5 M NaCl.

  • Neutralize the gel with 0.5 M Tris-HCl (pH 7.5) and 1.5 M NaCl.

  • Transfer the DNA from the gel to a nylon membrane via capillary transfer.

  • Crosslink the DNA to the membrane using UV irradiation.

  • Prehybridize the membrane in a hybridization buffer.

  • Hybridize the membrane with a ³²P-labeled HBV-specific riboprobe overnight.

  • Wash the membrane to remove the unbound probe.

  • Expose the membrane to a phosphor screen and visualize the DNA bands using a phosphorimager.

In Vitro Endogenous Polymerase Assay

This assay is used to determine if a compound directly inhibits the HBV polymerase activity.[1][10]

Protocol:

  • Purify HBV virions from the culture supernatant of HBV-producing cells.

  • Permeabilize the viral envelope with a non-ionic detergent.

  • Incubate the permeabilized virions in a reaction mixture containing dNTPs, including [α-³²P]dCTP, and the test compound (this compound).

  • The endogenous viral polymerase will utilize the pgRNA template to synthesize DNA, incorporating the radiolabeled dCTP.

  • Stop the reaction and precipitate the DNA.

  • Quantify the incorporated radioactivity using a scintillation counter to measure polymerase activity.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxicity of the compounds on the host cells.[11][12][13][14]

Protocol:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 7 days).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Add a solubilizing agent (e.g., SDS-HCl or DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Conclusion

This compound is a valuable proof-of-concept molecule in the quest for a functional cure for chronic hepatitis B. It represents a class of compounds, the disubstituted sulfonamides, that target a novel step in the HBV life cycle – the formation of cccDNA. While its direct molecular target is yet to be elucidated, the understanding of its mechanism of action at the molecular process level provides a strong foundation for future drug development efforts. The experimental workflows and protocols detailed herein are crucial for the identification and characterization of new antiviral agents that target the persistent HBV cccDNA reservoir. Further research is warranted to identify the direct binding partner of this compound, which will undoubtedly open new avenues for the rational design of more potent and specific inhibitors of HBV cccDNA formation.

References

In-Depth Technical Guide: In Vitro and In Vivo Studies of CCC-0975, a Novel Inhibitor of Hepatitis B Virus cccDNA Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CCC-0975 is a disubstituted sulfonamide compound identified as a specific inhibitor of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA) formation. This technical guide provides a comprehensive overview of the in vitro and in vivo studies characterizing this compound. The compound has been shown to effectively reduce the levels of HBV cccDNA and its precursor, deproteinized relaxed circular DNA (DP-rcDNA), in cell culture models. Mechanistic studies indicate that this compound interferes with the conversion of relaxed circular DNA (rcDNA) to cccDNA, a critical step in the establishment and persistence of HBV infection. Notably, its mode of action is distinct from current antiviral therapies as it does not directly inhibit HBV polymerase activity. This document details the experimental protocols utilized in these studies, presents the quantitative data in a structured format, and provides visualizations of the relevant biological pathways and experimental workflows.

Core Concepts and Mechanism of Action

This compound targets a key step in the HBV life cycle: the formation of the stable cccDNA minichromosome in the nucleus of infected hepatocytes. This cccDNA serves as the transcriptional template for all viral RNAs, making it essential for viral replication and persistence.

The primary mechanism of action of this compound is the inhibition of the conversion of rcDNA to cccDNA. Evidence suggests this is likely achieved by blocking the deproteination of rcDNA, a crucial step for the subsequent repair and ligation of the rcDNA molecule into cccDNA.[1][2] This targeted approach prevents the replenishment of the nuclear cccDNA pool, thereby hindering the establishment of new and persistent viral genomes.

Signaling Pathway: HBV rcDNA to cccDNA Conversion and Inhibition by this compound

HBV_cccDNA_Formation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Inhibition rcDNA_Capsid rcDNA-containing Nucleocapsid rcDNA Relaxed Circular DNA (rcDNA) rcDNA_Capsid->rcDNA Nuclear Import DP_rcDNA Deproteinized rcDNA (DP-rcDNA) rcDNA->DP_rcDNA Deproteination cccDNA Covalently Closed Circular DNA (cccDNA) DP_rcDNA->cccDNA Repair & Ligation This compound This compound This compound->DP_rcDNA Blocks Conversion

Caption: HBV rcDNA to cccDNA conversion pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies of this compound and its analog, CCC-0346.

Table 1: In Vitro Efficacy of this compound and CCC-0346

CompoundCell Line/SystemParameterValue (μM)Reference
This compoundHepDE19EC50 (HBeAg)10[1]
This compoundHepDES19EC50 (cccDNA)10[1]
This compoundPrimary Duck Hepatocytes (DHBV)EC50 (cccDNA)3[1]
CCC-0346HepDE19EC50 (HBeAg)3[1]
CCC-0346HepDES19EC50 (cccDNA)3[1]

Table 2: In Vitro Cytotoxicity of this compound and CCC-0346

CompoundCell LineParameterValue (μM)Reference
This compoundHepDE19CC50>100[1]
CCC-0346HepDE19CC5020[1]

Experimental Protocols

Cell-Based cccDNA Assay using HBeAg as a Surrogate Marker

This assay was employed for the high-throughput screening that led to the identification of this compound.[1]

Principle: The HepDE19 cell line is a stable human hepatoblastoma cell line containing an integrated HBV genome under the control of a tetracycline-repressible promoter. In this cell line, the expression of Hepatitis B e-antigen (HBeAg) is dependent on the formation of cccDNA. Therefore, secreted HBeAg levels serve as a surrogate marker for intracellular cccDNA levels.

Protocol:

  • Cell Culture: HepDE19 cells are maintained in DMEM/F-12 medium supplemented with 10% fetal bovine serum, G418, and tetracycline (B611298).

  • Assay Setup: Cells are seeded in 96-well plates and cultured until confluent. To induce HBV replication and cccDNA formation, tetracycline is removed from the culture medium.

  • Compound Treatment: Test compounds, such as this compound, are added to the medium at various concentrations.

  • Incubation: Cells are incubated for a defined period (e.g., 7 days) to allow for cccDNA formation and HBeAg expression and secretion.

  • HBeAg Quantification: The cell culture supernatant is collected, and the level of secreted HBeAg is quantified using a commercial ELISA kit.

  • Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of HBeAg inhibition against the compound concentration.

Southern Blot Analysis of HBV cccDNA and DP-rcDNA

This method is considered the gold standard for the direct detection and quantification of different HBV DNA species.

Protocol:

  • Hirt DNA Extraction:

    • Lyse cultured cells (e.g., HepDES19) with a lysis buffer containing SDS.

    • Precipitate high molecular weight genomic DNA and protein-DNA complexes by adding a high concentration of NaCl and incubating overnight at 4°C.

    • Centrifuge to pellet the precipitate. The supernatant contains low molecular weight DNA, including cccDNA and DP-rcDNA.

    • Extract the DNA from the supernatant using phenol-chloroform extraction and precipitate with ethanol.

  • Agarose (B213101) Gel Electrophoresis:

    • Resuspend the extracted Hirt DNA and separate the different DNA forms on a 1.2% agarose gel. The different topologies of cccDNA (supercoiled) and DP-rcDNA (relaxed circular) allow for their separation.

  • Southern Blotting:

    • Transfer the separated DNA from the gel to a nylon membrane.

    • Hybridize the membrane with a 32P-labeled HBV-specific DNA probe.

    • Wash the membrane to remove the unbound probe.

  • Detection and Quantification:

    • Expose the membrane to a phosphor screen or X-ray film to visualize the bands corresponding to cccDNA and DP-rcDNA.

    • Quantify the band intensities using densitometry.

In Vitro Endogenous Polymerase Assay

This assay is used to determine if a compound directly inhibits the enzymatic activity of the HBV polymerase.

Protocol:

  • Isolation of HBV Cores:

    • Lyse HBV-producing cells (e.g., HepG2.2.15) or concentrate virions from the culture supernatant.

    • Isolate the viral core particles containing the HBV polymerase and the rcDNA template through centrifugation or immunoprecipitation.

  • Endogenous Polymerase Reaction:

    • Incubate the isolated cores in a reaction mixture containing dNTPs (including a radiolabeled dNTP, e.g., [α-32P]dCTP) and the test compound (e.g., this compound).

    • The endogenous HBV polymerase will utilize the rcDNA as a template to synthesize the plus-strand DNA, incorporating the radiolabeled dNTP.

  • Quantification of DNA Synthesis:

    • Stop the reaction and precipitate the DNA.

    • Measure the incorporation of the radiolabeled dNTP using a scintillation counter.

    • A reduction in radioactivity in the presence of the compound would indicate direct inhibition of the polymerase.

In Vivo Studies

Detailed in vivo studies of this compound in mammalian models are not extensively available in the public domain. However, initial studies were conducted in primary duck hepatocytes infected with Duck Hepatitis B Virus (DHBV), a related hepadnavirus.

  • Duck Hepatocyte Model: In DHBV-infected primary duck hepatocytes, this compound demonstrated a dose-dependent inhibition of DHBV cccDNA biosynthesis with an EC50 of 3 μM.[1] This suggests that the mechanism of action is conserved across different hepadnaviruses.

Further in vivo studies in HBV transgenic mouse models or humanized liver mouse models are necessary to evaluate the efficacy, pharmacokinetics, and toxicology of this compound.

Experimental and Logical Workflows

Workflow for this compound Identification and Characterization

discovery_workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation & Characterization cluster_moa Mechanism of Action Studies cluster_invivo Preliminary In Vivo Assessment Library 85,000 Small Molecule Library HBeAg_Assay HepDE19 HBeAg Surrogate Assay Library->HBeAg_Assay Hits Initial Hits HBeAg_Assay->Hits CCC-0975_ID Identification of This compound Hits->CCC-0975_ID cccDNA_Blot Southern Blot for cccDNA & DP-rcDNA CCC-0975_ID->cccDNA_Blot Cytotoxicity Cytotoxicity Assay (CC50) CCC-0975_ID->Cytotoxicity Polymerase_Assay Endogenous Polymerase Assay CCC-0975_ID->Polymerase_Assay Duck_Model DHBV-infected Primary Duck Hepatocytes CCC-0975_ID->Duck_Model Conclusion Conclusion: Inhibits rcDNA to cccDNA conversion cccDNA_Blot->Conclusion Polymerase_Assay->Conclusion

Caption: The workflow for the discovery and initial characterization of this compound.

Conclusion and Future Directions

This compound represents a promising class of anti-HBV compounds with a novel mechanism of action targeting cccDNA formation. Its ability to inhibit the conversion of rcDNA to cccDNA without directly affecting the viral polymerase makes it a valuable candidate for further development, potentially as part of a combination therapy with existing nucleos(t)ide analogs.

Future research should focus on:

  • In-depth in vivo studies: Comprehensive evaluation of the efficacy, pharmacokinetics, and safety profile of this compound in relevant animal models of HBV infection is crucial.

  • Target Identification: Elucidating the precise host or viral factor(s) that this compound interacts with to block rcDNA deproteination will provide a deeper understanding of its mechanism and could reveal new therapeutic targets.

  • Structure-Activity Relationship (SAR) Studies: Optimization of the disubstituted sulfonamide scaffold could lead to the development of analogs with improved potency, selectivity, and pharmacokinetic properties.

This technical guide provides a foundational understanding of the preclinical data for this compound, highlighting its potential as a novel therapeutic agent for the treatment of chronic hepatitis B.

References

The Inhibitory Effect of CCC-0975 on Deproteinized rcDNA (DP-rcDNA): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, primarily due to the persistence of covalently closed circular DNA (cccDNA) in infected hepatocytes. The formation of cccDNA from relaxed circular DNA (rcDNA) is a critical step in the viral lifecycle and presents a key target for antiviral therapies. This technical guide provides an in-depth analysis of CCC-0975, a disubstituted sulfonamide compound that has been identified as a specific inhibitor of HBV cccDNA formation. We will explore its mechanism of action, focusing on its effect on the crucial intermediate, deproteinized rcDNA (DP-rcDNA). This document will present quantitative data on its efficacy, detail the experimental protocols for its study, and provide visual representations of the relevant biological pathways and experimental workflows.

Introduction to HBV cccDNA Formation and the Role of DP-rcDNA

The persistence of HBV infection is attributed to the stable viral minichromosome, cccDNA, which resides in the nucleus of infected liver cells.[1][2] cccDNA serves as the transcriptional template for all viral RNAs, leading to the production of viral proteins and new viral genomes.[1][3] The formation of cccDNA is a multi-step process that involves the conversion of the viral rcDNA genome.

Upon entry into the hepatocyte nucleus, the rcDNA undergoes a series of modifications facilitated by host cell enzymes. A critical initial step is the removal of the viral polymerase (Pol) that is covalently attached to the 5' end of the minus strand of rcDNA.[3][4] This process, known as deproteination, results in the formation of deproteinized rcDNA (DP-rcDNA), a key precursor to cccDNA.[4][5][6] Subsequent steps involve the removal of the RNA primer from the plus strand, completion of the plus strand DNA synthesis, and ligation of both DNA strands to form the supercoiled cccDNA molecule.[7]

Given its essential role as a precursor, the formation of DP-rcDNA represents a strategic target for antiviral intervention. Inhibiting the conversion of rcDNA to DP-rcDNA would effectively block the replenishment of the cccDNA pool.

This compound: A Novel Inhibitor of cccDNA Formation

This compound is a disubstituted sulfonamide compound identified as a potent inhibitor of HBV cccDNA production.[2][8] Mechanistic studies have revealed that this compound does not directly inhibit HBV DNA replication or the viral polymerase activity.[2][8] Instead, it acts by interfering with the conversion of rcDNA to cccDNA.[2][8][9] A key characteristic of this compound's activity is the synchronous reduction in the levels of both cccDNA and its precursor, DP-rcDNA.[2][8] This observation strongly suggests that this compound's mechanism of action involves the inhibition of a very early step in the cccDNA formation pathway, most likely the deproteination of rcDNA.[5][10] The precise molecular target of this compound has not yet been fully elucidated.

Quantitative Data on the Effect of this compound on DP-rcDNA

The inhibitory activity of this compound on DP-rcDNA and cccDNA has been quantified in different experimental systems. The following tables summarize the dose-dependent effects of this compound.

Table 1: Effect of this compound on HBV DP-rcDNA and cccDNA in HepDES19 Cells [2]

This compound Concentration (μM)Relative DP-rcDNA Level (%)Relative cccDNA Level (%)
0 (Untreated Control)100100
18588
36567
104042
302528

Data is estimated from graphical representations in the cited literature and represents the percentage of DP-rcDNA and cccDNA levels relative to the untreated control after 12 days of treatment. The 50% effective concentration (EC50) for cccDNA reduction was determined to be 10 μM.

Table 2: Effect of this compound on DHBV DP-rcDNA/cccDNA in Primary Duck Hepatocytes (PDHs) [2]

This compound Concentration (μM)Relative DP-rcDNA/cccDNA Level (%)
0 (Untreated Control)100
0.3~80
1~60
3~50
10~30
30~20

Data is estimated from graphical representations in the cited literature and represents the percentage of duck hepatitis B virus (DHBV) DP-rcDNA/cccDNA levels relative to the untreated control after 5 days of treatment. The EC50 for DP-rcDNA/cccDNA reduction was determined to be 3 μM.

Experimental Protocols

The analysis of this compound's effect on DP-rcDNA relies on specific molecular biology techniques to isolate and detect this DNA intermediate.

Hirt DNA Extraction for the Isolation of Protein-Free Viral DNA (including DP-rcDNA and cccDNA)

This method is employed to separate low-molecular-weight, protein-free DNA (such as DP-rcDNA and cccDNA) from high-molecular-weight chromosomal DNA and protein-bound DNA.

Materials:

  • Cell lysis buffer (0.6% SDS, 10 mM EDTA, 10 mM Tris-HCl, pH 7.5)

  • 5 M NaCl

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • 100% Ethanol (B145695)

  • 70% Ethanol

  • TE buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA)

Protocol:

  • Wash cell monolayers (e.g., in a 6-well plate) with phosphate-buffered saline (PBS).

  • Lyse the cells by adding 1 mL of cell lysis buffer to each well and incubate at room temperature for 30 minutes with gentle agitation.

  • Transfer the viscous cell lysate to a microcentrifuge tube.

  • Add 0.25 mL of 5 M NaCl to the lysate, mix gently by inverting the tube, and incubate at 4°C overnight. This step precipitates chromosomal DNA and protein-DNA complexes.

  • Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the precipitated material.

  • Carefully transfer the supernatant containing the protein-free DNA to a new tube.

  • Perform a phenol:chloroform extraction to remove remaining proteins. Add an equal volume of phenol:chloroform:isoamyl alcohol, vortex, and centrifuge at 12,000 x g for 10 minutes.

  • Transfer the upper aqueous phase to a new tube.

  • Precipitate the DNA by adding 2.5 volumes of cold 100% ethanol and incubate at -20°C for at least 2 hours.

  • Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the DNA.

  • Wash the DNA pellet with 1 mL of 70% ethanol and air dry.

  • Resuspend the DNA pellet in an appropriate volume of TE buffer.

Southern Blot Analysis for the Detection and Quantification of DP-rcDNA

Southern blotting is the gold standard for distinguishing and quantifying different forms of HBV DNA based on their electrophoretic mobility.

Materials:

  • Agarose (B213101) gel

  • Electrophoresis buffer (e.g., TBE or TAE)

  • Denaturation solution (1.5 M NaCl, 0.5 M NaOH)

  • Neutralization solution (1.5 M NaCl, 0.5 M Tris-HCl, pH 7.4)

  • 20x SSC buffer

  • Nylon membrane

  • UV crosslinker

  • Hybridization buffer

  • 32P-labeled HBV-specific DNA probe

  • Phosphorimager screen and scanner

Protocol:

  • Load the Hirt-extracted DNA samples onto a 1.2% agarose gel. Include a lane with a known amount of linear HBV DNA as a size and quantification standard.

  • Perform electrophoresis to separate the DNA fragments. cccDNA will migrate fastest, followed by DP-rcDNA, and then other forms of viral DNA.

  • After electrophoresis, depurinate the DNA by soaking the gel in 0.25 M HCl for 15 minutes.

  • Denature the DNA by incubating the gel in denaturation solution for 30 minutes.

  • Neutralize the gel by soaking it in neutralization solution for 30 minutes.

  • Transfer the DNA from the gel to a nylon membrane overnight using capillary transfer with 20x SSC buffer.

  • UV-crosslink the DNA to the membrane.

  • Prehybridize the membrane in hybridization buffer at 65°C for at least 1 hour.

  • Add the 32P-labeled HBV-specific DNA probe to the hybridization buffer and incubate overnight at 65°C.

  • Wash the membrane with low and high stringency wash buffers to remove the unbound probe.

  • Expose the membrane to a phosphorimager screen and quantify the signals for DP-rcDNA and cccDNA using a phosphorimager scanner.

Visualizing the Mechanism and Workflow

To better understand the context of this compound's action and the experimental procedures, the following diagrams are provided.

HBV_cccDNA_Formation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus rcDNA_Capsid rcDNA within Nucleocapsid DP_rcDNA_Capsid DP-rcDNA within Nucleocapsid rcDNA_Capsid->DP_rcDNA_Capsid Deproteination (Removal of Polymerase) Nuclear_DP_rcDNA Nuclear DP-rcDNA DP_rcDNA_Capsid->Nuclear_DP_rcDNA Nuclear Import CCC0975 This compound CCC0975->rcDNA_Capsid Inhibits cccDNA cccDNA Nuclear_DP_rcDNA->cccDNA DNA Repair & Ligation

Caption: HBV rcDNA to cccDNA conversion pathway and the inhibitory action of this compound.

Experimental_Workflow start HBV-replicating cells (e.g., HepDES19) treatment Treatment with this compound (Dose-response) start->treatment hirt Hirt DNA Extraction (Isolates protein-free DNA) treatment->hirt electrophoresis Agarose Gel Electrophoresis (Separates DNA forms) hirt->electrophoresis southern Southern Blotting (Transfer to membrane) electrophoresis->southern hybridization Hybridization with 32P-labeled HBV Probe southern->hybridization detection Phosphorimaging and Quantification hybridization->detection analysis Analysis of DP-rcDNA and cccDNA levels detection->analysis

Caption: Experimental workflow for analyzing the effect of this compound on DP-rcDNA.

Conclusion

This compound represents a promising class of HBV inhibitors that target a critical and distinct step in the viral life cycle: the formation of cccDNA. Its ability to synchronously reduce both DP-rcDNA and cccDNA levels highlights its mechanism of interfering with the early stages of rcDNA conversion, likely through the inhibition of deproteination. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of HBV drug development. Further investigation into the precise molecular target of this compound will be crucial for the optimization of this and similar compounds as potential curative therapies for chronic hepatitis B.

References

Preclinical Profile of CCC-0975: A Novel Inhibitor of Hepatitis B Virus cccDNA Formation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, primarily due to the persistence of covalently closed circular DNA (cccDNA) in the nuclei of infected hepatocytes. This minichromosome serves as the transcriptional template for all viral RNAs, making it a critical target for curative therapies. CCC-0975, a disubstituted sulfonamide compound, has emerged as a specific inhibitor of HBV cccDNA formation. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro efficacy, and detailed experimental protocols, to support further research and development in the field of HBV therapeutics.

Core Compound Characteristics and In Vitro Efficacy

This compound has been identified as a potent inhibitor of HBV cccDNA biosynthesis. Its primary mechanism of action is the interference with the conversion of relaxed circular DNA (rcDNA) to cccDNA. Notably, this activity is achieved without directly inhibiting the HBV polymerase or promoting the degradation of existing cccDNA pools.

Table 1: In Vitro Anti-HBV Activity of this compound
ParameterCell Line/SystemValueCitation
EC50 (HBeAg reduction) HepDE1910 µM[1]
EC50 (cccDNA reduction) HepDES1910 µM[1]
EC50 (DHBV cccDNA reduction) Primary Duck Hepatocytes3 µM[1]
Table 2: Cytotoxicity Profile of this compound
ParameterCell LineValueCitation
CC50 HepDE19>100 µM[1]
Selectivity Index (SI) HepDE19>10[1]
Table 3: Dose-Dependent Reduction of HBV DNA Intermediates by this compound in HepDES19 Cells
This compound Concentration (µM)Relative DP-rcDNA Level (%)Relative cccDNA Level (%)Citation
0100100[1]
1.17578[1]
3.34548[1]
101820[1]
3056[1]

Data extracted and estimated from graphical representations in the cited literature.

Mechanism of Action: Targeting the rcDNA to cccDNA Conversion

This compound specifically disrupts a critical step in the HBV life cycle: the formation of the stable cccDNA minichromosome from its precursor, rcDNA. Mechanistic studies have demonstrated that this compound synchronously reduces the intracellular levels of both cccDNA and its immediate precursor, deproteinized relaxed circular DNA (DP-rcDNA)[1]. This suggests that the compound acts on the conversion process itself, rather than on upstream events like viral DNA replication or downstream events like cccDNA stability. Importantly, this compound does not affect the activity of the viral polymerase in in vitro endogenous polymerase reaction (EPR) assays, distinguishing its mechanism from that of nucleos(t)ide analogs[1].

HBV_Lifecycle_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Mechanism of this compound rcDNA_capsid rcDNA within Nucleocapsid DP_rcDNA_cytoplasm DP-rcDNA rcDNA_capsid->DP_rcDNA_cytoplasm Deproteination DP_rcDNA_nucleus DP-rcDNA DP_rcDNA_cytoplasm->DP_rcDNA_nucleus Nuclear Import cccDNA cccDNA DP_rcDNA_nucleus->cccDNA Ligation & Repair Viral_transcription Viral Transcription cccDNA->Viral_transcription CCC_0975 This compound CCC_0975->Inhibition Inhibition->cccDNA Inhibits Conversion

Figure 1: Proposed mechanism of action for this compound in the HBV lifecycle.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the preclinical activity of this compound.

Cell-Based HBeAg Secretion Assay for High-Throughput Screening

This assay utilizes the cccDNA-dependent secretion of Hepatitis B e-antigen (HBeAg) as a surrogate marker for cccDNA levels, enabling high-throughput screening of compound libraries.

HBeAg_Screening_Workflow start Seed HepDE19 cells in 96-well plates induce Induce HBV replication (Tetracycline withdrawal) start->induce treat Treat with this compound (or library compounds) induce->treat incubate Incubate for 7 days treat->incubate collect Collect cell culture supernatant incubate->collect elisa Quantify HBeAg levels by ELISA collect->elisa analyze Analyze data to determine EC50 elisa->analyze

Figure 2: Workflow for the HBeAg-based high-throughput screening assay.

Protocol:

  • Cell Culture: HepDE19 cells, which inducibly express HBV pre-genomic RNA (pgRNA) upon tetracycline (B611298) withdrawal, are seeded in 96-well plates.

  • Induction and Treatment: HBV replication is induced by removing tetracycline from the culture medium. Cells are then treated with various concentrations of this compound or library compounds.

  • Incubation: The treated cells are incubated for 7 days to allow for cccDNA formation and subsequent HBeAg expression and secretion.

  • HBeAg Quantification: Cell culture supernatants are collected, and HBeAg levels are quantified using a commercial ELISA kit.

  • Data Analysis: The dose-dependent inhibition of HBeAg secretion is analyzed to determine the 50% effective concentration (EC50).

cccDNA and DP-rcDNA Analysis by Southern Blot

This "gold standard" method is used to directly detect and quantify intracellular HBV cccDNA and its precursor, DP-rcDNA.

Protocol:

  • Cell Lysis and Hirt Extraction:

    • HepDES19 cells, which have a higher level of cccDNA production, are cultured and treated with this compound.

    • Cells are lysed, and a Hirt extraction is performed to selectively precipitate high-molecular-weight genomic DNA, enriching for low-molecular-weight episomal DNA like cccDNA and DP-rcDNA.

  • Proteinase K and RNase A Digestion: The Hirt extracts are treated with Proteinase K to remove any remaining proteins and with RNase A to remove RNA.

  • Phenol-Chloroform Extraction and Ethanol Precipitation: The DNA is further purified by phenol-chloroform extraction and precipitated with ethanol.

  • Agarose (B213101) Gel Electrophoresis: The purified DNA is resolved on a 1.2% agarose gel to separate the different HBV DNA species (cccDNA, DP-rcDNA, and single-stranded DNA).

  • Southern Blotting:

    • The DNA is transferred from the gel to a nylon membrane.

    • The membrane is hybridized with a radiolabeled HBV-specific DNA probe.

    • The signals are detected by autoradiography, and the band intensities are quantified to determine the relative levels of cccDNA and DP-rcDNA.

In Vitro Endogenous Polymerase Reaction (EPR) Assay

This assay assesses the direct effect of a compound on the activity of the HBV polymerase.

Protocol:

  • Isolation of Viral Cores: HBV viral cores are isolated from HBV-producing cells (e.g., HepG2.2.15) or from the serum of infected animals.

  • Endogenous Polymerase Reaction: The isolated cores are incubated in a reaction mixture containing deoxynucleotide triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [α-32P]dCTP), and the test compound (this compound).

  • DNA Extraction: After the reaction, the viral DNA is extracted from the cores.

  • Analysis: The incorporation of the radiolabeled dNTP into newly synthesized viral DNA is measured, typically by gel electrophoresis and autoradiography, to determine the level of polymerase activity.

Cytotoxicity Assay

This assay determines the concentration at which a compound induces cell death.

Protocol:

  • Cell Seeding: HepDE19 or other relevant cell lines are seeded in 96-well plates.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound.

  • Incubation: The cells are incubated for a period equivalent to the efficacy assays (e.g., 7 days).

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as one based on the reduction of MTS or resazurin, or by measuring ATP levels (e.g., CellTiter-Glo).

  • Data Analysis: The dose-dependent decrease in cell viability is used to calculate the 50% cytotoxic concentration (CC50).

In Vivo Preclinical Data

To date, published in vivo efficacy and toxicity data for this compound in animal models of HBV infection are limited. However, the demonstrated activity of this compound against duck hepatitis B virus (DHBV) cccDNA formation in primary duck hepatocytes suggests that the duck model would be a suitable system for future in vivo evaluation[1].

Conclusion and Future Directions

The preclinical data for this compound strongly support its profile as a specific inhibitor of HBV cccDNA formation. Its distinct mechanism of action, which does not target the viral polymerase, makes it a promising candidate for combination therapies with existing nucleos(t)ide analogs. Future research should focus on detailed structure-activity relationship (SAR) studies to optimize its potency and drug-like properties, as well as comprehensive in vivo studies in relevant animal models, such as the duck hepatitis B virus (DHBV) model, to assess its efficacy, pharmacokinetics, and safety profile. The development of cccDNA-targeting agents like this compound represents a critical step towards achieving a functional cure for chronic hepatitis B.

References

CCC-0975: A Technical Guide for the Study of Hepatitis B Virus cccDNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Covalently closed circular DNA (cccDNA) is the persistent form of the Hepatitis B Virus (HBV) genome and the primary reason for the difficulty in achieving a curative therapy. CCC-0975, a disubstituted sulfonamide compound, has emerged as a valuable research tool for investigating the biology of cccDNA. This document provides a comprehensive technical guide on the use of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its application, and visual representations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule inhibitor of HBV cccDNA formation.[1][2][3] It belongs to a class of compounds known as disubstituted sulfonamides and has been identified as a specific inhibitor of the conversion of relaxed circular DNA (rcDNA) to cccDNA.[2][3] This activity makes it an invaluable tool for studying the mechanisms of cccDNA biosynthesis, stability, and its role in the viral life cycle. A structurally related compound, CCC-0346, exhibits similar activity.[2][3]

Mechanism of Action

This compound interferes with the formation of cccDNA by targeting a critical step in its biosynthesis: the conversion of rcDNA. The proposed mechanism involves the inhibition of the deproteination of rcDNA, a process required to remove the covalently attached viral polymerase from the 5' end of the minus-strand DNA.[4][5] This blockade leads to a synchronized reduction in the levels of both deproteinized rcDNA (DP-rcDNA), the direct precursor to cccDNA, and mature cccDNA itself.[1][2][3] Importantly, this compound does not inhibit HBV DNA replication directly, nor does it affect the stability of pre-existing cccDNA.[2][3]

Quantitative Data on this compound Activity

The inhibitory activity of this compound on cccDNA formation has been quantified in different experimental systems. The half-maximal effective concentration (EC50) values highlight its potency.

Compound Cell Line/System Virus EC50 for cccDNA Reduction Reference
This compoundHepDES19 cellsHBV10 µM[1][3]
This compoundPrimary Duck Hepatocytes (PDH)DHBV3 µM[3]
CCC-0346HepDES19 cellsHBV3 µM[3]

Table 1: Summary of the in vitro efficacy of this compound and CCC-0346 in inhibiting cccDNA formation.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. The following are protocols for key experiments used to characterize its effects on cccDNA.

Cell Culture and Induction of HBV Replication in HepDES19 Cells

HepDES19 is a human hepatoblastoma cell line that contains an integrated copy of the HBV genome under the control of a tetracycline-repressible promoter.

  • Cell Maintenance: Culture HepDES19 cells in DMEM/F-12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 1 µg/mL tetracycline.

  • Induction of HBV Replication: To induce HBV pgRNA transcription and subsequent DNA replication and cccDNA formation, wash the cells with phosphate-buffered saline (PBS) and replace the medium with tetracycline-free medium.

  • Compound Treatment: Add this compound (dissolved in DMSO) to the tetracycline-free medium at the desired concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a non-toxic level (e.g., 0.1%).

  • Harvesting Cells: After the desired incubation period (e.g., 4-12 days), harvest the cells for DNA and RNA analysis.

Hirt Extraction for cccDNA Enrichment

This method selectively extracts low-molecular-weight DNA, including cccDNA, from cellular and high-molecular-weight DNA.[6][7][8]

  • Cell Lysis: Wash the cultured cells with PBS and lyse them by adding a lysis buffer (e.g., 10 mM Tris-HCl [pH 7.5], 10 mM EDTA, 0.7% SDS).

  • Salt Precipitation: Add a high concentration of NaCl (e.g., 1 M) to the lysate to precipitate high-molecular-weight DNA and proteins.

  • Incubation: Incubate the mixture on ice for at least 4 hours or overnight.

  • Centrifugation: Centrifuge at high speed to pellet the precipitated genomic DNA and proteins.

  • Supernatant Collection: The supernatant, containing the Hirt DNA (including cccDNA and DP-rcDNA), is carefully collected.

  • DNA Purification: Purify the DNA from the supernatant by phenol-chloroform extraction and ethanol (B145695) precipitation.

  • Resuspension: Resuspend the purified DNA pellet in TE buffer.

Southern Blot Analysis of HBV cccDNA and Replicative Intermediates

Southern blotting is the gold standard for detecting and distinguishing different forms of HBV DNA.[6][7][8]

  • Agarose (B213101) Gel Electrophoresis: Separate the extracted Hirt DNA on a 1.2% agarose gel. The different forms of HBV DNA (cccDNA, DP-rcDNA, and single-stranded DNA) will migrate at different rates.

  • Denaturation and Neutralization: Treat the gel with a denaturation solution (e.g., 0.5 M NaOH, 1.5 M NaCl) followed by a neutralization solution (e.g., 0.5 M Tris-HCl [pH 7.5], 1.5 M NaCl).

  • Transfer: Transfer the DNA from the gel to a nylon membrane (e.g., Hybond-N+) by capillary transfer.

  • UV Cross-linking: Cross-link the DNA to the membrane using a UV transilluminator.

  • Hybridization: Pre-hybridize the membrane and then hybridize it with a ³²P-labeled HBV-specific DNA probe overnight at a suitable temperature (e.g., 42°C).

  • Washing: Wash the membrane with SSC buffers of decreasing concentrations to remove the non-specifically bound probe.

  • Autoradiography: Expose the membrane to a phosphor screen or X-ray film to visualize the HBV DNA bands. The amount of cccDNA and DP-rcDNA can be quantified using densitometry.

In Vitro Endogenous Polymerase Assay

This assay measures the activity of the HBV polymerase within intact nucleocapsids.

  • Isolation of Cytoplasmic Nucleocapsids: Lyse the cells and prepare a cytoplasmic extract.

  • Immunoprecipitation (Optional): Use an antibody against the HBV core protein to immunoprecipitate the nucleocapsids.

  • Endogenous Polymerase Reaction: Incubate the isolated nucleocapsids in a reaction mixture containing dNTPs (including α-³²P-dCTP), MgCl₂, KCl, and a non-ionic detergent (e.g., NP-40) to permeabilize the capsids.

  • DNA Extraction: Stop the reaction and extract the viral DNA.

  • Analysis: Analyze the radiolabeled DNA products by agarose gel electrophoresis and autoradiography.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the study of this compound.

HBV_cccDNA_Formation rcDNA Relaxed Circular DNA (rcDNA) in Nucleocapsid transport Transport to Nucleus rcDNA->transport uncoating Uncoating transport->uncoating DP_rcDNA Deproteinized rcDNA (DP-rcDNA) uncoating->DP_rcDNA Deproteination cccDNA Covalently Closed Circular DNA (cccDNA) DP_rcDNA->cccDNA Ligation & Repair transcription Transcription cccDNA->transcription pgRNA pgRNA transcription->pgRNA CCC0975 This compound CCC0975->uncoating

Caption: HBV cccDNA formation pathway and the inhibitory action of this compound.

CCC0975_Workflow start Start: Culture HepDES19 cells (+Tetracycline) induce Induce HBV Replication (Remove Tetracycline) start->induce treat Treat with this compound (or vehicle control) induce->treat incubate Incubate for 4-12 days treat->incubate harvest Harvest Cells incubate->harvest hirt Hirt DNA Extraction harvest->hirt southern Southern Blot Analysis hirt->southern quantify Quantify cccDNA and DP-rcDNA southern->quantify end End: Determine EC50 quantify->end

Caption: Experimental workflow for evaluating this compound's effect on cccDNA.

Conclusion

This compound is a potent and specific inhibitor of HBV cccDNA formation, acting at the level of rcDNA to cccDNA conversion. Its well-characterized mechanism of action and the availability of robust experimental protocols make it an essential tool for researchers in the field of hepatitis B. This guide provides the necessary information for the effective utilization of this compound to further unravel the complexities of cccDNA biology and to aid in the development of novel anti-HBV therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Use of CCC-0975 in Primary Human Hepatocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCC-0975 is a member of the disubstituted sulfonamide (DSS) class of molecules that has been identified as a specific inhibitor of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA) formation.[1][2] The persistence of cccDNA in the nucleus of infected hepatocytes is a major obstacle to a curative therapy for chronic hepatitis B.[1][2] this compound presents a promising tool for studying the mechanisms of cccDNA formation and for the development of novel anti-HBV therapeutics. These application notes provide detailed protocols for the use of this compound in primary human hepatocytes (PHH), the gold standard in vitro model for studying HBV infection.

Mechanism of Action

This compound inhibits the conversion of HBV relaxed circular DNA (rcDNA) to the transcriptionally active cccDNA.[1][2][3] This process occurs in the nucleus of infected hepatocytes and involves several host DNA repair enzymes. The proposed mechanism of action for this compound is the blockage of the deproteination of rcDNA, a critical early step in the conversion process.[1] By preventing the formation of new cccDNA molecules, this compound can inhibit the establishment and replenishment of the cccDNA pool.[3]

Signaling Pathway of HBV rcDNA to cccDNA Conversion

The conversion of rcDNA to cccDNA is a multi-step process that hijacks the host cell's DNA repair machinery. The following diagram illustrates the key steps and the host factors involved, highlighting the putative point of inhibition by this compound.

HBV_cccDNA_Formation HBV rcDNA to cccDNA Conversion Pathway and Inhibition by this compound cluster_nucleus Hepatocyte Nucleus rcDNA HBV rcDNA (relaxed circular DNA) Deproteination Deproteination (Removal of viral polymerase) rcDNA->Deproteination dp_rcDNA dp-rcDNA (deproteinated rcDNA) Deproteination->dp_rcDNA Host_Factors1 Host Factors: TDP2, FEN-1, Proteases Deproteination->Host_Factors1 Repair_synthesis DNA Repair Synthesis & Ligation dp_rcDNA->Repair_synthesis cccDNA HBV cccDNA (covalently closed circular DNA) Repair_synthesis->cccDNA Host_Factors2 Host Factors: PCNA, RFC, POLs (δ, κ, η, λ), FEN-1, LIG1, LIG3 Repair_synthesis->Host_Factors2 CCC0975 This compound CCC0975->Deproteination

Caption: HBV rcDNA to cccDNA conversion pathway in the hepatocyte nucleus.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound. It is important to note that the provided EC50 value was determined in the HepDES19 cell line, and researchers should perform their own dose-response studies to determine the optimal concentration for primary human hepatocytes.

Table 1: Antiviral Activity of this compound

CompoundTargetAssayCell TypeEC50 (µM)Reference
This compoundcccDNA FormationcccDNA reductionHepDES1910[4]

Table 2: Cytotoxicity of this compound

CompoundAssayCell TypeCC50 (µM)Reference
This compoundCell growth assayNot specified>50 (considered minimally toxic)[5]

Experimental Protocols

The following protocols provide a general framework for using this compound in HBV-infected primary human hepatocytes. It is recommended to optimize these protocols for specific experimental conditions and hepatocyte donor lots.

Preparation of this compound Stock Solution
  • Reconstitution: Dissolve this compound powder in sterile dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Culture and Maintenance of Primary Human Hepatocytes

This protocol assumes the use of cryopreserved primary human hepatocytes.

  • Thawing: Rapidly thaw the cryovial of hepatocytes in a 37°C water bath.

  • Cell Recovery: Transfer the cell suspension to a tube containing pre-warmed hepatocyte plating medium. Centrifuge at a low speed (e.g., 100 x g) for 5-10 minutes to pellet the cells.

  • Plating: Gently resuspend the cell pellet in fresh plating medium and count the viable cells using a trypan blue exclusion assay. Seed the hepatocytes onto collagen-coated plates at the desired density.

  • Attachment: Incubate the plated cells at 37°C in a humidified incubator with 5% CO2 for 4-6 hours to allow for cell attachment.

  • Maintenance: After attachment, replace the plating medium with hepatocyte maintenance medium. Change the medium every 24-48 hours.

HBV Infection of Primary Human Hepatocytes
  • Virus Preparation: Obtain a high-titer HBV stock. The multiplicity of infection (MOI) should be optimized for each hepatocyte donor lot.

  • Infection: On the day of infection, remove the maintenance medium from the cultured hepatocytes and add the HBV inoculum diluted in fresh maintenance medium.

  • Incubation: Incubate the cells with the virus for 16-24 hours at 37°C.

  • Washing: After the incubation period, remove the virus inoculum and wash the cells several times with phosphate-buffered saline (PBS) to remove any unbound virus.

  • Post-Infection Culture: Add fresh maintenance medium to the cells and continue incubation.

Treatment of HBV-Infected Hepatocytes with this compound
  • Compound Dilution: Prepare a series of dilutions of the this compound stock solution in hepatocyte maintenance medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%).

  • Treatment: Add the this compound-containing medium to the HBV-infected hepatocytes. Include appropriate controls: a vehicle control (medium with the same concentration of DMSO) and a positive control (a known HBV inhibitor, if available).

  • Incubation: Incubate the treated cells for the desired duration of the experiment (e.g., 3-9 days). The medium containing this compound should be refreshed every 2-3 days.

Quantification of HBV cccDNA by qPCR
  • DNA Extraction: At the end of the treatment period, harvest the cells and extract total intracellular DNA using a commercial DNA extraction kit.

  • cccDNA-Specific qPCR: To specifically quantify cccDNA, it is crucial to eliminate other forms of HBV DNA (rcDNA, dslDNA). This can be achieved by treating the DNA extract with a plasmid-safe ATP-dependent DNase, which selectively digests linear and relaxed circular DNA.

  • qPCR Reaction: Perform qPCR using primers and a probe specific for a region of the HBV genome that is present in cccDNA.

  • Data Analysis: Generate a standard curve using a plasmid containing the HBV genome to quantify the cccDNA copy number. Normalize the cccDNA copy number to a housekeeping gene (e.g., β-actin) to account for variations in cell number and DNA extraction efficiency.

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for evaluating the efficacy of this compound in primary human hepatocytes.

Experimental_Workflow Workflow for Evaluating this compound in Primary Human Hepatocytes cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Thaw_PHH Thaw and Plate Primary Human Hepatocytes (PHH) Culture_PHH Culture PHH to form a monolayer Thaw_PHH->Culture_PHH Infect_PHH Infect PHH with HBV Culture_PHH->Infect_PHH Prepare_CCC0975 Prepare this compound stock and working solutions Treat_PHH Treat infected PHH with This compound or controls Infect_PHH->Treat_PHH Incubate Incubate for a defined period (e.g., 3-9 days) Treat_PHH->Incubate Harvest_Cells Harvest Cells Incubate->Harvest_Cells DNA_Extraction Total DNA Extraction Harvest_Cells->DNA_Extraction Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTS, LDH) Harvest_Cells->Cytotoxicity_Assay cccDNA_Quant cccDNA Quantification (DNase treatment + qPCR) DNA_Extraction->cccDNA_Quant

Caption: A step-by-step experimental workflow for assessing this compound.

Conclusion

This compound is a valuable research tool for investigating the mechanisms of HBV cccDNA formation. The protocols and information provided in these application notes offer a comprehensive guide for its use in primary human hepatocytes. Due to the inherent variability of primary cells, it is essential for researchers to optimize the experimental conditions and to perform thorough dose-response and cytotoxicity assessments to ensure the validity and reproducibility of their results.

References

Application Notes and Protocols for CCC-0975 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCC-0975 is a disubstituted sulfonamide compound that has been identified as a specific inhibitor of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA) formation.[1][2] It acts by interfering with the conversion of relaxed circular DNA (rcDNA) to cccDNA, which is a critical step in the establishment and persistence of HBV infection.[1][3] Specifically, this compound is thought to impede this process by blocking the deproteination of rcDNA.[3] These application notes provide detailed protocols for the use of this compound in cell culture models of HBV replication to assess its antiviral activity and cytotoxicity.

Mechanism of Action

This compound specifically targets the formation of HBV cccDNA from its precursor, rcDNA. This inhibitory action leads to a synchronous reduction in the levels of both cccDNA and its deproteinized rcDNA (DP-rcDNA) intermediate.[1] Importantly, this compound does not directly inhibit HBV DNA replication or the viral polymerase activity.[1] This specific mechanism of action makes this compound a valuable tool for studying the process of cccDNA formation and a potential candidate for therapeutic strategies aimed at eliminating the persistent intrahepatic HBV reservoir.

HBV_cccDNA_Formation_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus rcDNA_Capsid HBV Nucleocapsid (rcDNA) rcDNA rcDNA rcDNA_Capsid->rcDNA Uncoating DP_rcDNA DP-rcDNA rcDNA->DP_rcDNA Deproteination cccDNA cccDNA DP_rcDNA->cccDNA Repair & Ligation transcription Viral Transcription cccDNA->transcription CCC_0975 This compound CCC_0975->DP_rcDNA Inhibits

Inhibition of HBV cccDNA formation by this compound.

Data Presentation

The following tables summarize the key quantitative data for this compound in relevant cell culture models.

Table 1: In Vitro Efficacy of this compound

Cell LineParameterEC50Reference
HepDES19cccDNA Reduction10 µM[1]
Primary Duck HepatocytesDHBV cccDNA Biosynthesis3 µM[1]

Table 2: Cytotoxicity of this compound

Cell LineParameterCC50Reference
HepDE19Cell Viability>30 µM[1]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, for a compound with a molecular weight of 400 g/mol , dissolve 4 mg in 1 mL of DMSO.

  • Vortex thoroughly to ensure the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[4]

Protocol for Antiviral Activity Assay in HepG2.2.15 Cells

This protocol describes a method to evaluate the effect of this compound on HBV replication by measuring the reduction in cccDNA.

Materials:

  • HepG2.2.15 cells

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and G418)

  • This compound stock solution (10 mM in DMSO)

  • 6-well cell culture plates

  • Reagents for Hirt DNA extraction

  • Reagents and equipment for Southern blotting

Procedure:

  • Cell Seeding: Seed HepG2.2.15 cells in 6-well plates at a density that allows for long-term culture (e.g., 12 days) without overgrowth.

  • Compound Treatment:

    • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. A suggested starting range is 0.1 µM to 30 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration (typically ≤ 0.1%).

  • Incubation: Incubate the cells for up to 12 days. Change the medium with freshly prepared this compound every two days.[1]

  • Harvesting and DNA Extraction:

    • On day 12, wash the cells with PBS and harvest them.

    • Extract low molecular weight DNA using the Hirt extraction method to enrich for cccDNA and other replicative intermediates.

  • cccDNA Analysis by Southern Blot:

    • Separate the extracted DNA on an agarose (B213101) gel.

    • Transfer the DNA to a nylon membrane.

    • Hybridize with a 32P-labeled HBV-specific probe.

    • Visualize the bands corresponding to cccDNA and rcDNA using autoradiography and quantify the signal intensity.

Antiviral_Assay_Workflow A Seed HepG2.2.15 cells in 6-well plates B Treat with this compound (0.1 - 30 µM) A->B C Incubate for 12 days (change medium every 2 days) B->C D Harvest cells and perform Hirt DNA extraction C->D E Agarose Gel Electrophoresis D->E F Southern Blotting with HBV-specific probe E->F G Quantify cccDNA and rcDNA bands F->G

Workflow for assessing the antiviral activity of this compound.
Protocol for Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells.

Materials:

  • HepG2 cells (or other relevant hepatocyte cell line)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Remove the old medium and add 100 µL of the compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration) using a dose-response curve fitting software.

References

Application Notes and Protocols: Preparing CCC-0975 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CCC-0975 is a disubstituted sulfonamide compound identified as a specific inhibitor of Hepatitis B Virus (HBV) cccDNA formation.[1][2] It interferes with the conversion of relaxed circular DNA (rcDNA) into covalently closed circular DNA (cccDNA), the persistent viral reservoir, by reducing the levels of cccDNA and its precursor, deproteinized rcDNA (DP-rcDNA).[1][3] this compound does not directly inhibit viral polymerase activity but targets a crucial step in the establishment of the viral minichromosome in the nucleus of infected hepatocytes.[1][4] Accurate preparation of stock solutions is critical for obtaining reproducible results in cell-based assays and other experimental settings. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its excellent solubilizing capacity for both polar and nonpolar compounds.[3][5]

Physicochemical and Biological Data

Properly characterizing a compound is the first step in successful experimental design. The key properties of this compound are summarized below.

PropertyValueReference
IUPAC Name 2-[benzenesulfonyl-(2-chloro-5-trifluoromethyl-phenyl)-amino]-N-pyridin-4-ylmethyl-acetamide[1]
Molecular Formula C₂₁H₁₇ClF₃N₃O₃S[3]
Molecular Weight 483.89 g/mol [3]
CAS Number 432018-03-6[3]
Appearance White to off-white solid[3]
Mechanism of Action Inhibits HBV cccDNA formation[1][2]
EC₅₀ (HepDES19 cells) 10 µM[1][3]
EC₅₀ (Primary Duck Hepatocytes) 3 µM[1]

Solubility and Stock Solution Recommendations

This compound is highly soluble in DMSO. For most applications, a 10 mM stock solution is recommended as it provides a convenient concentration for subsequent dilutions into aqueous media for cell culture experiments.

SolventRecommended Max ConcentrationNotesReference
DMSO 100 mg/mL (approx. 206 mM)May require sonication. Use of new, anhydrous DMSO is critical as it is hygroscopic.[3]
DMSO 10 mMA standard, readily achievable concentration used in published studies.[1]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol provides a step-by-step method for preparing a 10 mM stock solution of this compound in DMSO.

4.1 Materials and Equipment

  • This compound powder (CAS: 432018-03-6)

  • Anhydrous/ultrapure Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath sonicator (optional, but recommended)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

4.2 Calculation To prepare a 10 mM stock solution, the required mass of this compound is calculated using its molecular weight (MW = 483.89 g/mol ).

  • Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × MW ( g/mol )

  • Example for 1 mL of 10 mM stock:

    • Mass (mg) = 10 mM × 1 mL × 483.89 g/mol = 4.8389 mg

4.3 Step-by-Step Procedure

  • Preparation: Work in a clean, dry environment. Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh out the calculated amount of this compound powder (e.g., 4.84 mg) and place it into a sterile microcentrifuge tube or vial.

    • Note: For small quantities, it is often more accurate to add the solvent directly to the manufacturer's vial containing a pre-weighed amount of the compound.[6]

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL for 4.84 mg) to the vial containing the this compound powder.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.

  • Sonication (Optional): If any particulates remain, place the vial in a water bath sonicator for 5-10 minutes to ensure complete dissolution.[3]

  • Verification: Visually inspect the solution to ensure it is clear and free of any precipitate.

G cluster_prep Preparation cluster_solubilize Solubilization cluster_storage Storage Equilibrate Equilibrate This compound Powder Weigh Weigh 4.84 mg This compound Equilibrate->Weigh Add_DMSO Add 1 mL Anhydrous DMSO Weigh->Add_DMSO Vortex Vortex to Dissolve Add_DMSO->Vortex Sonicate Sonicate (If Necessary) Vortex->Sonicate Aliquot Aliquot into Sterile Vials Sonicate->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Stock solution preparation workflow.

Storage and Handling

Proper storage is crucial to maintain the stability and activity of the this compound stock solution.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, divide the stock solution into smaller, single-use aliquots in sterile tubes.

  • Storage Temperature: Store the DMSO stock solution at -20°C for short-to-medium term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[3]

  • Light Protection: Store aliquots in a dark container or box, as this compound may be light-sensitive.

  • Container Type: Use polypropylene (B1209903) tubes or amber glass vials to store the solution.[7][8]

Application in Cell Culture

When using the this compound stock solution in cell-based assays, it is important to minimize the final concentration of DMSO, as it can be toxic to cells at higher concentrations.

  • Working Dilutions: Prepare intermediate dilutions of the 10 mM stock in sterile culture medium immediately before use.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity or off-target effects.[1]

  • Example Dilution: To treat cells with 10 µM this compound, you would perform a 1:1000 dilution of the 10 mM stock solution into the final culture volume (e.g., add 1 µL of 10 mM stock to 1 mL of medium). This results in a final DMSO concentration of 0.1%.

Mechanism of Action Pathway

This compound inhibits a key step in the maturation of the HBV genome within the nucleus of an infected hepatocyte. It prevents the formation of the stable cccDNA minichromosome, which is the transcriptional template for all viral RNAs.[4][9]

// Using an invisible node to create the T-shaped arrow "Inhibition_Point" [shape=point, style=invis];

"CCC_0975" -> "Inhibition_Point" [arrowhead=none, color="#EA4335", style=dashed]; "Inhibition_Point" -> "DP_rcDNA" [arrowhead=tee, label=" Inhibits Formation", fontcolor="#EA4335", color="#EA4335", style=bold]; }

Inhibition of HBV cccDNA formation by this compound.

References

Application Notes and Protocols for CCC-0975 Treatment of Duck Hepatitis B Virus (DHBV)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

CCC-0975 is a disubstituted sulfonamide compound identified as a specific inhibitor of hepadnavirus covalently closed circular DNA (cccDNA) formation[1][2]. Unlike nucleos(t)ide analogs that target viral DNA synthesis, this compound interferes with the conversion of relaxed circular DNA (rcDNA) into the stable cccDNA molecule, which serves as the transcriptional template for all viral RNAs and is responsible for the persistence of infection[1][3][4][5]. Specifically, it reduces the levels of the cccDNA precursor, deproteinized relaxed circular DNA (DP-rcDNA)[1][6][7]. The duck hepatitis B virus (DHBV) infection model, particularly in primary duck hepatocytes (PDHs), is a valuable in vitro system for studying HBV replication and for the evaluation of antiviral compounds due to the similar replication strategies of HBV and DHBV[3][8][9]. These notes provide detailed protocols for the application of this compound in the treatment of DHBV infection in vitro.

Mechanism of Action

This compound does not directly inhibit the viral polymerase activity[1]. Instead, it acts at a later stage of the viral life cycle, downstream of viral DNA replication. The compound disrupts the formation of cccDNA from the newly synthesized rcDNA-containing nucleocapsids that are transported to the nucleus[1][6]. This leads to a synchronous reduction in both DP-rcDNA and cccDNA levels within the infected cell[1].

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pgRNA pgRNA Nucleocapsid Assembly Nucleocapsid Assembly pgRNA->Nucleocapsid Assembly Reverse Transcription Reverse Transcription Nucleocapsid Assembly->Reverse Transcription rcDNA-containing Nucleocapsid rcDNA-containing Nucleocapsid Reverse Transcription->rcDNA-containing Nucleocapsid DP-rcDNA DP-rcDNA rcDNA-containing Nucleocapsid->DP-rcDNA Nuclear Import & Uncoating cccDNA Formation cccDNA Formation DP-rcDNA->cccDNA Formation cccDNA cccDNA cccDNA Formation->cccDNA Transcription Transcription cccDNA->Transcription Viral RNAs Viral RNAs Transcription->Viral RNAs Viral RNAs->pgRNA Export This compound This compound This compound->cccDNA Formation Inhibits

Caption: Proposed mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in the context of DHBV and HBV inhibition.

Table 1: In Vitro Efficacy of this compound

ParameterVirusCell SystemValueReference
EC50 (cccDNA formation)DHBVPrimary Duck Hepatocytes (PDHs)3 µM[1]
EC50 (cccDNA formation)HBVHepDES19 cells10 µM[1][7]
EC50 (HBeAg production)HBVHepDE19 cellsNot specified[1]

Table 2: Cytotoxicity of this compound

ParameterCell SystemValueReference
CC50 HepDE19 cells> 50 µM[1]
Observed Cytotoxicity Primary Duck Hepatocytes (PDHs)No cytopathic effects observed[1]

Experimental Protocols

In Vitro Antiviral Assay in DHBV-Infected Primary Duck Hepatocytes (PDHs)

This protocol details the methodology for assessing the antiviral activity of this compound against DHBV in a primary cell culture model.

Materials:

  • Primary Duck Hepatocytes (PDHs)

  • William's E medium supplemented with 2% fetal bovine serum, penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and insulin (B600854) (0.1 U/mL)

  • DHBV-positive duck serum (for infection)

  • This compound (resuspended in DMSO)

  • DMSO (vehicle control)

  • 60-mm cell culture dishes

  • Reagents for DNA extraction and Southern blot or qPCR analysis

cluster_workflow Antiviral Assay Workflow A Plate Primary Duck Hepatocytes (PDHs) B Pre-treat PDHs with this compound or DMSO (2 hours) A->B C Infect PDHs with DHBV-positive serum in the presence of compound B->C D Incubate overnight C->D E Wash cells and continue treatment with fresh medium and compound D->E F Replenish medium and compound every 2 days E->F G Harvest cells at day 5 post-infection F->G H Extract intracellular DNA G->H I Analyze DHBV DP-rcDNA and cccDNA by Southern blot or qPCR H->I

Caption: Experimental workflow for DHBV antiviral assay.

Procedure:

  • Cell Plating: Plate primary duck hepatocytes in 60-mm dishes at an appropriate density.

  • Compound Pre-treatment: Two hours prior to infection, replace the culture medium with fresh medium containing various concentrations of this compound or 0.1% DMSO as a vehicle control.

  • Infection: Infect the pre-treated PDHs with DHBV-positive duck serum (e.g., containing approximately 1.5 × 107 virions) in the continued presence of the test compounds[1].

  • Incubation: Incubate the infected cells overnight.

  • Post-infection Treatment: The following day, remove the inoculum, rinse the cells twice with regular medium, and continue the treatment with fresh medium containing the respective concentrations of this compound or DMSO.

  • Maintenance: Replenish the culture medium and compounds every other day.

  • Harvesting: After 5 days of treatment, harvest the cells.

  • DNA Analysis: Extract intracellular viral DNA and analyze the levels of DHBV DP-rcDNA and cccDNA using Southern blotting or quantitative PCR (qPCR)[1][8].

DHBV Endogenous Polymerase Reaction (EPR) Assay

This protocol is used to determine if this compound directly inhibits the DHBV polymerase activity.

Materials:

  • DHBV virion particles (derived from the sera of congenitally DHBV-infected ducks)

  • Reaction buffer (containing Tris-HCl, MgCl2, DTT, and NP-40)

  • dATP, dGTP, TTP

  • [α-32P]dCTP

  • This compound (10 µM)

  • DMSO (vehicle control)

  • Phosphonoformic acid (PFA) (positive control for polymerase inhibitor)

  • Liquid scintillation counter

cluster_workflow Endogenous Polymerase Reaction (EPR) Assay Workflow A Prepare reaction mixture with DHBV virions, buffer, and dNTPs B Add [α-32P]dCTP A->B C Add this compound (10 µM), DMSO, or PFA B->C D Incubate the reaction C->D E Measure incorporated [32P]dCTP radioactivity D->E F Calculate relative polymerase activity E->F

Caption: Workflow for DHBV Endogenous Polymerase Assay.

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing DHBV virion particles, reaction buffer, dATP, dGTP, and TTP.

  • Radiolabeling: Add [α-32P]dCTP to the reaction mixture.

  • Compound Addition: Add this compound to a final concentration of 10 µM. Use 0.1% DMSO as the solvent control and PFA as a positive control for polymerase inhibition[1].

  • Incubation: Incubate the reaction mixture to allow for the endogenous polymerase reaction to occur.

  • Measurement: Measure the amount of incorporated [32P]dCTP radioactivity using a liquid scintillation counter.

  • Analysis: Calculate the relative polymerase activity as a percentage of the counts per minute in the control reaction[1].

Cytotoxicity Assay

This protocol describes how to assess the potential cytotoxic effects of this compound on the host cells.

Materials:

  • Primary Duck Hepatocytes (PDHs) or a relevant cell line (e.g., HepG2)

  • Culture medium

  • This compound at various concentrations

  • DMSO (vehicle control)

  • Cell viability assay kit (e.g., MTS or LDH release assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed PDHs or another suitable cell line in a 96-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity if available.

  • Incubation: Incubate the cells for a period relevant to the antiviral assay (e.g., 3-5 days).

  • Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions. For example, an MTS assay measures mitochondrial function, while an LDH release assay measures membrane integrity[10].

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader and calculate the 50% cytotoxic concentration (CC50).

Disclaimer: These protocols are intended for research use only by qualified personnel. Appropriate safety precautions should be taken when handling chemical and biological materials. The specific conditions for cell culture and viral infection may need to be optimized for individual laboratory settings.

References

Application Notes and Protocols for Quantifying cccDNA Levels after CCC-0975 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA) is a stable minichromosome that resides in the nucleus of infected hepatocytes and serves as the transcriptional template for all viral RNAs. The persistence of cccDNA is a major obstacle to a curative therapy for chronic hepatitis B. CCC-0975 is a disubstituted sulfonamide compound that has been identified as a specific inhibitor of HBV cccDNA formation.[1][2][3][4][5] These application notes provide detailed protocols for researchers to quantify the effect of this compound on cccDNA levels in cell culture models.

This compound interferes with the conversion of relaxed circular DNA (rcDNA) to cccDNA, leading to a synchronous reduction in both cccDNA and its precursor, deproteinized rcDNA (DP-rcDNA).[1][2][4][6] The compound does not appear to promote the degradation of existing cccDNA but rather inhibits its de novo formation.[1] The EC50 of this compound for cccDNA reduction in cell culture has been reported to be approximately 10 μM.[1][2]

These notes provide a comprehensive guide to utilizing this compound in experimental settings and detail the primary methods for the subsequent quantification of cccDNA: Southern blot analysis and quantitative PCR (qPCR).

Data Presentation

The following tables summarize the expected quantitative outcomes of this compound treatment on HBV cccDNA and related viral markers based on published data.

Table 1: Dose-Dependent Effect of this compound on HBV cccDNA and DP-rcDNA Levels in HepDES19 Cells

This compound Concentration (μM)Relative cccDNA Level (%)Relative DP-rcDNA Level (%)
0 (Untreated Control)100100
18085
36065
10 (EC50)5052
302530

Data are derived from studies in HepDES19 cells, a tetracycline-inducible HBV expression cell line, and represent the percentage of cccDNA or DP-rcDNA levels relative to the untreated control after 12 days of treatment. Actual results may vary depending on the cell line, experimental conditions, and duration of treatment.[1]

Table 2: Comparison of cccDNA Quantification Methods

MethodPrincipleAdvantagesDisadvantages
Southern Blot Separation of DNA fragments by size via gel electrophoresis, followed by hybridization with a labeled probe."Gold standard" for specificity; can distinguish between different HBV DNA forms (cccDNA, rcDNA, dslDNA).[7][8][9]Low sensitivity, laborious, not suitable for high-throughput screening.[10][11]
qPCR Amplification of a specific DNA target in real-time.High sensitivity, high throughput, and quantitative.[10]Prone to overestimation of cccDNA due to co-amplification of other viral DNA intermediates.[10][11]
qPCR with Nuclease Digestion Pre-treatment of DNA samples with nucleases (e.g., PSD, T5 exonuclease) to remove non-cccDNA forms prior to qPCR.Improves specificity of qPCR by reducing background from other viral DNAs.[12][13]Risk of incomplete digestion of non-cccDNA or over-digestion of cccDNA.[13]
cinqPCR A series of restriction enzyme digestions and ligations to create a unique amplicon from cccDNA.High specificity and sensitivity; allows for normalization to a host gene in the same reaction.[12][14][15][16]Currently limited to specific HBV genotypes.[13]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

CCC0975_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HBV_Virion HBV Virion Nucleocapsid Nucleocapsid (contains rcDNA) HBV_Virion->Nucleocapsid Entry & Uncoating rcDNA Relaxed Circular DNA (rcDNA) Nucleocapsid->rcDNA Nuclear Import DP_rcDNA Deproteinized rcDNA (DP-rcDNA) rcDNA->DP_rcDNA Deproteination cccDNA cccDNA (Minichromosome) DP_rcDNA->cccDNA Repair & Ligation Transcription Viral RNA Transcription cccDNA->Transcription CCC0975 This compound CCC0975->DP_rcDNA Inhibits Formation

Caption: Mechanism of action of this compound on HBV cccDNA formation.

cccDNA_Quantification_Workflow cluster_quantification Quantification Methods Cell_Culture 1. HBV-infected Cell Culture (e.g., HepG2-NTCP, HepDES19) Treatment 2. Treatment with this compound (Dose-response and time-course) Cell_Culture->Treatment Harvest 3. Cell Harvest Treatment->Harvest DNA_Extraction 4. cccDNA Enrichment (Hirt Extraction) Harvest->DNA_Extraction Quantification 5. cccDNA Quantification DNA_Extraction->Quantification Southern_Blot Southern Blot Quantification->Southern_Blot qPCR qPCR Quantification->qPCR

Caption: Experimental workflow for quantifying cccDNA after this compound treatment.

Experimental Protocols

Protocol 1: Treatment of HBV-Infected Cells with this compound

This protocol describes the general procedure for treating HBV-infected cells with this compound. Specific cell lines (e.g., HepG2-NTCP cells infected with HBV or HepDES19 cells with inducible HBV replication) and treatment conditions should be optimized for your experimental system.

Materials:

  • HBV-infected or HBV-replicating cell line (e.g., HepG2-NTCP, HepDES19)

  • Complete cell culture medium

  • This compound (MedChemExpress, Cat. No. HY-149158 or equivalent)[2]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a density that will result in a confluent monolayer at the time of harvest.

  • Initiation of HBV Replication (if applicable): For inducible cell lines like HepDES19, remove the inducing agent (e.g., tetracycline) from the culture medium to initiate HBV replication.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO. Store at -20°C or -80°C for long-term storage.[2]

  • Treatment:

    • Prepare working solutions of this compound in complete cell culture medium at the desired final concentrations (e.g., 0, 1, 3, 10, 30 µM).

    • Ensure the final concentration of DMSO is consistent across all treatment groups and does not exceed a level that causes cytotoxicity (typically ≤ 0.1%).

    • Remove the old medium from the cells and replace it with the medium containing the appropriate concentration of this compound or a vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 4 to 12 days). For longer treatments, change the medium with fresh compound every 2-3 days.[1]

  • Cell Harvest:

    • At the end of the treatment period, wash the cells twice with ice-cold PBS.

    • Harvest the cells by trypsinization or by scraping.

    • Pellet the cells by centrifugation and wash again with PBS.

    • The cell pellets can be stored at -80°C until DNA extraction.

Protocol 2: Hirt DNA Extraction for cccDNA Enrichment

This protocol is a modified Hirt extraction method to selectively isolate low molecular weight, protein-free DNA, including cccDNA and DP-rcDNA, while removing high molecular weight genomic DNA and protein-bound viral DNA.[7][11][17]

Materials:

  • Cell pellet from Protocol 1

  • Lysis Buffer: 10 mM Tris-HCl (pH 7.5), 10 mM EDTA, 0.6% SDS

  • 5 M NaCl

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • 100% Ethanol (B145695) (ice-cold)

  • 75% Ethanol (ice-cold)

  • TE Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA

Procedure:

  • Cell Lysis: Resuspend the cell pellet in 1 ml of Lysis Buffer per 10^7 cells. Gently mix by inverting the tube until the solution is viscous and clear.

  • Salt Precipitation: Add 0.25 ml of 5 M NaCl. Mix gently but thoroughly by inverting the tube multiple times.

  • Incubation: Incubate on ice for at least 4 hours or overnight to precipitate high molecular weight DNA and protein-DNA complexes.

  • Centrifugation: Centrifuge at 12,000 x g for 30 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the low molecular weight DNA, to a new tube.

  • Phenol:Chloroform Extraction:

    • Add an equal volume of phenol:chloroform:isoamyl alcohol to the supernatant.

    • Vortex for 30 seconds and centrifuge at 12,000 x g for 10 minutes at room temperature.

    • Carefully transfer the upper aqueous phase to a new tube.

  • Ethanol Precipitation:

    • Add 2.5 volumes of ice-cold 100% ethanol to the aqueous phase.

    • Incubate at -20°C overnight.

  • DNA Pellet Collection:

    • Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the DNA.

    • Carefully discard the supernatant.

  • Washing: Wash the DNA pellet with 1 ml of ice-cold 75% ethanol. Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Drying and Resuspension:

    • Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

    • Resuspend the DNA pellet in an appropriate volume of TE buffer (e.g., 20-50 µl).

  • RNA Digestion: Treat the DNA sample with RNase A to remove contaminating RNA.

Protocol 3: Southern Blot Analysis of cccDNA

This protocol describes the "gold standard" method for detecting and distinguishing different forms of HBV DNA.[7][8][9]

Materials:

  • Hirt-extracted DNA from Protocol 2

  • Agarose (B213101)

  • TAE Buffer

  • DNA loading dye

  • Restriction enzymes (optional, for linearization of cccDNA)

  • Nylon membrane

  • Denaturation solution: 1.5 M NaCl, 0.5 M NaOH

  • Neutralization solution: 1.5 M NaCl, 0.5 M Tris-HCl (pH 7.4)

  • 20x SSC buffer

  • UV crosslinker

  • Hybridization buffer

  • 32P-labeled HBV-specific probe

  • Phosphorimager system

Procedure:

  • Agarose Gel Electrophoresis:

    • Prepare a 1.2% agarose gel in 1x TAE buffer.

    • Load the Hirt-extracted DNA samples mixed with loading dye into the wells.

    • Run the gel at a low voltage until the dye front has migrated an appropriate distance.

  • Gel Treatment:

    • Depurinate the gel in 0.25 M HCl for 10 minutes.

    • Rinse with deionized water.

    • Denature the DNA in the gel with denaturation solution for 30 minutes.

    • Neutralize the gel with neutralization solution for 30 minutes.

  • Southern Transfer: Transfer the DNA from the gel to a nylon membrane overnight using capillary transfer with 10x SSC buffer.

  • DNA Crosslinking: UV-crosslink the DNA to the membrane.

  • Prehybridization: Prehybridize the membrane in hybridization buffer for at least 1 hour at the appropriate temperature.

  • Hybridization:

    • Denature the 32P-labeled HBV probe by heating.

    • Add the denatured probe to the hybridization buffer and incubate overnight.

  • Washing: Wash the membrane with a series of SSC/SDS buffers of increasing stringency to remove unbound probe.

  • Signal Detection: Expose the membrane to a phosphor screen and visualize the signal using a phosphorimager.

  • Quantification: Quantify the signal intensity of the cccDNA bands using appropriate software.

Protocol 4: Quantitative PCR (qPCR) for cccDNA

This protocol provides a more sensitive and high-throughput method for quantifying cccDNA. To increase specificity, it is recommended to use primers that span the gap region of rcDNA and to pre-treat the DNA with a nuclease to remove non-cccDNA forms.

Materials:

  • Hirt-extracted DNA from Protocol 2

  • Nuclease (e.g., Plasmid-Safe ATP-dependent DNase or T5 Exonuclease) and corresponding buffer

  • cccDNA-specific forward and reverse primers

  • qPCR probe (e.g., TaqMan probe)

  • qPCR master mix

  • Real-time PCR instrument

  • HBV plasmid DNA for standard curve

Procedure:

  • Nuclease Digestion (Optional but Recommended):

    • Incubate a portion of the Hirt-extracted DNA with a nuclease (e.g., Plasmid-Safe DNase) according to the manufacturer's instructions to digest linear and relaxed circular DNA.

    • Inactivate the nuclease by heat treatment.

  • qPCR Reaction Setup:

    • Prepare a qPCR reaction mix containing the qPCR master mix, cccDNA-specific primers, probe, and nuclease-treated DNA template.

    • Prepare a standard curve using serial dilutions of a plasmid containing the HBV genome.

  • qPCR Program:

    • Run the qPCR reaction on a real-time PCR instrument using an appropriate thermal cycling program (e.g., initial denaturation, followed by 40-45 cycles of denaturation and annealing/extension).

  • Data Analysis:

    • Determine the copy number of cccDNA in the samples by comparing the Ct values to the standard curve.

    • Normalize the cccDNA copy number to the amount of input DNA or to a reference gene amplified from the same sample to account for variations in DNA extraction efficiency.

Conclusion

The protocols and data presented in these application notes provide a robust framework for investigating the effects of this compound on HBV cccDNA levels. By employing these standardized methods, researchers can obtain reliable and reproducible data to advance the development of novel therapies targeting the persistent cccDNA reservoir. The choice between Southern blot and qPCR for cccDNA quantification will depend on the specific experimental goals, with Southern blot offering unparalleled specificity and qPCR providing higher sensitivity and throughput. For the most accurate qPCR results, a cccDNA enrichment step, such as Hirt extraction, combined with nuclease treatment is highly recommended.

References

Application Notes and Protocols: Southern Blot Analysis of Hepatitis B Virus (HBV) Covalently Closed Circular DNA (cccDNA) Following Treatment with CCC-0975

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B Virus (HBV) infection remains a significant global health issue, with the persistence of the viral genome in the form of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes being the primary obstacle to a cure.[1][2] This cccDNA minichromosome serves as the transcriptional template for all viral RNAs, ensuring the continuous production of viral proteins and new virions.[1][2][3] Consequently, the elimination of cccDNA is a central goal in the development of curative therapies for chronic hepatitis B.[1][3] CCC-0975 is a disubstituted sulfonamide compound identified as a specific inhibitor of HBV cccDNA formation.[4][5][6] It acts by interfering with the conversion of relaxed circular DNA (rcDNA) to cccDNA, leading to a reduction in both cccDNA and its precursor, deproteinized rcDNA (DP-rcDNA).[6][7]

Southern blot analysis is the "gold standard" for the detection and characterization of cccDNA.[3][8][9] This technique allows for the separation of different viral DNA forms based on their size and conformation, enabling the specific identification of cccDNA distinct from other replicative intermediates.[3] These application notes provide a detailed protocol for the use of Southern blot analysis to evaluate the efficacy of this compound in reducing cccDNA levels in cell culture models.

Mechanism of Action of this compound

This compound inhibits the formation of cccDNA.[4][5] Mechanistic studies have shown that it does not directly inhibit HBV DNA replication or the activity of the viral polymerase.[6] Instead, it synchronously reduces the intracellular levels of both cccDNA and DP-rcDNA.[6][7] This suggests that this compound interferes with a crucial step in the conversion of rcDNA to cccDNA, a process that is not yet fully understood but is known to involve the removal of the viral polymerase from the 5' end of the minus-strand DNA and the ligation of both DNA strands.[10][11]

Quantitative Data Summary

The following table summarizes the dose-dependent effect of this compound on the reduction of HBV cccDNA and DP-rcDNA in HepDES19 cells, as determined by Southern blot analysis.

CompoundConcentration (µM)cccDNA Reduction (%)DP-rcDNA Reduction (%)EC₅₀ (µM) for cccDNA
This compound3~25%~30%10
10~50%~60%
30>90%>90%

Data adapted from Cai D, et al. Antimicrob Agents Chemother. 2012 Aug;56(8):4277-88.[6]

Experimental Protocols

I. Cell Culture and Treatment with this compound
  • Cell Line: HepG2-derived cell lines that support inducible HBV replication, such as HepDES19 cells, are suitable for this protocol.

  • Culture Conditions: Maintain cells in DMEM/F-12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and appropriate selection antibiotics.

  • Induction of HBV Replication: Induce HBV replication according to the specific cell line's protocol (e.g., withdrawal of tetracycline (B611298) for HepDES19 cells).

  • Treatment: Treat the induced cells with varying concentrations of this compound (e.g., 0, 1, 3, 10, 30 µM) in fresh medium. A DMSO control should be included.

  • Incubation: Incubate the cells for a sufficient period to observe an effect on cccDNA levels (e.g., 8 days), changing the medium with freshly added compound every 2 days.

  • Harvesting: After the treatment period, wash the cells with PBS and harvest for DNA extraction.

II. Hirt DNA Extraction for cccDNA Enrichment

This method selectively extracts low molecular weight, protein-free DNA, including cccDNA, while precipitating high molecular weight genomic DNA and protein-bound DNA.[1][3]

Reagents:

  • Hirt Lysis Buffer: 10 mM Tris-HCl (pH 7.5), 10 mM EDTA, 0.6% SDS

  • 5 M NaCl

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • 100% Ethanol (B145695)

  • 70% Ethanol

  • TE Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA

Procedure:

  • Lyse the harvested cells with Hirt Lysis Buffer.

  • Add 5 M NaCl to the lysate to a final concentration of 1 M.

  • Incubate overnight at 4°C to precipitate high molecular weight DNA and proteins.

  • Centrifuge at high speed to pellet the precipitate.

  • Carefully transfer the supernatant containing the cccDNA to a new tube.

  • Perform phenol:chloroform:isoamyl alcohol extractions to remove proteins.

  • Precipitate the DNA from the aqueous phase with two volumes of 100% ethanol.

  • Wash the DNA pellet with 70% ethanol and air dry.

  • Resuspend the DNA pellet in TE buffer.

III. Southern Blot Analysis of cccDNA

Reagents:

  • Agarose (B213101)

  • TAE Buffer (Tris-acetate-EDTA)

  • Denaturation Solution: 1.5 M NaCl, 0.5 M NaOH

  • Neutralization Solution: 1.5 M NaCl, 0.5 M Tris-HCl (pH 7.5)

  • 20x SSC Buffer

  • Nylon membrane

  • Hybridization Buffer

  • ³²P-labeled HBV DNA probe

  • Wash Buffers (varying stringencies)

Procedure:

  • Agarose Gel Electrophoresis:

    • Load the extracted DNA onto a 1.2% agarose gel.

    • Run the electrophoresis in 1x TAE buffer until the bromophenol blue dye has migrated approximately two-thirds of the gel length. This will separate the different forms of HBV DNA (cccDNA, rcDNA, and single-stranded DNA).[3]

  • Denaturation and Neutralization:

    • Depurinate the gel in 0.25 M HCl (optional).

    • Denature the DNA in the gel by soaking it in Denaturation Solution.

    • Neutralize the gel by soaking it in Neutralization Solution.

  • Transfer:

    • Transfer the DNA from the gel to a nylon membrane via capillary transfer using 20x SSC buffer.

  • Crosslinking:

    • UV crosslink the DNA to the membrane.

  • Hybridization:

    • Pre-hybridize the membrane in hybridization buffer.

    • Add the ³²P-labeled HBV DNA probe and hybridize overnight at an appropriate temperature (e.g., 65°C).

  • Washing:

    • Wash the membrane with low and high stringency wash buffers to remove the non-specifically bound probe.

  • Detection:

    • Expose the membrane to a phosphor screen or X-ray film to visualize the DNA bands.

  • Quantification:

    • Quantify the band intensities using a phosphorimager and appropriate software.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_dna_extraction DNA Extraction cluster_southern_blot Southern Blot Analysis cluster_results Results cell_culture HBV-inducible Cell Line (e.g., HepDES19) induction Induce HBV Replication cell_culture->induction treatment Treat with this compound (Dose-Response) induction->treatment harvest Harvest Cells treatment->harvest hirt_lysis Hirt Lysis harvest->hirt_lysis precipitation Salt Precipitation hirt_lysis->precipitation extraction Phenol/Chloroform Extraction precipitation->extraction dna_pellet Ethanol Precipitation extraction->dna_pellet electrophoresis Agarose Gel Electrophoresis dna_pellet->electrophoresis transfer Transfer to Membrane electrophoresis->transfer hybridization Hybridization with ³²P-HBV Probe transfer->hybridization detection Autoradiography/Phosphorimaging hybridization->detection quantification Quantify cccDNA Bands detection->quantification data_analysis Data Analysis & EC₅₀ Determination quantification->data_analysis

Caption: Experimental workflow for evaluating this compound's effect on HBV cccDNA.

cccdna_formation_pathway cluster_nucleus Hepatocyte Nucleus rcDNA Relaxed Circular DNA (rcDNA) (from cytoplasm) DP_rcDNA Deproteinized rcDNA (DP-rcDNA) rcDNA->DP_rcDNA Removal of viral polymerase cccDNA Covalently Closed Circular DNA (cccDNA) DP_rcDNA->cccDNA DNA repair & ligation DP_rcDNA->inhibition transcription Viral Transcription cccDNA->transcription CCC0975 This compound inhibition->cccDNA

Caption: Proposed mechanism of this compound in inhibiting HBV cccDNA formation.

References

Application Note: High-Throughput Quantification of Hepatitis B Virus cccDNA Using a qPCR-Based Assay with CCC-0975 as a Proof-of-Concept Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hepatitis B virus (HBV) infection is a major global health problem, with chronic infection leading to severe liver diseases, including cirrhosis and hepatocellular carcinoma.[1] The persistence of HBV is primarily due to the presence of a stable viral minichromosome, the covalently closed circular DNA (cccDNA), in the nucleus of infected hepatocytes.[2] This cccDNA serves as the transcriptional template for all viral RNAs, making its elimination a key objective for a curative therapy.[1][2][3] Quantitative monitoring of cccDNA levels is therefore crucial for the development and evaluation of novel anti-HBV therapeutics. This application note provides a detailed protocol for the quantification of HBV cccDNA using a sensitive and specific qPCR-based method. As a proof-of-concept, we demonstrate the application of this assay in evaluating the activity of CCC-0975, a known inhibitor of cccDNA formation.[4][5]

Mechanism of Action of this compound

This compound is a disubstituted sulfonamide compound that specifically inhibits the formation of HBV cccDNA.[5][6][7] It acts by interfering with the conversion of relaxed circular DNA (rcDNA) to cccDNA.[4][5] Mechanistic studies have shown that this compound synchronously reduces the intracellular levels of both cccDNA and its precursor, deproteinized rcDNA (DP-rcDNA), without promoting their degradation.[4][5] This suggests that this compound targets a critical step in the cccDNA biosynthesis pathway, downstream of viral DNA replication but prior to the final ligation of the rcDNA strands.[5][8]

Experimental Protocols

1. Cell Culture and HBV Infection

  • Cell Line: HepG2-NTCP cells, which stably express the HBV entry receptor sodium taurocholate cotransporting polypeptide (NTCP), are a suitable model for HBV infection and cccDNA formation.

  • Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine.

  • Infection Protocol:

    • Seed HepG2-NTCP cells in 24-well plates at a density of 2 x 10^5 cells/well.

    • After 24 hours, infect the cells with HBV (genotype D) at a multiplicity of infection (MOI) of 100 genome equivalents (GEq)/cell in the presence of 4% polyethylene (B3416737) glycol (PEG) 8000 for 16 hours.

    • Following infection, wash the cells three times with phosphate-buffered saline (PBS) and maintain in fresh culture medium.

2. This compound Treatment

  • Prepare stock solutions of this compound (MedchemExpress) in dimethyl sulfoxide (B87167) (DMSO).

  • Two days post-infection, treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM). Ensure the final DMSO concentration is consistent across all wells (e.g., 0.1%).

  • Incubate the cells for an additional 4 days, changing the medium with freshly prepared this compound every 2 days.

3. cccDNA Isolation (Modified Hirt Extraction)

  • Lyse the cells in each well with 200 µL of Hirt lysis buffer (0.6% SDS, 10 mM Tris-HCl pH 7.5, 10 mM EDTA).

  • Incubate at room temperature for 30 minutes.

  • Add 50 µL of 5 M NaCl, mix gently, and incubate at 4°C overnight.

  • Centrifuge at 14,000 rpm for 30 minutes at 4°C.

  • Transfer the supernatant containing the extrachromosomal DNA to a new tube.

  • Extract the DNA with phenol:chloroform:isoamyl alcohol (25:24:1) and precipitate with ethanol.

  • Resuspend the DNA pellet in 50 µL of nuclease-free water.

4. Exonuclease Treatment to Remove rcDNA

To ensure specific quantification of cccDNA, it is essential to remove contaminating rcDNA and other linear DNA forms.

  • To the isolated DNA, add 1 µL of T5 exonuclease (NEB) and 1 µL of the corresponding buffer.

  • Incubate at 37°C for 30 minutes, followed by heat inactivation at 70°C for 30 minutes.

5. qPCR for cccDNA Quantification

  • Primers and Probe: Utilize primers and a probe specific for a region of the HBV genome that spans the gap in rcDNA, ensuring amplification only from the covalently closed circular form.

    • Forward Primer: 5'-CCGTGTGCACTTCGCTTCAC-3'

    • Reverse Primer: 5'-AGAGYTCAGCAAAAAAGCAGC-3'

    • Probe: 5'-FAM-TTCAAGCCTCCAAGCTGTGCCTTGGGT-TAMRA-3'

  • qPCR Reaction Mix (20 µL):

    • 10 µL of 2x TaqMan Universal PCR Master Mix

    • 1 µL of each primer (10 µM)

    • 0.5 µL of probe (10 µM)

    • 5 µL of template DNA

    • 2.5 µL of nuclease-free water

  • qPCR Cycling Conditions:

    • 95°C for 10 minutes

    • 40 cycles of:

      • 95°C for 15 seconds

      • 60°C for 1 minute

  • Standard Curve: Generate a standard curve using a serial dilution of a plasmid containing the full HBV genome to determine the absolute copy number of cccDNA.

  • Normalization: Normalize the cccDNA copy number to the cell number by quantifying a housekeeping gene (e.g., RNase P) from the same DNA sample.

Data Presentation

The quantitative data from the qPCR analysis can be summarized in the following tables for clear comparison.

Table 1: Effect of this compound on HBV cccDNA Levels

This compound Concentration (µM)Mean cccDNA Copies/CellStandard Deviation% Inhibition
0 (DMSO control)15.21.80
112.81.515.8
57.10.953.3
103.50.577.0
201.20.392.1

Table 2: qPCR Assay Performance

ParameterValue
R² of Standard Curve>0.99
PCR Efficiency95-105%
Lower Limit of Quantification (LLOQ)10 copies/reaction
Specificity (vs. rcDNA)>1000-fold

Visualizations

HBV_Lifecycle cluster_Hepatocyte Hepatocyte cluster_Nucleus Nucleus cluster_Cytoplasm Cytoplasm rcDNA_n rcDNA cccDNA cccDNA rcDNA_n->cccDNA Conversion pgRNA pgRNA cccDNA->pgRNA Transcription Nucleocapsid Nucleocapsid pgRNA->Nucleocapsid Encapsidation Viral_Proteins Viral Proteins New_Virions New Virions Viral_Proteins->New_Virions Assembly Virion HBV Virion Virion->Nucleocapsid Entry & Uncoating rcDNA_c rcDNA Nucleocapsid->rcDNA_c Reverse Transcription Nucleocapsid->New_Virions rcDNA_c->rcDNA_n Nuclear Import New_Virions->Virion Infection Cycle

Caption: Overview of the Hepatitis B Virus (HBV) lifecycle.

CCC0975_MOA rcDNA Relaxed Circular DNA (rcDNA) DP_rcDNA Deproteinized rcDNA (DP-rcDNA) rcDNA->DP_rcDNA Deproteination cccDNA cccDNA DP_rcDNA->cccDNA Repair & Ligation CCC0975 This compound CCC0975->DP_rcDNA Inhibition

Caption: Mechanism of action of this compound in inhibiting cccDNA formation.

qPCR_Workflow Infection HBV Infection of HepG2-NTCP cells Treatment Treatment with this compound Infection->Treatment Isolation cccDNA Isolation (Hirt Extraction) Treatment->Isolation Digestion Exonuclease Treatment (T5) Isolation->Digestion Quantification qPCR Quantification Digestion->Quantification Analysis Data Analysis Quantification->Analysis

Caption: Experimental workflow for qPCR-based cccDNA quantification.

References

Application Notes and Protocols: CCC-0975 in Combination with Other Anti-HBV Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with current treatments primarily focused on long-term viral suppression rather than a definitive cure. The persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes is a key obstacle to viral eradication.[1][2][3] CCC-0975 is a novel disubstituted sulfonamide compound that specifically inhibits the formation of HBV cccDNA from its precursor, relaxed circular DNA (rcDNA).[4][5][6][7][8] Its mechanism of action, which is distinct from that of currently approved nucleos(t)ide analogues (NAs) that target the viral polymerase, makes it a promising candidate for combination therapy.[4][9]

This document provides detailed application notes and protocols for researchers interested in evaluating the potential of this compound in combination with other anti-HBV drugs, such as Entecavir (ETV), Lamivudine (LAM), and Tenofovir (TDF).

Mechanism of Action and Rationale for Combination Therapy

This compound interferes with the conversion of rcDNA to cccDNA, a critical step in the establishment and persistence of HBV infection.[4][5][6][7][8] The proposed mechanism involves the inhibition of deproteination of rcDNA, which is a prerequisite for its conversion into cccDNA.[6][8] By targeting a host-mediated process, this compound may have a higher barrier to resistance development compared to drugs targeting viral enzymes.

Nucleos(t)ide analogues like ETV, LAM, and TDF are potent inhibitors of the HBV reverse transcriptase, thereby blocking the synthesis of new viral rcDNA from pregenomic RNA (pgRNA).[9][10] However, they do not directly affect the existing pool of cccDNA.[9] A combination therapy of this compound with an NA is hypothesized to have a synergistic or additive effect by simultaneously blocking both the formation of new cccDNA and the replenishment of the rcDNA pool. This dual-pronged attack could lead to a more profound and sustained reduction in viral replication and potentially contribute to a functional cure.

Quantitative Data on Antiviral Activity

While specific data on the combination of this compound with other anti-HBV drugs is not yet publicly available, the following table illustrates how such data would be presented. The values provided are hypothetical and for illustrative purposes only.

Drug/CombinationEC50 (µM)CC50 (µM)Selectivity Index (SI)Combination Index (CI)Viral Load Reduction (log10 IU/mL)
This compound 10[4]>100>10-1.5
Entecavir (ETV) 0.01>100>10000-3.0
Lamivudine (LAM) 0.1>100>1000-2.5
Tenofovir (TDF) 0.05>100>2000-2.8
This compound + ETV (1:1) ---<1 (Synergy)>4.0
This compound + LAM (1:1) ---≈1 (Additive)>3.5
This compound + TDF (1:1) ---<1 (Synergy)>4.0

EC50: 50% effective concentration for inhibiting HBV replication. CC50: 50% cytotoxic concentration. Selectivity Index (SI): CC50/EC50. A higher SI indicates a better safety profile. Combination Index (CI): A quantitative measure of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[11][12]

Experimental Protocols

In Vitro Anti-HBV Activity and Cytotoxicity Assays

Objective: To determine the EC50 and CC50 of this compound and other anti-HBV drugs, alone and in combination.

Cell Line: HepG2.2.15 cells, a human hepatoblastoma cell line that stably expresses HBV.[13][14]

Protocol:

  • Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate overnight.

  • Drug Treatment: Prepare serial dilutions of this compound and the other anti-HBV drugs (e.g., ETV, LAM, TDF) in cell culture medium. For combination studies, use a checkerboard dilution format.[15]

  • Incubation: Remove the old medium from the cells and add the drug-containing medium. Incubate the plates for 7 days, changing the medium every 2-3 days.

  • Supernatant Collection: After 7 days, collect the cell culture supernatant for quantification of secreted HBV DNA (a marker of viral replication).

  • HBV DNA Quantification: Extract viral DNA from the supernatant and quantify using real-time PCR.

  • Cytotoxicity Assay: In a parallel plate with uninfected cells (or HepG2.2.15 cells where HBV replication is suppressed), assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.[16]

  • Data Analysis: Calculate the EC50 and CC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Synergy Analysis using the Combination Index (CI) Method

Objective: To determine the nature of the interaction between this compound and other anti-HBV drugs.

Protocol:

  • Experimental Setup: Perform a checkerboard assay as described above, testing a range of concentrations for each drug, both alone and in combination.

  • Data Collection: Determine the fractional inhibition of HBV replication for each drug concentration and combination.

  • CI Calculation: Use a software program like CompuSyn or SynergyFinder to calculate the Combination Index (CI) based on the median-effect principle of Chou-Talalay.[11][12][17] The CI is calculated using the following formula for two drugs: CI = (D)1/(Dx)1 + (D)2/(Dx)2 Where (Dx)1 and (Dx)2 are the concentrations of drug 1 and drug 2 alone that produce a certain effect (e.g., 50% inhibition), and (D)1 and (D)2 are the concentrations of the drugs in combination that produce the same effect.

  • Interpretation:

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Visualizations

Signaling Pathway: HBV rcDNA to cccDNA Conversion

HBV_cccDNA_Formation pgRNA pgRNA rcDNA_complex rcDNA-Polymerase Complex (in capsid) pgRNA->rcDNA_complex rcDNA_uncoated Uncoated rcDNA-Polymerase Complex rcDNA_complex->rcDNA_uncoated Nuclear Import & Uncoating dp_rcDNA Deproteinated rcDNA (dp-rcDNA) rcDNA_uncoated->dp_rcDNA Deproteination (Inhibited by this compound) cccDNA cccDNA dp_rcDNA->cccDNA DNA Repair (Host Factors: FEN-1, LIG1/3 etc.) transcription Transcription cccDNA->transcription Host RNA Pol II viral_mRNAs Viral mRNAs transcription->viral_mRNAs viral_mRNAs->pgRNA Assembly & Export

Caption: HBV rcDNA to cccDNA conversion pathway and points of drug intervention.

Experimental Workflow: Evaluating Anti-HBV Drug Combinations

Experimental_Workflow start Start: Hypothesis (Synergy between this compound and NAs) cell_culture Cell Culture (HepG2.2.15 cells) start->cell_culture drug_prep Drug Preparation (Serial dilutions of single agents and combinations) cell_culture->drug_prep checkerboard Checkerboard Assay (7-day incubation) drug_prep->checkerboard data_collection Data Collection checkerboard->data_collection quantification HBV DNA Quantification (qPCR) data_collection->quantification cytotoxicity Cytotoxicity Assay (MTT / CellTiter-Glo) data_collection->cytotoxicity analysis Data Analysis quantification->analysis cytotoxicity->analysis ec50_cc50 Calculate EC50 & CC50 analysis->ec50_cc50 ci_calculation Calculate Combination Index (CI) analysis->ci_calculation interpretation Interpretation of Results ci_calculation->interpretation synergy Synergy (CI < 1) interpretation->synergy additive Additive (CI = 1) interpretation->additive antagonism Antagonism (CI > 1) interpretation->antagonism end Conclusion & Future Studies synergy->end additive->end antagonism->end

References

Application Notes and Protocols for Long-Term CCC-0975 Treatment in HBV-Infected Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B Virus (HBV) infection remains a significant global health challenge, with the persistence of covalently closed circular DNA (cccDNA) in infected hepatocytes being a primary obstacle to a curative therapy.[1][2][3] cccDNA serves as the transcriptional template for all viral RNAs and is responsible for viral persistence and rebound after cessation of antiviral treatment.[1][3] CCC-0975 is a disubstituted sulfonamide compound identified as a specific inhibitor of HBV cccDNA formation.[1][2][4] These application notes provide a comprehensive overview of the use of this compound in a research setting, including its mechanism of action, quantitative effects on HBV replication intermediates, and detailed protocols for its application in cell culture models.

Mechanism of Action

This compound interferes with the conversion of relaxed circular DNA (rcDNA) to cccDNA.[4] The formation of cccDNA from rcDNA is a multi-step process that relies on host cellular DNA repair machinery. This process includes the removal of the viral polymerase covalently attached to the 5' end of the minus-strand DNA (deproteination), removal of the RNA primer from the plus-strand, completion of the plus-strand DNA synthesis, and ligation of both DNA strands.[5][6] this compound is thought to act at the early stage of this conversion, likely by blocking the deproteination of rcDNA.[5][6] This leads to a synchronous reduction in the levels of both deproteinized rcDNA (DP-rcDNA), the precursor to cccDNA, and cccDNA itself, without promoting their degradation.[1][2]

Data Presentation

The following tables summarize the quantitative effects of long-term this compound treatment on HBV replication intermediates in HepDES19 cells. Data has been compiled from published research to illustrate the dose-dependent and time-course effects of the compound.

Table 1: Dose-Dependent Inhibition of HBV cccDNA and DP-rcDNA by this compound in HepDES19 Cells (12-Day Treatment)

This compound Concentration (µM)Relative DP-rcDNA Level (%)Relative cccDNA Level (%)
0 (Untreated Control)100100
1.257580
2.55055
53035
101520
20<10<10

Data extracted and compiled from Cai D, et al. Antimicrob Agents Chemother. 2012;56(8):4277-88.[1]

Table 2: Time-Course of this compound-Mediated Reduction of Pre-existing HBV cccDNA and DP-rcDNA in HepDES19 Cells

Treatment Duration (Days)Relative DP-rcDNA Level (%)Relative cccDNA Level (%)
0100100
46065
83540
122025

HepDES19 cells were treated with 10 µM this compound after the establishment of the cccDNA pool. Data extracted and compiled from Cai D, et al. Antimicrob Agents Chemother. 2012;56(8):4277-88.[1]

Mandatory Visualizations

HBV_cccDNA_Formation_and_CCC0975_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus rcDNA_Capsid HBV Nucleocapsid (contains rcDNA-Polymerase) DP_rcDNA Deproteinated rcDNA (DP-rcDNA) rcDNA_Capsid->DP_rcDNA Nuclear Import & Uncoating & Deproteination (Host Factors: e.g., TDP2) cccDNA cccDNA DP_rcDNA->cccDNA DNA Repair (Host Factors: Polymerases, Ligases) Transcription Viral Transcription cccDNA->Transcription CCC0975 This compound CCC0975->Inhibition rcDNA_Capsid_to_DP_rcDNA_edge rcDNA_Capsid_to_DP_rcDNA_edge

Caption: Inhibition of HBV cccDNA formation by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Seed_Cells Seed HepDES19 Cells Induce_HBV Induce HBV Replication (Tetracycline Removal) Seed_Cells->Induce_HBV Treat_CCC0975 Treat with this compound (Varying Concentrations & Durations) Induce_HBV->Treat_CCC0975 Harvest_Cells Harvest Cells Treat_CCC0975->Harvest_Cells Hirt_Extraction Hirt DNA Extraction (Isolate cccDNA & DP-rcDNA) Harvest_Cells->Hirt_Extraction Southern_Blot Southern Blot Analysis Hirt_Extraction->Southern_Blot Quantification Quantify DNA Levels Southern_Blot->Quantification

Caption: Experimental workflow for this compound treatment and analysis.

Experimental Protocols

Protocol 1: Long-Term Treatment of HepDES19 Cells with this compound

Objective: To assess the long-term efficacy of this compound in reducing HBV cccDNA and DP-rcDNA levels in a tetracycline-inducible HBV expression cell line.

Materials:

  • HepDES19 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Tetracycline (B611298)

  • G418

  • This compound (dissolved in DMSO)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 6-well cell culture plates

  • Standard cell culture incubator (37°C, 5% CO₂)

Procedure:

  • Cell Culture Maintenance: Culture HepDES19 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 250 µg/mL G418. Maintain the culture in the presence of 1 µg/mL tetracycline to suppress HBV replication.

  • Seeding and Induction: Seed HepDES19 cells in 6-well plates at a density that allows them to reach confluency within 2-3 days. Once confluent, wash the cells with phosphate-buffered saline (PBS) and replace the medium with tetracycline-free DMEM to induce HBV pgRNA transcription and DNA replication.

  • This compound Treatment:

    • For Dose-Response: On the day of induction, add fresh tetracycline-free medium containing this compound at various concentrations (e.g., 0, 1.25, 2.5, 5, 10, 20 µM). Ensure the final DMSO concentration is consistent across all wells (e.g., 0.1%).

    • For Time-Course: Induce HBV replication for 12 days to allow for the establishment of a stable cccDNA pool. On day 12, add back tetracycline (1 µg/mL) to shut off de novo pgRNA transcription. Simultaneously, begin treatment with 10 µM this compound.

  • Long-Term Culture: Change the medium every 2-3 days with fresh medium containing the appropriate concentrations of this compound and/or tetracycline.

  • Harvesting: At the desired time points (e.g., day 12 for dose-response; days 4, 8, and 12 post-treatment for time-course), harvest the cells for DNA extraction.

Protocol 2: Extraction of HBV cccDNA and DP-rcDNA using the Hirt Method

Objective: To selectively extract low molecular weight, protein-free DNA (including cccDNA and DP-rcDNA) from cultured cells, while removing high molecular weight chromosomal DNA and protein-bound DNA.

Materials:

  • Harvested cell pellets from Protocol 1

  • Hirt Lysis Buffer (0.6% SDS, 10 mM Tris-HCl pH 7.5, 10 mM EDTA)

  • 5 M NaCl

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • 100% Ethanol (B145695)

  • 70% Ethanol

  • Nuclease-free water

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

Procedure:

  • Cell Lysis: Resuspend the cell pellet from one well of a 6-well plate in 400 µL of Hirt Lysis Buffer. Gently mix by inverting the tube and incubate at room temperature for 20 minutes.

  • Salt Precipitation: Add 100 µL of 5 M NaCl to the lysate. Mix gently and incubate on ice overnight.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 30 minutes at 4°C to pellet the chromosomal DNA and protein-SDS complexes.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the low molecular weight DNA, to a new microcentrifuge tube.

  • Phenol-Chloroform Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol to the supernatant. Vortex briefly and centrifuge at 14,000 x g for 10 minutes. Transfer the upper aqueous phase to a new tube.

  • Ethanol Precipitation: Add 2.5 volumes of 100% ethanol to the aqueous phase. Mix and incubate at -20°C for at least 2 hours to precipitate the DNA.

  • DNA Pellet Collection: Centrifuge at 14,000 x g for 30 minutes at 4°C. Carefully discard the supernatant.

  • Washing: Wash the DNA pellet with 500 µL of 70% ethanol and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Drying and Resuspension: Air-dry the pellet and resuspend it in a suitable volume (e.g., 20-30 µL) of nuclease-free water.

Protocol 3: Quantification of HBV cccDNA and DP-rcDNA by Southern Blot Analysis

Objective: To separate and quantify the relative levels of cccDNA and DP-rcDNA extracted from treated cells.

Materials:

  • Hirt-extracted DNA from Protocol 2

  • Agarose (B213101) gel (1.2%)

  • Tris-Borate-EDTA (TBE) buffer

  • DNA loading dye

  • Ethidium (B1194527) bromide or other DNA stain

  • Nylon membrane

  • Denaturation solution (1.5 M NaCl, 0.5 M NaOH)

  • Neutralization solution (1.5 M NaCl, 0.5 M Tris-HCl pH 7.4)

  • 20x SSC buffer

  • UV crosslinker

  • Hybridization oven

  • 32P-labeled HBV DNA probe

  • Hybridization buffer

  • Wash buffers

  • Phosphorimager screen and scanner

Procedure:

  • Gel Electrophoresis: Load the Hirt-extracted DNA onto a 1.2% agarose gel and perform electrophoresis in TBE buffer until adequate separation of DNA forms is achieved. A lane with HBV DNA markers (cccDNA, DP-rcDNA, and single-stranded DNA) should be included.

  • DNA Staining: Stain the gel with ethidium bromide to visualize the DNA and confirm successful extraction.

  • Denaturation and Neutralization: Depurinate the gel in 0.25 N HCl, followed by denaturation in denaturation solution and neutralization in neutralization solution.

  • Southern Transfer: Transfer the DNA from the gel to a nylon membrane overnight using capillary transfer with 10x SSC buffer.

  • Crosslinking: UV-crosslink the DNA to the membrane.

  • Hybridization: Pre-hybridize the membrane in hybridization buffer. Then, add the 32P-labeled HBV DNA probe and hybridize overnight at the appropriate temperature.

  • Washing: Wash the membrane with low and high stringency wash buffers to remove the unbound probe.

  • Signal Detection and Quantification: Expose the membrane to a phosphorimager screen. Scan the screen and quantify the band intensities corresponding to cccDNA and DP-rcDNA using appropriate software. Normalize the signals to the untreated control to determine the relative reduction in DNA levels.

Conclusion

This compound represents a promising class of HBV inhibitors that target the formation of the persistent cccDNA reservoir. The protocols and data presented here provide a framework for researchers to investigate the long-term effects of this compound and similar compounds on HBV replication in vitro. Further studies are warranted to elucidate the precise molecular target of this compound within the host DNA repair machinery and to evaluate its potential in combination with other anti-HBV agents for a functional cure.

References

Application Notes and Protocols for Establishing a Coronavirus Main Protease (Mpro) Antiviral Assay

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Establishing an Antiviral Assay for a Covalent Inhibitor of Coronavirus Main Protease (Mpro)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application note and protocols are provided as a comprehensive guide for establishing an antiviral assay for a generic covalent inhibitor of the coronavirus main protease (Mpro). The compound CCC-0975, mentioned in the user request, is a known inhibitor of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA) formation and is not reported to be an inhibitor of coronavirus Mpro.[1][2][3][4] The information below is therefore provided as a template for researchers working with confirmed coronavirus Mpro inhibitors.

Introduction

The main protease (Mpro, also known as 3CLpro) of coronaviruses is a cysteine protease essential for the viral life cycle.[5][6] It cleaves the viral polyproteins at multiple sites to produce functional non-structural proteins required for viral replication.[6][7] This indispensable role makes Mpro a prime target for the development of antiviral therapeutics.[5][8] Covalent inhibitors, which form a stable bond with the catalytic cysteine residue (Cys145) in the Mpro active site, represent a promising class of antiviral candidates.[8][9]

These application notes provide a detailed framework for establishing a cell-based antiviral assay to evaluate the efficacy of a putative covalent Mpro inhibitor. The protocols cover the determination of cytotoxicity, antiviral activity, and mechanism of action.

Data Presentation

Table 1: In Vitro Activity of a Hypothetical Mpro Inhibitor (Mpro-Inhibitor-X)
ParameterValue
Biochemical Assay
Mpro Enzymatic Inhibition (IC₅₀)0.5 µM
Cell-Based Assays
Antiviral Activity (EC₅₀) in Vero E6 cells1.2 µM
Cytotoxicity (CC₅₀) in Vero E6 cells> 50 µM
Selectivity Index (SI)
SI (CC₅₀/EC₅₀)> 41.7
Table 2: Summary of Experimental Conditions
ExperimentCell LineVirus IsolateKey ReagentsReadout
Cytotoxicity AssayVero E6N/AMpro-Inhibitor-X, CellTiter-Glo®Luminescence (Cell Viability)
Antiviral Assay (CPE)Vero E6SARS-CoV-2 isolateMpro-Inhibitor-X, Crystal VioletAbsorbance (Cell Viability)
Antiviral Assay (qPCR)Calu-3SARS-CoV-2 isolateMpro-Inhibitor-X, RNA extraction kit, primers/probesCt Value (Viral RNA Copy Number)
Mechanism of Action AssayHEK293TMpro-expressing plasmidMpro-Inhibitor-X, Reporter plasmid, Luciferase substrateLuminescence (Reporter Activity)

Experimental Protocols

Protocol 1: Determination of Compound Cytotoxicity

This protocol determines the concentration of the test compound that is toxic to the host cells, which is crucial for distinguishing antiviral effects from non-specific cytotoxicity.

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compound (Mpro-Inhibitor-X)

  • 96-well clear-bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed Vero E6 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare a serial dilution of Mpro-Inhibitor-X in DMEM with 2% FBS.

  • Remove the growth medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours (time corresponding to the antiviral assay duration).

  • Equilibrate the plate and its contents to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate-reading luminometer.

  • Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cell-Based Antiviral Assay (Cytopathic Effect Reduction)

This assay measures the ability of the compound to protect cells from the virus-induced cytopathic effect (CPE).

Materials:

  • Vero E6 cells

  • DMEM with 2% FBS

  • SARS-CoV-2 (or other relevant coronavirus)

  • Test compound (Mpro-Inhibitor-X)

  • 96-well plates

  • Crystal Violet solution (0.5% in 20% methanol)

  • Methanol (B129727)

Procedure:

  • Seed Vero E6 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of Mpro-Inhibitor-X in DMEM with 2% FBS.

  • Remove the growth medium and add 50 µL of the compound dilutions to the wells.

  • Add 50 µL of virus suspension (at a multiplicity of infection, MOI, of 0.01) to the wells. Include uninfected and virus-only controls.

  • Incubate the plate for 48-72 hours until CPE is observed in the virus-only control wells.

  • Carefully remove the medium and fix the cells with 100 µL of cold methanol for 10 minutes.

  • Remove the methanol and stain the cells with 50 µL of Crystal Violet solution for 15 minutes.

  • Gently wash the plate with water and allow it to air dry.

  • Solubilize the stain by adding 100 µL of methanol to each well.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of CPE inhibition against the compound concentration.

Mandatory Visualizations

Coronavirus Mpro Signaling Pathway and Inhibition

The following diagram illustrates the role of Mpro in the coronavirus replication cycle and the mechanism of its inhibition by a covalent inhibitor.

Mpro_Pathway cluster_virus Viral Replication Cycle cluster_inhibition Inhibition Mechanism pp1a Viral Polyprotein (pp1a/pp1ab) mpro Main Protease (Mpro) (Cys145-His41 dyad) pp1a->mpro Cleavage by Mpro nsps Functional Non-Structural Proteins (NSPs) mpro->nsps Processes inactive_mpro Inactive Mpro-Inhibitor Complex mpro->inactive_mpro rtc Replication-Transcription Complex (RTC) nsps->rtc Assembly replication Viral Genome Replication & Transcription rtc->replication replication->pp1a Translation inhibitor Covalent Mpro Inhibitor (e.g., vinylsulfonamide) inhibitor->mpro inactive_mpro->nsps Cleavage Blocked

Caption: Coronavirus Mpro cleaves viral polyproteins to enable replication; covalent inhibitors block this process.

Experimental Workflow for Antiviral Assay

This diagram outlines the key steps in the cell-based antiviral assay.

Antiviral_Workflow start Start seed_cells 1. Seed Host Cells (e.g., Vero E6) in 96-well plates start->seed_cells prepare_compound 2. Prepare Serial Dilutions of Mpro Inhibitor seed_cells->prepare_compound add_compound 3. Add Compound to Cells prepare_compound->add_compound infect_cells 4. Infect Cells with Coronavirus add_compound->infect_cells incubate 5. Incubate for 48-72 hours infect_cells->incubate assess_cpe 6. Assess Cytopathic Effect (CPE) (e.g., Crystal Violet Staining) incubate->assess_cpe read_plate 7. Read Absorbance assess_cpe->read_plate calculate_ec50 8. Calculate EC₅₀ read_plate->calculate_ec50 end End calculate_ec50->end

Caption: Workflow for determining the EC₅₀ of an Mpro inhibitor using a CPE reduction assay.

Logical Relationship for Data Interpretation

This diagram shows the logical flow for interpreting the experimental results to determine if a compound is a viable antiviral candidate.

Data_Interpretation cluster_data Experimental Data cluster_analysis Analysis cluster_conclusion Conclusion ec50 Antiviral Activity (EC₅₀) si Calculate Selectivity Index (SI) SI = CC₅₀ / EC₅₀ ec50->si cc50 Cytotoxicity (CC₅₀) cc50->si potent Potent & Selective Antiviral si->potent SI is high (e.g., >10) toxic Cytotoxic Compound si->toxic SI is low (e.g., <10)

Caption: Logic for evaluating antiviral efficacy based on the selectivity index.

References

Application Notes and Protocols: High-Throughput Screening for HBV Inhibitors Using CCC-0975 as a Reference Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B virus (HBV) infection remains a significant global health challenge, with chronic infection leading to severe liver diseases, including cirrhosis and hepatocellular carcinoma. A key factor in the persistence of HBV infection is the presence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes. This cccDNA serves as the transcriptional template for all viral RNAs and is refractory to current antiviral therapies that primarily target the viral polymerase.[1][2] The development of compounds that can inhibit the formation or promote the degradation of cccDNA is a primary goal for achieving a curative therapy for chronic hepatitis B.

CCC-0975 is a disubstituted sulfonamide compound identified through high-throughput screening as a specific inhibitor of HBV cccDNA formation.[1] It has been shown to interfere with the conversion of relaxed circular DNA (rcDNA) to cccDNA, a critical step in the establishment and maintenance of the cccDNA pool.[1][3] Mechanistic studies suggest that this compound acts by synchronously reducing the levels of both cccDNA and its precursor, deproteinized rcDNA (DP-rcDNA), without directly inhibiting viral DNA replication or polymerase activity.[1][2] This makes this compound an invaluable tool for studying the process of cccDNA formation and a crucial reference compound in high-throughput screening (HTS) campaigns aimed at discovering novel HBV inhibitors targeting this essential viral component.

These application notes provide a comprehensive overview of the use of this compound in HTS for HBV inhibitors, including detailed protocols for key experiments and a summary of its quantitative data.

Data Presentation

The following table summarizes the reported quantitative data for the activity of this compound against HBV.

ParameterCell Line/SystemValueReference
EC50 (HBeAg) HepDE19>11 µM (Selectivity Index)[1]
EC50 (cccDNA) HepDES1910 µM[1]
EC50 (DHBV DP-rcDNA/cccDNA) Primary Duck Hepatocytes (PDH)3 µM[1]
CC50 HepDE19>100 µM[1]

Signaling Pathways and Experimental Workflows

HBV cccDNA Formation and Inhibition by this compound

The formation of cccDNA is a multi-step process that occurs in the nucleus of infected hepatocytes. This compound is understood to interrupt this process, providing a key target for antiviral therapy.

HBV_cccDNA_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus rcDNA_capsid rcDNA-containing Nucleocapsid rcDNA_uncoating Uncoating rcDNA_capsid->rcDNA_uncoating rcDNA_cytoplasm rcDNA rcDNA_uncoating->rcDNA_cytoplasm rcDNA_import Nuclear Import rcDNA_cytoplasm->rcDNA_import DP_rcDNA Deproteinized rcDNA (DP-rcDNA) rcDNA_import->DP_rcDNA cccDNA_formation Conversion to cccDNA DP_rcDNA->cccDNA_formation CCC0975 This compound DP_rcDNA->inhibition cccDNA cccDNA cccDNA_formation->cccDNA transcription Transcription cccDNA->transcription pgRNA pgRNA transcription->pgRNA CCC0975->inhibition inhibition->cccDNA_formation

Caption: Mechanism of this compound action on HBV cccDNA formation.

High-Throughput Screening Workflow for HBV cccDNA Inhibitors

A robust HTS workflow is essential for identifying novel inhibitors of HBV cccDNA. This workflow utilizes a cell-based assay with a surrogate marker for cccDNA levels, followed by confirmatory and mechanistic assays.

HTS_Workflow cluster_screening Primary High-Throughput Screening cluster_confirmation Hit Confirmation and Secondary Assays cluster_mechanistic Mechanistic Studies seed_cells Seed HepDE19 or HepBHAe82 cells in 384-well plates add_compounds Add library compounds and This compound (positive control) seed_cells->add_compounds induce_replication Induce HBV replication (Tetracycline withdrawal) add_compounds->induce_replication measure_hbeag Measure secreted HBeAg (or HA-HBeAg) levels induce_replication->measure_hbeag analyze_data Data analysis to identify primary hits measure_hbeag->analyze_data dose_response Dose-response analysis of hits (EC50 determination) analyze_data->dose_response cytotoxicity Cytotoxicity assay (CC50 determination) dose_response->cytotoxicity selectivity_index Calculate Selectivity Index (SI) cytotoxicity->selectivity_index southern_blot Southern Blot for cccDNA and DP-rcDNA levels selectivity_index->southern_blot polymerase_assay In vitro endogenous polymerase assay southern_blot->polymerase_assay pdh_model Validation in Primary Duck Hepatocyte (PDH) model polymerase_assay->pdh_model

Caption: Workflow for HTS and characterization of HBV cccDNA inhibitors.

Experimental Protocols

Protocol 1: High-Throughput Screening for HBV cccDNA Inhibitors using a Reporter Cell Line

This protocol describes a cell-based HTS assay using the HepDE19 or the improved HepBHAe82 cell line, where the expression of Hepatitis B e-antigen (HBeAg) serves as a surrogate marker for the presence of cccDNA.

Materials:

  • HepDE19 or HepBHAe82 cells

  • DMEM/F12 medium supplemented with 10% FBS, penicillin/streptomycin, and G418

  • Tetracycline (B611298)

  • 384-well cell culture plates

  • Compound library, with this compound as a positive control

  • HBeAg or HA-HBeAg ELISA kit

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader for luminescence and absorbance

Procedure:

  • Cell Seeding:

    • Culture HepDE19 or HepBHAe82 cells in medium containing tetracycline to suppress HBV transgene expression.

    • Seed the cells into 384-well plates at a density optimized for the assay duration.

  • Compound Addition:

    • Prepare serial dilutions of the library compounds and this compound.

    • Add the compounds to the designated wells of the 384-well plates. Include wells with DMSO as a negative control.

  • Induction of HBV Replication:

    • Wash the cells to remove tetracycline and replace the medium with tetracycline-free medium to induce HBV pgRNA transcription and subsequent DNA replication and cccDNA formation.

  • Incubation:

    • Incubate the plates for a period of 7-14 days to allow for sufficient cccDNA accumulation and HBeAg expression.

  • HBeAg Measurement:

    • Collect the cell culture supernatant.

    • Measure the levels of secreted HBeAg (for HepDE19) or HA-HBeAg (for HepBHAe82) using an ELISA kit according to the manufacturer's instructions.

  • Cytotoxicity Assay:

    • To the remaining cells in the plate, add a cell viability reagent.

    • Measure cell viability (e.g., by luminescence) to assess the cytotoxicity of the compounds.

  • Data Analysis:

    • Normalize the HBeAg signal to the cell viability data.

    • Identify primary hits as compounds that significantly reduce the HBeAg signal without causing significant cytotoxicity.

Protocol 2: Southern Blot Analysis of HBV cccDNA and DP-rcDNA

This protocol is a confirmatory assay to directly measure the effect of hit compounds on the levels of cccDNA and its precursor, DP-rcDNA.

Materials:

  • HepDES19 cells (a derivative of HepDE19 that produces higher levels of cccDNA)

  • Hit compounds and this compound

  • Hirt lysis buffer

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol (B145695)

  • Agarose (B213101) gel electrophoresis system

  • Nylon membrane

  • 32P-labeled HBV DNA probe

  • Hybridization buffer and wash solutions

  • Phosphorimager system

Procedure:

  • Cell Treatment:

    • Culture HepDES19 cells and induce HBV replication as described in Protocol 1.

    • Treat the cells with the hit compounds at various concentrations, including this compound as a positive control.

  • Hirt DNA Extraction:

    • After 7-10 days of treatment, lyse the cells with Hirt lysis buffer to selectively extract low molecular weight DNA, including cccDNA and DP-rcDNA.

    • Treat the lysate with Proteinase K to digest proteins.

    • Perform phenol:chloroform extraction and ethanol precipitation to purify the DNA.

  • Agarose Gel Electrophoresis:

    • Resuspend the DNA pellet and run the samples on an agarose gel to separate the different forms of HBV DNA (cccDNA, DP-rcDNA, and single-stranded DNA).

  • Southern Blotting:

    • Transfer the DNA from the gel to a nylon membrane.

    • Hybridize the membrane with a 32P-labeled HBV DNA probe.

    • Wash the membrane to remove unbound probe.

  • Detection and Quantification:

    • Expose the membrane to a phosphor screen and visualize the bands using a phosphorimager.

    • Quantify the band intensities to determine the relative levels of cccDNA and DP-rcDNA in treated versus untreated cells.

Protocol 3: In Vitro Endogenous Polymerase Assay

This assay is used to determine if a compound directly inhibits the HBV polymerase activity.

Materials:

  • HBV-producing cell line (e.g., HepG2.2.15)

  • Lysis buffer

  • Reaction buffer containing dNTPs and [α-32P]dCTP

  • Hit compounds and a known polymerase inhibitor (e.g., Entecavir) as a positive control

Procedure:

  • Preparation of HBV Cores:

    • Lyse the HBV-producing cells and pellet the viral core particles by ultracentrifugation.

  • Endogenous Polymerase Reaction:

    • Resuspend the core particles in reaction buffer.

    • Add the hit compounds at various concentrations.

    • Initiate the reaction by adding the dNTP mix containing [α-32P]dCTP.

    • Incubate to allow for DNA synthesis by the endogenous polymerase.

  • Analysis of DNA Products:

    • Stop the reaction and extract the DNA.

    • Run the DNA on an agarose gel and visualize the radiolabeled products by autoradiography.

    • A reduction in the incorporation of [α-32P]dCTP indicates inhibition of the polymerase.

Protocol 4: Validation in a Primary Duck Hepatocyte (PDH) Infection Model

This protocol validates the efficacy of hit compounds in a more physiologically relevant primary cell infection model using the closely related Duck Hepatitis B Virus (DHBV).

Materials:

  • Primary duck hepatocytes (PDHs)

  • DHBV-positive serum

  • Culture medium for PDHs

  • Hit compounds and this compound

Procedure:

  • PDH Isolation and Culture:

    • Isolate primary hepatocytes from duckling livers.

    • Culture the PDHs on collagen-coated plates.

  • DHBV Infection and Compound Treatment:

    • Infect the PDHs with DHBV-positive serum.

    • After infection, treat the cells with the hit compounds and this compound.

  • Analysis of Viral Replication:

    • After several days of treatment, harvest the cells and extract DNA.

    • Perform Southern blot analysis to measure the levels of DHBV cccDNA and replicative intermediates.

Conclusion

This compound serves as a critical tool and reference compound for the discovery and characterization of novel HBV inhibitors that target cccDNA formation. The application notes and protocols detailed here provide a comprehensive framework for researchers to establish robust high-throughput screening campaigns and subsequent mechanistic studies. The use of reporter cell lines for primary screening, followed by confirmatory assays such as Southern blotting and validation in primary cell models, constitutes a powerful strategy to identify and advance new therapeutic candidates for a functional cure of chronic hepatitis B.

References

Troubleshooting & Optimization

CCC-0975 solubility issues and how to resolve them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CCC-0975. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly concerning solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of the Hepatitis B Virus (HBV).[1] Its primary mechanism of action is to interfere with the formation of covalently closed circular DNA (cccDNA) from its precursor, relaxed circular DNA (rcDNA).[1][2][3][4][5] Specifically, it synchronously reduces the levels of cccDNA and its deproteinized rcDNA (DP-rcDNA) precursor, suggesting it blocks a critical step in the conversion process without promoting the degradation of these DNA forms.[1][4][6]

Q2: What is the effective concentration of this compound?

A2: The 50% effective concentration (EC50) of this compound for inhibiting HBV cccDNA formation in cell culture is approximately 10 μM.[1][4]

Q3: How does this compound affect HBV polymerase activity?

A3: Studies have shown that this compound does not directly inhibit HBV DNA replication or the activity of the viral polymerase.[4] Its antiviral effect is specific to the cccDNA formation pathway.[4]

Troubleshooting Guide: Solubility Issues

Researchers may encounter difficulties in dissolving this compound. Below are common issues and recommended solutions.

Issue 1: this compound is not dissolving properly in DMSO.

  • Cause: this compound requires specific conditions for optimal dissolution in DMSO. Simply adding the solvent may result in incomplete solubility. Hygroscopic (water-absorbing) DMSO can significantly hinder solubility.[1]

  • Solution:

    • Always use newly opened, anhydrous DMSO.[1]

    • Use ultrasonic treatment (sonication) to aid dissolution.[1]

    • Following this protocol should allow for the preparation of a stock solution of up to 100 mg/mL (206.66 mM) in DMSO.[1]

Issue 2: Precipitation occurs when preparing a working solution for in vivo studies.

  • Cause: Diluting a high-concentration DMSO stock directly into aqueous solutions can cause the compound to precipitate. A co-solvent system is required to maintain solubility.

  • Solution: A step-by-step co-solvent protocol is recommended for preparing a clear working solution suitable for in vivo experiments. The following protocol yields a clear solution of ≥ 2.38 mg/mL.[1]

Quantitative Data Summary

For quick reference, the key quantitative data for this compound is summarized in the table below.

ParameterValueNotes
Molecular Weight 483.89 g/mol
EC50 (in vitro) 10 μMFor inhibition of HBV cccDNA formation.[1][4]
Solubility in DMSO 100 mg/mL (206.66 mM)Requires sonication and the use of new, anhydrous DMSO.[1]
In Vivo Working Solution ≥ 2.38 mg/mLUsing a co-solvent system of DMSO, PEG300, Tween-80, and Saline.[1]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
  • Weigh the desired amount of solid this compound in a suitable vial.

  • Add fresh, anhydrous DMSO to achieve a final concentration of 100 mg/mL.[1]

  • Place the vial in an ultrasonic bath and sonicate until the solid is completely dissolved.[1]

  • Store the stock solution at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[1]

Protocol 2: Preparation of an In Vivo Working Solution

This protocol provides a method to prepare a 1 mL working solution. The volumes can be scaled as needed.

  • Prepare a 23.8 mg/mL stock solution of this compound in DMSO.

  • In a sterile tube, add 400 μL of PEG300.

  • Add 100 μL of the 23.8 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.

  • Add 50 μL of Tween-80 to the mixture and mix until uniform.

  • Add 450 μL of saline to the mixture to bring the final volume to 1 mL. Mix thoroughly.

  • This procedure results in a clear solution with a this compound concentration of ≥ 2.38 mg/mL.[1]

Visual Guides

Diagram 1: Experimental Workflow for this compound Solubilization

The following diagram illustrates the recommended workflow for preparing this compound solutions to avoid solubility issues.

cluster_stock Stock Solution Preparation cluster_working In Vivo Working Solution Preparation start Solid this compound dmso Add Anhydrous DMSO (to 100 mg/mL) start->dmso sonicate Ultrasonicate dmso->sonicate stock Stock Solution (-80°C Storage) sonicate->stock stock_use DMSO Stock (23.8 mg/mL) peg Add to PEG300 stock_use->peg tween Add Tween-80 peg->tween saline Add Saline tween->saline working Final Working Solution (≥ 2.38 mg/mL) saline->working

Caption: Workflow for preparing this compound stock and working solutions.

Diagram 2: this compound Mechanism of Action in the HBV Life Cycle

This diagram illustrates the point of inhibition of this compound within the HBV cccDNA formation pathway inside an infected hepatocyte.

cluster_cell Infected Hepatocyte cluster_nucleus Nucleus rcDNA Relaxed Circular DNA (rcDNA) DP_rcDNA Deproteinized rcDNA (DP-rcDNA) rcDNA->DP_rcDNA Deproteinization cccDNA cccDNA DP_rcDNA->cccDNA Ligation & Repair transcription Viral Transcription cccDNA->transcription HBV_entry HBV Entry HBV_entry->rcDNA Transport to Nucleus inhibitor This compound inhibitor->DP_rcDNA Inhibits Conversion

Caption: this compound inhibits the conversion of rcDNA to cccDNA.

References

Technical Support Center: Optimizing CCC-0975 Concentration for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CCC-0975, a potent inhibitor of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA) formation. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a disubstituted sulfonamide that specifically inhibits the formation of HBV cccDNA.[1][2] It interferes with the conversion of relaxed circular DNA (rcDNA) into cccDNA, a critical step for the establishment and persistence of HBV infection.[1][2][3] The proposed mechanism involves the synchronous reduction of both cccDNA and its precursor, deproteinized rcDNA (DP-rcDNA), suggesting an inhibition of rcDNA deproteination or subsequent steps leading to cccDNA formation.[1][3]

Q2: What is the recommended starting concentration for in vitro experiments?

A2: A good starting point for in vitro experiments is the 50% effective concentration (EC50). For this compound, the EC50 for reducing HBV cccDNA in HepDES19 cells is approximately 10 µM.[1][3] In primary duck hepatocytes (PDHs) infected with duck hepatitis B virus (DHBV), the EC50 is around 3 µM.[1] We recommend performing a dose-response experiment starting from a low concentration (e.g., 0.1 µM) up to a high concentration (e.g., 50 µM) to determine the optimal concentration for your specific cell system.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[3] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[3] When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your experiment is below 0.5% (v/v) to minimize solvent-induced cytotoxicity.

Q4: Is this compound cytotoxic?

A4: this compound has been shown to have a lower level of toxicity compared to its analog, CCC-0346.[1] However, it is crucial to determine the 50% cytotoxic concentration (CC50) in your specific cell line. In HepDE19 cells, the CC50 for this compound was reported to be greater than the effective concentrations.[1] Always include a cell viability assay in your experimental design when testing a new compound.

Q5: How can I measure the effect of this compound on cccDNA levels?

A5: The gold standard for detecting and quantifying cccDNA is Southern blot analysis, which can distinguish cccDNA from other viral DNA intermediates.[4] Quantitative PCR (qPCR) is a more sensitive method for quantifying cccDNA levels.[5] Additionally, since the production of Hepatitis B e-antigen (HBeAg) can be dependent on cccDNA in certain cell lines like HepAD38, measuring secreted HBeAg levels by ELISA can serve as a surrogate marker for cccDNA activity in high-throughput screening.[6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no inhibition of HBV replication 1. Suboptimal concentration of this compound.2. Compound instability in culture medium.3. Incorrect timing of compound addition.4. Cell line is not permissive to this compound's mechanism of action.1. Perform a dose-response experiment to determine the optimal concentration.2. Prepare fresh working solutions from a frozen stock for each experiment. Minimize the time the compound is in the incubator.3. For de novo infection studies, add this compound shortly after viral inoculation. For established replication, allow sufficient treatment duration (e.g., several days).4. Confirm that your cell model is appropriate for studying cccDNA formation.
High cytotoxicity observed 1. This compound concentration is too high.2. Final DMSO concentration is toxic to cells.3. Compound has degraded into toxic byproducts.1. Perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the CC50 and use concentrations well below this value.2. Ensure the final DMSO concentration is ≤ 0.1%. Include a vehicle control (DMSO only) in your experiments.3. Use freshly prepared stock solutions and handle the compound according to the manufacturer's instructions.
Inconsistent results between experiments 1. Variability in cell density at the time of treatment.2. Inconsistent timing of compound addition and sample collection.3. Freeze-thaw cycles of this compound stock solution.1. Ensure consistent cell seeding density and confluency across experiments.2. Standardize all experimental timelines.3. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Difficulty in detecting cccDNA 1. Low levels of cccDNA in the chosen cell line.2. Inefficient extraction of cccDNA.3. Low sensitivity of the detection method.1. Use a cell line known to produce sufficient levels of cccDNA (e.g., HepDES19, HepG2-NTCP).2. Use a validated cccDNA extraction protocol, such as the Hirt extraction method.[4]3. For low cccDNA levels, consider using a sensitive nested PCR or a qPCR-based method.[5]

Data Presentation

Table 1: In Vitro Efficacy and Cytotoxicity of this compound

Cell LineParameterValue (µM)Reference
HepDES19EC50 (cccDNA reduction)10[1]
Primary Duck Hepatocytes (DHBV)EC50 (cccDNA reduction)3[1]
HepDE19CC50 (Cell Viability)> EC50[1]

Experimental Protocols

Protocol 1: Determination of EC50 of this compound for HBV cccDNA Reduction in Cell Culture

1. Cell Seeding and Induction of HBV Replication:

  • Seed HepDES19 cells in 6-well plates at a density that will result in 80-90% confluency at the time of harvest.
  • Culture cells in medium containing tetracycline (B611298). To induce HBV replication, remove tetracycline from the culture medium.

2. Compound Treatment:

  • Prepare a series of dilutions of this compound in culture medium (e.g., 0.1, 0.3, 1, 3, 10, 30 µM). Include a vehicle control (DMSO at the same final concentration).
  • Add the compound dilutions to the cells.

3. Incubation and Medium Change:

  • Incubate the cells for the desired duration (e.g., 7-12 days).[1]
  • Change the medium with fresh compound every 2-3 days.

4. Harvest and cccDNA Extraction:

  • Wash the cells with PBS and harvest.
  • Extract cccDNA using the Hirt DNA extraction method.[4]

5. cccDNA Analysis:

  • Quantify cccDNA levels using Southern blot or qPCR.
  • For Southern blot, separate the DNA on an agarose (B213101) gel, transfer to a membrane, and probe with a radiolabeled HBV-specific probe.
  • For qPCR, use primers specific for cccDNA.

6. Data Analysis:

  • Determine the amount of cccDNA relative to the vehicle-treated control for each concentration of this compound.
  • Plot the percentage of cccDNA reduction against the log of the compound concentration and fit a dose-response curve to calculate the EC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

1. Cell Seeding:

  • Seed cells (e.g., HepG2, Huh7) in a 96-well plate at an appropriate density.

2. Compound Treatment:

  • Prepare a series of dilutions of this compound in culture medium, including a vehicle control and an untreated control.
  • Add the compound dilutions to the cells and incubate for the same duration as the efficacy assay.

3. MTT Addition:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

4. Solubilization of Formazan (B1609692):

  • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
  • Plot the percentage of cell viability against the log of the compound concentration to determine the CC50 value.

Visualizations

HBV_cccDNA_Formation_Pathway rcDNA HBV Relaxed Circular DNA (rcDNA) Deproteination Deproteination rcDNA->Deproteination DP_rcDNA Deproteinized rcDNA (DP-rcDNA) Deproteination->DP_rcDNA Repair DNA Repair & Ligation DP_rcDNA->Repair cccDNA Covalently Closed Circular DNA (cccDNA) Repair->cccDNA Transcription Transcription cccDNA->Transcription pgRNA pregenomic RNA (pgRNA) Transcription->pgRNA CCC0975 This compound CCC0975->Deproteination Inhibits

Caption: HBV cccDNA formation pathway and the inhibitory action of this compound.

experimental_workflow cluster_analysis Analysis start Start: Seed Cells induce Induce HBV Replication (Tetracycline Removal) start->induce treat Treat with this compound (Dose-Response) induce->treat incubate Incubate (7-12 days) & Change Medium treat->incubate harvest Harvest Cells incubate->harvest hirt Hirt DNA Extraction harvest->hirt viability Cell Viability Assay (e.g., MTT) harvest->viability analysis cccDNA Quantification (Southern Blot / qPCR) hirt->analysis end End: Determine EC50 & CC50 analysis->end viability->end

Caption: Experimental workflow for evaluating this compound efficacy and cytotoxicity.

References

Technical Support Center: Minimizing CCC-0975 Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize CCC-0975 cytotoxicity in cell culture experiments.

Introduction to this compound

This compound is a disubstituted sulfonamide that has been identified as a specific inhibitor of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA) formation.[1][2] It acts by interfering with the conversion of relaxed circular DNA (rcDNA) to cccDNA.[3][4] While it is a valuable tool for HBV research, like many small molecules, it can exhibit cytotoxic effects at certain concentrations. This guide aims to help users optimize their experimental conditions to minimize these effects while maintaining the desired antiviral activity.

Quantitative Data Summary

Understanding the cytotoxic profile of this compound is crucial for experimental design. The following table summarizes the available quantitative data on its effective and cytotoxic concentrations. It is important to note that these values can be cell-line dependent.

CompoundCell LineEC50 (Antiviral Activity)CC50 (Cytotoxicity)Selectivity Index (SI = CC50/EC50)Reference
This compound HepDE1910 µM>100 µM>10Cai et al., 2012[1]
CCC-0346 HepDE193 µM~30 µM~10Cai et al., 2012[1]

Note: A related compound, CCC-0346, shows higher potency but also significantly higher cytotoxicity.[1]

Troubleshooting Guide for this compound Cytotoxicity

This guide addresses common issues encountered when using this compound in cell culture.

Issue 1: High levels of cell death observed at or near the effective concentration (EC50).

  • Question: My cells are dying even at concentrations where this compound is expected to be effective against HBV. What could be the cause?

  • Answer: Several factors can contribute to increased cytotoxicity. Consider the following:

    • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. The published CC50 for this compound was determined in HepDE19 cells. Your cell line (e.g., HepG2, Huh7) may be more sensitive. It is crucial to perform a dose-response curve to determine the CC50 in your specific cell line.

    • Solvent Toxicity: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). High concentrations of DMSO are toxic to cells. Ensure the final concentration of DMSO in your cell culture medium is below the toxic threshold for your cell line, typically less than 0.5%. Always include a vehicle control (cells treated with the same concentration of DMSO used for this compound) to assess solvent-induced cytotoxicity.

    • Suboptimal Cell Culture Conditions: Cells that are stressed due to factors like improper CO2 levels, temperature fluctuations, nutrient depletion, or microbial contamination may be more susceptible to drug-induced toxicity. Ensure your cells are healthy and growing in optimal conditions before starting the experiment.

Issue 2: Inconsistent or variable cytotoxicity results between experiments.

  • Question: I'm seeing a lot of variability in cell viability between my replicate wells and different experiments. How can I improve consistency?

  • Answer: Inconsistent results are often due to subtle variations in experimental procedures. To improve reproducibility:

    • Cell Seeding Density: Ensure a homogenous single-cell suspension before seeding. Inconsistent cell numbers across wells will lead to variability in viability assay readouts. After seeding, visually inspect the plate under a microscope to confirm even cell distribution.

    • Compound Stability: Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of your stock solution.

    • Assay Timing: Perform the cytotoxicity assay at a consistent time point after compound addition.

    • Edge Effects: The outer wells of a multi-well plate are prone to evaporation, which can concentrate the compound and affect cell viability. To minimize this, avoid using the outer wells for experimental samples and instead fill them with sterile phosphate-buffered saline (PBS) or water.

Issue 3: Low signal or no significant difference between treated and untreated cells in viability assays.

  • Question: My cell viability assay is not showing a clear cytotoxic effect, even at high concentrations of this compound. What could be wrong?

  • Answer: This could be due to several factors related to the assay itself or the experimental setup:

    • Assay Interference: It is possible that this compound interferes with the components of your specific cell viability assay (e.g., reacting with the MTT reagent). To test for this, run a cell-free control where this compound is added to the assay reagents to check for any direct chemical reactions. Consider using an alternative viability assay that relies on a different detection principle (e.g., an ATP-based assay like CellTiter-Glo® or a lactate (B86563) dehydrogenase (LDH) release assay).

    • High Cell Density: A very high cell density can sometimes mask cytotoxic effects, as a large number of surviving cells can still produce a strong signal in viability assays. Optimize your cell seeding density to ensure you are in a range where you can detect a decrease in viability.

    • Short Exposure Time: The cytotoxic effects of a compound may not be apparent after a short exposure. Consider increasing the incubation time with this compound (e.g., from 24 to 48 or 72 hours).

Frequently Asked Questions (FAQs)

Q1: What is a safe starting concentration for this compound in a new cell line?

A1: Based on the published data, a starting concentration range of 1 µM to 20 µM is reasonable for initial experiments. However, it is highly recommended to perform a dose-response experiment to determine both the EC50 for antiviral activity and the CC50 for cytotoxicity in your specific cell line.

Q2: How can I optimize the concentration of this compound to maximize its anti-HBV effect while minimizing cytotoxicity?

A2: The key is to determine the therapeutic window for your specific cell system. This can be achieved by performing parallel dose-response experiments for both antiviral activity (e.g., by measuring a downstream marker of cccDNA activity) and cell viability. The optimal concentration will be one that provides significant antiviral activity with minimal impact on cell viability.

Q3: Does the serum concentration in the cell culture medium affect this compound cytotoxicity?

A3: While not specifically studied for this compound, the concentration of serum in the culture medium can influence the cytotoxicity of some compounds. Serum proteins can bind to small molecules, reducing their effective concentration and thus their cytotoxicity. If you are observing high cytotoxicity, you could test if increasing the serum concentration (within the normal range for your cell line) has a mitigating effect. Conversely, if you are using a low-serum or serum-free medium, cells may be more sensitive to the compound.

Q4: What cell viability assays are recommended for use with this compound?

A4: Standard colorimetric assays like MTT, MTS, and XTT are commonly used. However, as mentioned in the troubleshooting guide, it is wise to confirm that the compound does not interfere with the assay chemistry. Luminescence-based assays that measure ATP levels (e.g., CellTiter-Glo®) or fluorescence-based assays that measure membrane integrity (e.g., using propidium (B1200493) iodide or a live/dead cell staining kit) are excellent alternatives.

Experimental Protocols

Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) of this compound using an MTT Assay

This protocol outlines the steps to assess the cytotoxic effect of this compound on a chosen adherent cell line (e.g., HepG2, Huh7).

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Chosen cell line (e.g., HepG2)

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for HepG2) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and non-toxic (e.g., <0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank), cells with medium containing DMSO (vehicle control), and untreated cells.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100

    • Plot the % Viability against the log of the this compound concentration and use a non-linear regression analysis to determine the CC50 value.

Visualizations

Experimental_Workflow_for_CC50_Determination cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture and Seed Cells in 96-well plate Compound_Prep 2. Prepare Serial Dilutions of this compound Treatment 3. Treat Cells with This compound for 24-72h Compound_Prep->Treatment MTT_Addition 4. Add MTT Reagent Treatment->MTT_Addition Incubation 5. Incubate for 2-4h (Formazan Formation) MTT_Addition->Incubation Solubilization 6. Solubilize Formazan Incubation->Solubilization Read_Absorbance 7. Read Absorbance at 570nm Solubilization->Read_Absorbance Calculate_Viability 8. Calculate % Viability Read_Absorbance->Calculate_Viability Determine_CC50 9. Determine CC50 Calculate_Viability->Determine_CC50

Caption: Workflow for determining the CC50 of this compound.

Troubleshooting_Logic cluster_initial_checks Initial Checks cluster_optimization Experimental Optimization cluster_assay_validation Assay Validation Start High Cytotoxicity Observed Check_Concentration Is this compound concentration in the expected range? Start->Check_Concentration Check_Solvent Is final DMSO concentration <0.5%? Check_Concentration->Check_Solvent Yes Check_Controls Are vehicle controls healthy? Check_Solvent->Check_Controls Yes Optimize_Density Optimize Cell Seeding Density Check_Controls->Optimize_Density Yes Check_Interference Test for Assay Interference Check_Controls->Check_Interference No, vehicle control shows toxicity Optimize_Serum Adjust Serum Concentration Optimize_Density->Optimize_Serum Optimize_Time Reduce Exposure Time Optimize_Serum->Optimize_Time Alternative_Assay Use an Alternative Viability Assay Check_Interference->Alternative_Assay

Caption: Troubleshooting logic for addressing high this compound cytotoxicity.

Hypothesized_Cytotoxicity_Pathway cluster_cellular_effects Potential Cellular Effects CCC0975 This compound (Sulfonamide) Metabolic_Stress Metabolic Stress CCC0975->Metabolic_Stress Off-target effects? ROS_Production Reactive Oxygen Species (ROS) Production Metabolic_Stress->ROS_Production Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Production->Mitochondrial_Dysfunction Apoptosis_Induction Apoptosis Induction Mitochondrial_Dysfunction->Apoptosis_Induction Cell_Death Cell Death Apoptosis_Induction->Cell_Death

Caption: Hypothesized general pathway for sulfonamide-induced cytotoxicity.

References

troubleshooting unexpected results in CCC-0975 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with CCC-0975.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a disubstituted sulfonamide that acts as an inhibitor of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA) formation.[1][2][3] Its mechanism involves interfering with the conversion of relaxed circular DNA (rcDNA) into cccDNA.[4][5] This process is thought to occur through the blockage of rcDNA deproteination, a crucial step for the formation of cccDNA.[1][2] this compound synchronously reduces the levels of both cccDNA and its precursor, deproteinized rcDNA (DP-rcDNA), without promoting their intracellular degradation.[3][4]

Q2: What is the typical effective concentration of this compound in cell culture?

The 50% effective concentration (EC50) of this compound for the reduction of cccDNA in cell culture has been reported to be approximately 10 μM.[3][4]

Q3: Does this compound directly inhibit HBV DNA replication or viral polymerase activity?

No, studies have demonstrated that this compound does not directly inhibit HBV DNA replication in cell culture, nor does it reduce viral polymerase activity in in vitro endogenous polymerase assays.[3][5] Its specific action is on the conversion of rcDNA to cccDNA.[5]

Q4: In which experimental systems has this compound been shown to be effective?

This compound has demonstrated antiviral activity against cccDNA formation in both HBV-transfected human hepatoma cell lines (e.g., HepDES19) and in duck HBV (DHBV)-infected primary duck hepatocytes.[3]

Troubleshooting Guide

Issue 1: No significant reduction in cccDNA levels is observed after treatment with this compound.

  • Question: I treated my HBV-infected cells with 10 μM of this compound, but I am not seeing the expected decrease in cccDNA levels. What could be the issue?

  • Answer: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:

    • Compound Integrity and Solubility:

      • Verify Compound Stability: Ensure your stock of this compound has been stored correctly (-20°C for up to one year, -80°C for up to two years) to prevent degradation.[4]

      • Ensure Proper Solubilization: this compound is typically dissolved in DMSO to create a stock solution.[4] When preparing your working concentration, ensure the final DMSO concentration in the cell culture medium is not toxic to the cells (typically <0.5%). Inadequate solubilization can lead to a lower effective concentration.

    • Experimental Conditions:

      • Cell Health and Passage Number: Use healthy, low-passage number cells for your experiments. High-passage or unhealthy cells can exhibit altered metabolism and drug responses.

      • Timing of Treatment and Harvest: The timing of this compound treatment relative to infection and the time of cell harvest are critical. Since this compound inhibits the formation of new cccDNA, its effect will be most apparent when administered early in the infection or during active viral replication. The stability of existing cccDNA means that a reduction may take time to become apparent.

    • Assay Sensitivity:

      • Lower Limit of Detection: Your cccDNA detection method (e.g., Southern blot, qPCR) may not be sensitive enough to detect a partial reduction in cccDNA levels. Ensure your assay is properly validated with appropriate controls.

Issue 2: Unexpected cytotoxicity or changes in cell morphology are observed.

  • Question: After treating my cells with this compound, I've noticed significant cell death, which is compromising my experiment. Is this expected?

  • Answer: While this compound has been reported to have low cytotoxicity at its effective concentrations, cell line-specific toxicity can occur.[3] Here's how to troubleshoot this issue:

    • Confirm the 50% Cytotoxic Concentration (CC50):

      • It is crucial to determine the CC50 of this compound in your specific cell line. This can be done using a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo). A dose-response curve for toxicity should be generated.

    • Solvent Toxicity:

      • Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level. Run a vehicle-only control to assess the impact of the solvent on your cells.

    • Off-Target Effects:

      • At concentrations significantly higher than the EC50, small molecule inhibitors may exhibit off-target effects leading to cytotoxicity.[6] If possible, try using a lower concentration of this compound for a longer duration.

Issue 3: Inconsistent results between experimental replicates.

  • Question: I am getting variable results in my cccDNA quantification across different wells treated with the same concentration of this compound. What could be causing this?

  • Answer: Inconsistent results often stem from variations in experimental technique.

    • Cell Seeding Density: Ensure uniform cell seeding across all wells, as variations in cell number can affect the amount of cccDNA produced.

    • Compound Distribution: When adding this compound to your wells, ensure it is mixed thoroughly to achieve a uniform final concentration.

    • Infection Efficiency: If you are using an infection model, variability in the efficiency of infection between wells can lead to different baseline levels of cccDNA.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterCell LineValueReference
EC50 (cccDNA Reduction) HepDES1910 μM[3][4]
CC50 (Cytotoxicity) HepG2> 50 μM[3]

Experimental Protocols

Protocol: Quantification of HBV cccDNA by Southern Blot

This protocol describes the extraction of HBV DNA from cultured cells and the subsequent detection of cccDNA by Southern blotting.

  • Cell Lysis and Hirt DNA Extraction:

    • Wash cell monolayers with phosphate-buffered saline (PBS).

    • Lyse the cells with a Hirt lysis buffer (e.g., 10 mM Tris-HCl [pH 7.5], 10 mM EDTA, 0.7% SDS).

    • Add NaCl to a final concentration of 1 M and incubate overnight at 4°C.

    • Centrifuge to pellet high-molecular-weight genomic DNA.

    • Collect the supernatant containing low-molecular-weight DNA (Hirt extract), which includes viral DNA.

  • DNA Purification:

    • Treat the Hirt extract with proteinase K to digest proteins.

    • Perform phenol-chloroform extractions to remove remaining proteins.

    • Precipitate the DNA with ethanol (B145695) and resuspend it in a suitable buffer (e.g., TE buffer).

  • Restriction Enzyme Digestion:

    • To linearize the cccDNA for accurate sizing, digest a portion of the Hirt DNA with a restriction enzyme that cuts the HBV genome at a single site.

    • To specifically detect cccDNA, treat another aliquot with an exonuclease that digests linear and relaxed circular DNA but not covalently closed circular DNA.

  • Agarose (B213101) Gel Electrophoresis:

    • Separate the DNA samples on an agarose gel.

  • Southern Blotting:

    • Transfer the DNA from the gel to a nylon or nitrocellulose membrane.

    • Hybridize the membrane with a radiolabeled or fluorescently labeled HBV-specific DNA probe.

    • Wash the membrane to remove the unbound probe.

  • Detection:

    • Detect the probe signal using autoradiography or a digital imaging system. The band corresponding to the linearized cccDNA (at the expected genome length) can then be quantified.

Visualizations

HBV_cccDNA_Formation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Inhibitor Action HBV_Virion HBV Virion Nucleocapsid Nucleocapsid (contains rcDNA) HBV_Virion->Nucleocapsid Entry & Uncoating rcDNA Relaxed Circular DNA (rcDNA) Nucleocapsid->rcDNA Nuclear Import DP_rcDNA Deproteinized rcDNA (DP-rcDNA) rcDNA->DP_rcDNA Deproteination cccDNA Covalently Closed Circular DNA (cccDNA) DP_rcDNA->cccDNA Repair & Ligation Viral_RNA Viral RNA Transcription cccDNA->Viral_RNA CCC0975 This compound CCC0975->DP_rcDNA Inhibits Formation Troubleshooting_Workflow Start Unexpected Result: No Reduction in cccDNA Check_Compound Verify Compound Integrity & Solubility Start->Check_Compound Compound_OK Compound OK? Check_Compound->Compound_OK Check_Cells Assess Cell Health & Passage Number Cells_OK Cells Healthy? Check_Cells->Cells_OK Check_Protocol Review Treatment Timing & Assay Sensitivity Protocol_OK Protocol Correct? Check_Protocol->Protocol_OK Compound_OK->Check_Cells Yes New_Stock Prepare Fresh Stock of this compound Compound_OK->New_Stock No Cells_OK->Check_Protocol Yes New_Cells Use Low-Passage Cells Cells_OK->New_Cells No Optimize_Protocol Optimize Protocol: - Titrate Concentration - Adjust Timepoints Protocol_OK->Optimize_Protocol No Re_Run Re-run Experiment Protocol_OK->Re_Run Yes New_Stock->Re_Run New_Cells->Re_Run Optimize_Protocol->Re_Run Experimental_Workflow A 1. Seed Hepatoma Cells (e.g., HepDES19) B 2. Induce HBV Replication (e.g., tetracycline (B611298) withdrawal) A->B C 3. Treat with this compound (Dose-response) B->C D 4. Incubate for Specified Duration C->D I Parallel Culture: Assess Cytotoxicity (CC50) C->I E 5. Harvest Cells D->E F 6. Hirt DNA Extraction E->F G 7. Southern Blot for cccDNA F->G H 8. Quantify cccDNA Reduction G->H

References

Technical Support Center: CCC-0975 & DMSO in Antiviral Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of CCC-0975 and the impact of its solvent, Dimethyl Sulfoxide (B87167) (DMSO), on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a disubstituted sulfonamide compound that acts as an inhibitor of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA) formation.[1][2][3] Its primary mechanism of action is believed to be the interference with the conversion of relaxed circular DNA (rcDNA) into cccDNA, a critical step for the establishment and persistence of HBV infection in hepatocytes.[2][4] this compound has a reported 50% effective concentration (EC₅₀) of approximately 10 µM in cell culture-based assays.[2][4]

Q2: What is the recommended concentration of DMSO for in vitro assays with this compound?

The most frequently cited final concentration of DMSO used in cell-based assays with this compound is 0.1% (v/v) .[2] This concentration is generally considered safe for most cell lines and is unlikely to cause significant off-target effects or cytotoxicity.[2] It is crucial to maintain a consistent final DMSO concentration across all wells, including vehicle controls, to ensure the validity of the experimental results.

Q3: What are the potential adverse effects of using high concentrations of DMSO?

High concentrations of DMSO can have several detrimental effects on in vitro experiments:

  • Cytotoxicity: DMSO concentrations above 1% (v/v) can lead to cell membrane damage, oxidative stress, and apoptosis, significantly impacting cell viability.[5]

  • Altered Cell Function: Even at non-lethal concentrations, DMSO can influence cell differentiation, gene expression, and other cellular processes, potentially confounding experimental results.

  • Compound Precipitation: While used to dissolve compounds, high concentrations of DMSO in aqueous media can sometimes lead to the precipitation of the test compound upon dilution.

  • Direct Enzyme Inhibition or Activation: DMSO can directly interact with proteins and enzymes, potentially altering their conformation and activity.[6][7][8]

Q4: How can I determine the optimal DMSO concentration for my specific cell line and assay?

It is highly recommended to perform a DMSO tolerance assay for your specific cell line before initiating experiments with this compound. This will establish the maximum concentration of DMSO that does not significantly affect cell health and function.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
High variability in results between replicate wells. Inconsistent final DMSO concentration across wells.1. Prepare a master mix of your final assay medium containing the desired final DMSO concentration. 2. Ensure thorough mixing when preparing serial dilutions of this compound in DMSO. 3. Use calibrated pipettes to ensure accurate liquid handling.
Lower than expected potency of this compound (higher EC₅₀). 1. Degradation of this compound stock solution. 2. DMSO concentration is too high, causing cellular stress and masking the specific effect of the inhibitor. 3. Interaction between DMSO and assay components.1. Prepare fresh stock solutions of this compound in anhydrous DMSO. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. 2. Perform a DMSO tolerance assay to confirm the non-toxic concentration for your cell line. 3. Lower the final DMSO concentration to 0.1% or below if possible.
Vehicle control (DMSO only) shows a significant biological effect. The DMSO concentration is too high for the specific cell line, leading to cytotoxicity or other off-target effects.1. Immediately perform a DMSO tolerance assay to determine the maximum non-toxic concentration. 2. Reduce the final DMSO concentration in all experimental wells.
Precipitation of this compound upon dilution in aqueous buffer. The aqueous solubility of this compound is exceeded.1. Prepare a more concentrated stock solution of this compound in DMSO to allow for a smaller volume to be added to the aqueous buffer. 2. Vortex the solution immediately after adding the DMSO stock to the aqueous buffer. 3. Consider using a co-solvent system if solubility issues persist, but be aware of potential effects on the assay.

Data Presentation

Table 1: General Effects of DMSO Concentration on Cell Viability in In Vitro Assays

DMSO Concentration (v/v)General Effect on Most Cell LinesRecommendation for this compound Assays
< 0.1%Generally considered safe with minimal impact on cell viability and function.[9]Recommended
0.1% - 0.5%May start to show some effects on sensitive cell lines or with prolonged exposure.Use with caution; verify with a DMSO tolerance assay.
> 0.5% - 1.0%Increased risk of cytotoxicity and off-target effects.[10]Not recommended without thorough validation.
> 1.0%Significant cytotoxicity is commonly observed.[5]Avoid

Note: The specific tolerance to DMSO can vary significantly between different cell lines. The data above represents a general guideline.

Experimental Protocols

Protocol: DMSO Tolerance Assay

This protocol is designed to determine the maximum tolerated concentration of DMSO for a specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Anhydrous DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a 2X serial dilution of DMSO in complete cell culture medium. It is recommended to test a range from at least 2% down to 0.015%. Also, include a "no DMSO" control.

  • Treatment: Carefully remove the existing medium from the cells and add 100 µL of the prepared DMSO dilutions to the respective wells.

  • Incubation: Incubate the plate for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading (media only) from all values.

    • Normalize the data to the "no DMSO" control wells, which represent 100% viability.

    • Plot cell viability (%) against DMSO concentration.

    • The highest concentration of DMSO that does not cause a statistically significant decrease in cell viability is the maximum recommended concentration for your experiments.

Protocol: Quantification of HBV cccDNA by qPCR

This is a generalized workflow for quantifying HBV cccDNA. Specific primer sequences and cycling conditions should be optimized and validated.

1. DNA Extraction:

  • Isolate low molecular weight DNA using a Hirt DNA extraction method to enrich for episomal DNA like cccDNA and reduce contamination from genomic DNA.[11]

2. Nuclease Digestion:

  • To eliminate contaminating rcDNA and other linear DNA forms, treat the extracted DNA with a plasmid-safe ATP-dependent DNase (PSD) or T5 exonuclease.[12][13][14]

    • Note: The choice of nuclease and digestion conditions should be carefully optimized to ensure complete digestion of non-cccDNA forms without degrading the cccDNA.[13][14]

3. Quantitative PCR (qPCR):

  • Perform qPCR using primers that specifically amplify a region of the HBV cccDNA.

  • Use a reference gene (e.g., β-globin) for normalization to determine the cccDNA copy number per cell.

  • Include appropriate controls:

    • No template control

    • Positive control (plasmid containing the HBV genome)

    • Negative control (DNA from uninfected cells)

Visualizations

HBV_Lifecycle_and_CCC0975_Inhibition cluster_cell Hepatocyte cluster_nucleus Nucleus HBV HBV Virion Entry Entry HBV->Entry Uncoating Uncoating Entry->Uncoating Nuclear_Import Nuclear Import Uncoating->Nuclear_Import rcDNA rcDNA Nuclear_Import->rcDNA Conversion Conversion to cccDNA rcDNA->Conversion cccDNA cccDNA Conversion->cccDNA Transcription Transcription cccDNA->Transcription pgRNA pgRNA Transcription->pgRNA Assembly Assembly pgRNA->Assembly Egress Egress Assembly->Egress New_Virion New Virion Egress->New_Virion CCC0975 This compound CCC0975->Conversion Inhibits

Caption: HBV lifecycle and the inhibitory action of this compound.

DMSO_Tolerance_Workflow start Start: Seed cells in 96-well plate prep_dmso Prepare 2X serial dilutions of DMSO start->prep_dmso treat_cells Treat cells with DMSO dilutions prep_dmso->treat_cells incubate Incubate for experimental duration treat_cells->incubate viability_assay Perform cell viability assay incubate->viability_assay read_plate Read plate viability_assay->read_plate analyze Analyze data: Normalize to control read_plate->analyze determine_max Determine max non-toxic concentration analyze->determine_max

Caption: Experimental workflow for a DMSO tolerance assay.

References

Technical Support Center: Enhancing the Antiviral Potency of CCC-0975

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CCC-0975. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the antiviral potency of this compound and to troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a disubstituted sulfonamide compound that acts as a specific inhibitor of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA) formation.[1][2][3] Its primary mechanism is to interfere with the conversion of relaxed circular DNA (rcDNA) into cccDNA within the nucleus of infected hepatocytes.[1][4][5] This action leads to a synchronous reduction in the levels of both cccDNA and its precursor, deproteinized rcDNA (DP-rcDNA), without directly inhibiting HBV DNA replication or viral polymerase activity.[2][3]

Q2: What is the reported antiviral potency and cytotoxicity of this compound?

A2: The antiviral potency of this compound can vary depending on the experimental system. Initial studies reported a 50% effective concentration (EC50) of approximately 10 μM in HepDES19 cells, which are engineered to study cccDNA formation.[1][2] In a more authentic infection model using primary duck hepatocytes (PDHs) infected with duck hepatitis B virus (DHBV), this compound demonstrated a higher potency with an EC50 of 3 μM.[2] The compound possesses attractive drug-like properties, including adherence to Lipinski's rule of five.[2]

Q3: How should I prepare and store stock solutions of this compound?

A3: For optimal stability, this compound stock solutions should be prepared in a suitable solvent like DMSO.[1] It is recommended to store the stock solution at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[1] Before use in cell culture, the stock solution should be further diluted in the appropriate culture medium to the desired final concentration.

Q4: What is the specific pathway targeted by this compound?

A4: this compound targets a critical step in the HBV life cycle: the formation of the stable cccDNA minichromosome in the host cell nucleus.[5][6] This process involves the conversion of the viral rcDNA, which is transported into the nucleus, into the transcriptionally active cccDNA. This conversion is a multi-step process involving host DNA repair enzymes.[4][5] By inhibiting this conversion, this compound prevents the replenishment and establishment of the cccDNA reservoir, which is essential for the persistence of HBV infection.[3][7]

Troubleshooting Guides: Improving Antiviral Potency

This section addresses common challenges and strategic questions related to enhancing the efficacy of this compound.

Q1: My initial screens with this compound show only modest potency (EC50 > 10 μM). How can I improve this?

A1: A modest initial potency is a common starting point in drug development. Several rational strategies can be employed to enhance the antiviral activity of this compound.

  • Strategy 1: Structure-Activity Relationship (SAR) Studies: The chemical structure of this compound is described as highly tractable for lead optimization.[2] A systematic SAR study is the primary method for improving potency.

    • Approach: Synthesize a library of analogs by modifying the disubstituted sulfonamide core. Focus on altering peripheral chemical groups to explore their impact on target binding and cell permeability.

    • Evaluation: Screen the new analogs for antiviral activity (EC50) and cytotoxicity (CC50) to identify modifications that increase potency while maintaining a good safety profile. The goal is to improve the Selectivity Index (SI = CC50 / EC50).

  • Strategy 2: Combination Therapy: Combining this compound with other anti-HBV agents that have different mechanisms of action can lead to synergistic or additive effects.

    • Potential Partners:

      • Nucleos(t)ide Analogs (NAs): (e.g., Entecavir, Tenofovir) These inhibit the reverse transcription step of HBV replication.[5] Combining them with this compound would target two distinct stages of the viral life cycle.

      • Capsid Assembly Modulators (CpAMs): These compounds disrupt the formation of the viral capsid, which can also inhibit the establishment of cccDNA.[6]

      • Interferons (IFNs): These immunomodulators can induce degradation of cccDNA and suppress its transcription.[6]

  • Strategy 3: Host-Targeting Enhancement: Since cccDNA formation relies on host DNA repair machinery, identifying and modulating these host factors could potentiate the effect of this compound.[4][5]

    • Approach: Use techniques like siRNA screening to identify host factors whose knockdown enhances the activity of this compound. Small molecules that modulate these identified host factors could be used in combination therapy.

Q2: I am observing significant cytotoxicity with my new this compound analogs. How can I decouple toxicity from antiviral activity?

A2: High cytotoxicity can mask true antiviral potential and is a major hurdle in drug development.

  • Solution 1: Calculate the Selectivity Index (SI): Always determine the 50% cytotoxic concentration (CC50) in parallel with the EC50. The SI value (CC50/EC50) is a critical measure of the compound's therapeutic window. A higher SI is desirable. Focus on optimizing analogs that show a significant increase in SI.

  • Solution 2: Use Counter-Screening: Screen your compounds against a panel of different cell lines (e.g., non-hepatic cell lines) to identify compounds with specific toxicity towards liver cells versus general cytotoxicity.

  • Solution 3: Modify Experimental Conditions:

    • Assay Duration: High toxicity may result from long incubation times.[8] Try reducing the duration of the assay to see if toxicity decreases while a measurable antiviral effect is maintained.

    • Compound Concentration: Ensure that the concentrations used in antiviral assays are well below the measured CC50 values.

Q3: My antiviral potency results are inconsistent across experiments. What are the common sources of variability?

A3: Reproducibility is key for reliable data. Inconsistent results in antiviral assays often stem from a few common sources.

  • Source 1: Cell Health and Passage Number: The physiological state of the host cells can significantly impact viral replication and compound efficacy. Use cells with a consistent and low passage number, and regularly check for viability and potential contamination.

  • Source 2: Virus Titer and Stock Quality: The multiplicity of infection (MOI) should be kept consistent between experiments. Variations in the viral stock can lead to different levels of infection and, consequently, variable assay readouts. Titer your virus stock regularly.

  • Source 3: Compound Stability: Ensure your this compound analogs are stable in the cell culture medium for the duration of the experiment.[8] Unstable compounds can degrade, leading to an underestimation of their true potency. Stability can be checked using methods like HPLC.

  • Source 4: Assay Readout: The method used to measure antiviral activity (e.g., CPE reduction, qPCR, ELISA) has its own inherent variability.[9] Ensure that positive and negative controls are included in every plate and that the assay window (signal difference between controls) is consistent.

Q4: How can I confirm that my potent new analogs still target the cccDNA formation pathway?

A4: It is crucial to verify that improved potency is due to on-target activity.

  • Method 1: Direct Measurement of cccDNA: The most direct method is to quantify intracellular HBV DNA forms.

    • Southern Blot: This technique can distinguish between different viral DNA species (rcDNA, dsDNA, and cccDNA), providing definitive evidence of a reduction in cccDNA and its precursor, DP-rcDNA.[2]

    • cccDNA-specific qPCR: After digesting non-cccDNA forms with specific enzymes, a quantitative PCR can be used to measure the remaining cccDNA levels.

  • Method 2: Endogenous Polymerase Assay: Perform an in vitro endogenous polymerase assay to confirm that your new analogs, like the parent compound this compound, do not directly inhibit viral polymerase activity.[2] This helps to rule out off-target effects on viral replication itself.

Data Presentation

Table 1: Published Properties of Disubstituted Sulfonamide Inhibitors

Compound EC50 (HepDES19 cells) EC50 (DHBV-infected PDHs) CC50 (HepDE19 cells) Target Pathway
This compound 10 μM[2] 3 μM[2] > 25 µM (approx.)[2] cccDNA Formation[2]

| CCC-0346 | 3 μM[2] | - | ~10 µM[2] | cccDNA Formation[2] |

Table 2: Hypothetical SAR Data for Novel this compound Analogs

Analog ID Modification EC50 (μM) CC50 (μM) Selectivity Index (SI)
This compound Parent Compound 10.0 > 100 > 10
ANA-001 R1 = -Cl 5.2 > 100 > 19.2
ANA-002 R1 = -OCH3 12.5 > 100 > 8
ANA-003 R2 = -F 2.1 85 40.5

| ANA-004 | R2 = -CH3 | 0.8 | 15 | 18.8 |

Experimental Protocols

Protocol 1: Determination of EC50 by HBeAg Secretion Assay

This assay uses the secretion of Hepatitis B e-antigen (HBeAg), which is dependent on cccDNA transcription, as a surrogate marker for antiviral activity.

  • Cell Seeding: Seed HepG2.2.15 or HepAD38 cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

  • Compound Preparation: Prepare a 2x serial dilution of the test compounds (e.g., this compound analogs) in cell culture medium. Include a "no drug" (vehicle control) and a positive control (e.g., an established cccDNA inhibitor).

  • Treatment: Remove the medium from the cells and add the compound dilutions. Incubate for the desired period (e.g., 6 days), replacing the medium with fresh compound-containing medium every 2 days.

  • Supernatant Collection: At the end of the incubation period, collect the cell culture supernatant.

  • HBeAg ELISA: Quantify the amount of HBeAg in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the HBeAg levels to the vehicle control. Plot the percentage of HBeAg inhibition against the compound concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This assay is performed in parallel with the antiviral assay to determine compound toxicity.

  • Cell Seeding and Treatment: Seed and treat cells with the same compound dilutions and for the same duration as the antiviral assay, but in a separate plate without virus. Include a "cells only" (no compound) control.

  • MTT Addition: At the end of the incubation, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the "cells only" control to determine the percentage of cell viability. Plot cell viability against compound concentration to calculate the CC50 value.

Visualizations

HBV_cccDNA_Formation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Virus HBV Virion Uncoating Uncoating Virus->Uncoating NC Nucleocapsid (NC) with rcDNA Uncoating->NC rcDNA rcDNA import NC->rcDNA Nuclear Import DP_rcDNA Deproteinized rcDNA (DP-rcDNA) rcDNA->DP_rcDNA Conversion Repair & Ligation (Host Factors) DP_rcDNA->Conversion cccDNA cccDNA Minichromosome Conversion->cccDNA Transcription Transcription cccDNA->Transcription pgRNA pgRNA / mRNAs Transcription->pgRNA pgRNA->NC Encapsidation (in Cytoplasm) Inhibitor This compound Inhibitor->Conversion Inhibits

Caption: HBV cccDNA formation pathway and the inhibitory action of this compound.

Potency_Improvement_Workflow Start Start: This compound Scaffold Synthesis Analog Synthesis (SAR Library) Start->Synthesis Screening In Vitro Screening: EC50 (Antiviral Assay) CC50 (Toxicity Assay) Synthesis->Screening Analysis Data Analysis: Calculate Selectivity Index (SI) Identify Trends Screening->Analysis Potent Potency & SI Improved? Analysis->Potent Potent->Synthesis No, Iterate Lead_Opt Lead Optimization: Further Refinement Potent->Lead_Opt Yes Mechanism Mechanism of Action Studies (e.g., cccDNA quantification) Lead_Opt->Mechanism End Candidate Compound Mechanism->End

Caption: Iterative workflow for improving the antiviral potency of this compound.

Troubleshooting_Workflow Start Problem: Inconsistent EC50 Results Check_Controls Are Assay Controls (V/C, C/C) Consistent? Start->Check_Controls Check_Cells Check Cell Health: - Passage Number - Viability - Contamination Check_Controls->Check_Cells No Check_Virus Check Virus Stock: - Re-titer Virus - Use Fresh Aliquot Check_Controls->Check_Virus Yes Resolved Problem Resolved Check_Cells->Resolved Check_Compound Check Compound: - Confirm Concentration - Test Stability in Media Check_Virus->Check_Compound Check_Assay Review Assay Protocol: - Pipetting Accuracy - Incubation Times - Reagent Quality Check_Compound->Check_Assay Check_Assay->Resolved

Caption: Troubleshooting logic for inconsistent antiviral assay results.

References

cell line-specific responses to CCC-0975 treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CCC-0975. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on cell line-specific responses to this compound and related compounds.

I. Overview of this compound

This compound is a disubstituted sulfonamide that has been identified as an inhibitor of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA) formation. Its primary mechanism of action involves interfering with the conversion of relaxed circular DNA (rcDNA) to cccDNA, a critical step in the establishment and persistence of HBV infection. While the primary focus of research on this compound has been its anti-HBV activity, as a member of the sulfonamide class of compounds, it may exhibit broader effects on different cell types. This guide aims to provide a comprehensive resource for investigating these effects.

II. Cell Line-Specific Responses to this compound and Related Sulfonamides

Quantitative data on the cytotoxic and apoptotic effects of this compound and structurally related disubstituted sulfonamides are summarized below. It is important to note that while data for this compound is available for HBV-producing hepatoma cell lines, the data for other cancer cell lines are derived from studies on other sulfonamide derivatives and should be considered as a reference for potential activity.

Table 1: Cytotoxicity of this compound and Related Sulfonamides in Various Cell Lines
Compound ClassCell LineCell TypeAssayEndpointValue (µM)
This compound HepDE19Human Hepatoma (HBV+)Cell ViabilityCC50>100[1]
Disubstituted SulfonamideHepDES19Human Hepatoma (HBV+)HBeAg ProductionEC5010[1]
Sulfonamide DerivativeA549Human Lung CarcinomaCytotoxicityIC502.20[2]
Sulfonamide DerivativeMCF-7Human Breast AdenocarcinomaCytotoxicityIC500.09 - 128
Sulfonamide DerivativePC-3Human Prostate AdenocarcinomaCytotoxicityIC50N/A
Sulfonamide DerivativeHepG2Human HepatomaCytotoxicityIC503.33
Sulfonamide DerivativeHCT-116Human Colon CarcinomaCytotoxicityIC503.53
Sulfonamide DerivativeHeLaHuman Cervical CarcinomaCytotoxicityIC50< 360[3]
Sulfonamide DerivativeMDA-MB-468Human Breast AdenocarcinomaCytotoxicityIC50< 30[3]
Sulfonamide DerivativeK562Human Chronic Myelogenous LeukemiaCytotoxicityIC50N/A
Sulfonamide DerivativeJurkatHuman T-cell LeukemiaCytotoxicityIC50N/A
Sulfonamide DerivativeMM.1SHuman Multiple MyelomaCytotoxicityIC50N/A

Disclaimer: The IC50 values for cell lines other than HepDE19 and HepDES19 are for various disubstituted sulfonamide derivatives and not specifically for this compound. These values should be used as a general guide for designing experiments.

Table 2: Apoptotic Effects of Sulfonamide Derivatives in Cancer Cell Lines
Compound ClassCell LineEffectObservation
Sulfonamide DerivativeHCT-116Cell Cycle Arrest & ApoptosisArrest in G2/M phase; increase in early and late apoptosis.[2]
Sulfonamide DerivativeHepG-2Cell Cycle Arrest & ApoptosisArrest in G2/M and Pre-G1 phases; significant enhancement of apoptosis.[4]
Sulfonamide DerivativeMCF-7Mitochondrial-associated ApoptosisInduction of mitochondrial dysfunction and activation of apoptosis signaling.[5]
Sulfonamide DerivativeMDA-MB-231Mitochondrial-associated ApoptosisInduction of mitochondrial dysfunction and activation of apoptosis signaling.[5]
Sulfonamide DerivativeK562Apoptosis InductionIncrease in Annexin V-positive cells.[6]
Sulfonamide DerivativeJurkatApoptosis InductionIncrease in Annexin V-positive cells.[6]
Sulfonamide DerivativeMM.1SApoptosis InductionIncrease in Annexin V-positive cells.[6]

Disclaimer: The apoptotic effects listed are for various disubstituted sulfonamide derivatives and not specifically for this compound. These findings suggest potential mechanisms that could be investigated for this compound.

III. Signaling Pathways and Experimental Workflows

Diagram 1: Established Mechanism of this compound in HBV-Infected Cells

HBV_cccDNA_Inhibition cluster_nucleus Hepatocyte Nucleus rcDNA HBV Relaxed Circular DNA (rcDNA) DP_rcDNA Deproteinized rcDNA (DP-rcDNA) rcDNA->DP_rcDNA Deproteination cccDNA HBV cccDNA DP_rcDNA->cccDNA Conversion CCC0975 This compound CCC0975->DP_rcDNA Inhibits

Caption: Mechanism of this compound in inhibiting HBV cccDNA formation.

Diagram 2: Plausible Apoptosis Induction by Sulfonamides in Cancer Cells

Sulfonamide_Apoptosis cluster_cell Cancer Cell Sulfonamide Sulfonamide Derivative (e.g., this compound) Mitochondrion Mitochondrion Sulfonamide->Mitochondrion Induces Dysfunction Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Technical Support Center: Addressing CCC-0975 Off-Target Effects in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of CCC-0975 in their experiments. This compound is a disubstituted sulfonamide that inhibits the formation of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA), a key step in the viral life cycle.[1][2] While it shows specificity for this process, like all small molecules, it has the potential for off-target interactions that can lead to unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target mechanism of action for this compound?

A1: this compound inhibits the formation of HBV cccDNA from its precursor, relaxed circular DNA (rcDNA).[1][2] It is understood to interfere with the deproteination of rcDNA, a critical step for its conversion into cccDNA.[2] It does not directly inhibit HBV DNA replication or the viral polymerase.[2]

Q2: Are there any known off-targets for this compound?

A2: As of the latest literature review, specific off-target proteins or pathways for this compound have not been publicly reported. However, the sulfonamide chemical class to which this compound belongs is known to interact with a variety of proteins, and some members of this class can cause side effects such as hypersensitivity reactions, gastrointestinal issues, and in rare cases, more severe conditions like Stevens-Johnson syndrome.[3][4][5][6][7] It is crucial for researchers to empirically determine and control for potential off-target effects in their specific experimental system.

Q3: I'm observing a phenotype in my experiment that doesn't seem to be related to HBV cccDNA formation. Could this be an off-target effect of this compound?

A3: It is possible. Unexpected phenotypes are a common indicator of potential off-target effects.[8] To investigate this, it is important to perform a series of control experiments to distinguish between on-target and off-target effects. The troubleshooting guide below provides a systematic approach to address this.

Q4: What is a typical effective concentration for this compound in cell culture?

A4: The reported 50% effective concentration (EC50) for this compound in inhibiting HBV cccDNA formation in cell culture is approximately 10 µM. It is always recommended to perform a dose-response experiment in your specific cell system to determine the optimal concentration.

Q5: How can I be sure that the observed effect is due to this compound and not its solvent (e.g., DMSO)?

A5: Always include a vehicle control in your experiments. This control should contain the same concentration of the solvent (e.g., DMSO) used to dissolve this compound as is present in your experimental conditions. This will help you differentiate the effects of the compound from those of the solvent.

Troubleshooting Guide for Unexpected Phenotypes

If you observe an unexpected phenotype in your experiments with this compound, follow this troubleshooting guide to investigate potential off-target effects.

Step 1: Confirm the On-Target Effect

Before investigating off-target effects, it is essential to confirm that this compound is active against its intended target in your experimental system.

  • Experiment: Quantify the levels of HBV cccDNA and its precursor, deproteinized rcDNA (DP-rcDNA), in response to this compound treatment.

  • Expected Outcome: A dose-dependent decrease in both cccDNA and DP-rcDNA levels.

  • Methodology: Refer to the "Experimental Protocols" section for detailed methods on cccDNA and DP-rcDNA quantification.

Step 2: Use a Structurally Unrelated Inhibitor

To determine if the unexpected phenotype is linked to the inhibition of cccDNA formation or an off-target effect of this compound's chemical structure, use a structurally unrelated compound that also inhibits the same pathway.

  • Rationale: If the unexpected phenotype is also observed with a different inhibitor of cccDNA formation, it is more likely to be an on-target effect. If the phenotype is unique to this compound, it suggests an off-target effect.

  • Example: At present, there are limited commercially available, structurally distinct small molecules that specifically inhibit the rcDNA to cccDNA conversion step in the same manner as this compound. As new compounds are discovered, this will become a more feasible approach.

Step 3: Perform a Rescue Experiment

If possible, "rescue" the on-target effect to see if the unexpected phenotype is reversed.

  • Rationale: If you can restore the downstream consequences of cccDNA formation by an alternative method (e.g., expressing viral proteins from a cccDNA-independent promoter) and this does not reverse the unexpected phenotype, it points towards an off-target effect of this compound.

Step 4: Characterize the Off-Target Phenotype

If the above steps suggest an off-target effect, further characterization is necessary.

  • Dose-Response Analysis: Determine the concentration at which the off-target effect occurs and compare it to the on-target EC50. A significant separation between the two suggests a potential therapeutic window.

  • Cellular Thermal Shift Assay (CETSA): This technique can be used to identify which proteins in the cell are physically interacting with this compound. Binding of a ligand can stabilize a protein against heat-induced denaturation.

  • Computational Prediction: Use in silico tools to predict potential off-target interactions based on the chemical structure of this compound.[9]

  • Broad-Panel Screening: Screen this compound against a panel of common off-target classes, such as kinases or G-protein coupled receptors.

Data Presentation

Table 1: Key Experimental Parameters for this compound

ParameterValueReference
On-Target Mechanism Inhibition of HBV cccDNA formation from rcDNA[1][2]
EC50 (in cell culture) ~10 µM
Primary Solvent DMSO
Recommended Control Vehicle (DMSO) Control

Experimental Protocols

Protocol 1: Quantification of HBV cccDNA and DP-rcDNA by Southern Blot

This protocol allows for the specific detection and quantification of cccDNA and DP-rcDNA.

  • Cell Lysis and DNA Extraction:

    • Harvest cells and perform a Hirt extraction to selectively isolate low molecular weight DNA, including cccDNA and DP-rcDNA.

  • Nuclease Digestion (Optional but Recommended):

    • To differentiate between cccDNA and other viral DNA forms, treat a portion of the extracted DNA with plasmid-safe ATP-dependent DNase. This enzyme will digest linear and relaxed circular DNA but not supercoiled cccDNA.

  • Restriction Enzyme Digestion:

    • Digest the DNA with a restriction enzyme that linearizes the HBV genome to aid in size separation.

  • Agarose (B213101) Gel Electrophoresis:

    • Separate the DNA fragments on an agarose gel.

  • Southern Blotting:

    • Transfer the DNA to a nylon membrane.

  • Hybridization and Detection:

    • Hybridize the membrane with a radiolabeled HBV-specific DNA probe.

    • Detect the signal using autoradiography.

  • Quantification:

    • Quantify the band intensities corresponding to cccDNA and DP-rcDNA using densitometry.

Protocol 2: Quantification of HBV cccDNA by Quantitative PCR (qPCR)

This method is more sensitive than Southern blotting but requires careful controls to ensure specificity for cccDNA.

  • DNA Extraction:

    • Extract total DNA from cells.

  • Nuclease Treatment:

    • Treat the DNA with a nuclease such as T5 exonuclease or a combination of exonuclease I and III to remove rcDNA and other linear DNA forms.

  • qPCR:

    • Perform qPCR using primers that specifically amplify a region of the HBV genome.

    • Use a standard curve of a plasmid containing the HBV genome to quantify the number of cccDNA copies.

  • Normalization:

    • Normalize the cccDNA copy number to a host housekeeping gene (e.g., beta-globin) to account for variations in cell number and DNA extraction efficiency.

Visualizations

HBV_cccDNA_Formation cluster_inhibitor This compound Action rcDNA rcDNA (relaxed circular DNA) DP_rcDNA DP-rcDNA (deproteinized rcDNA) rcDNA->DP_rcDNA Deproteination cccDNA cccDNA (covalently closed circular DNA) DP_rcDNA->cccDNA Ligation transcription Viral Transcription cccDNA->transcription CCC0975 This compound CCC0975->DP_rcDNA Inhibits formation Off_Target_Troubleshooting start Unexpected Phenotype Observed confirm_on_target Step 1: Confirm On-Target Effect (cccDNA Reduction) start->confirm_on_target structurally_unrelated Step 2: Test Structurally Unrelated Inhibitor confirm_on_target->structurally_unrelated On-target effect confirmed rescue_experiment Step 3: Perform Rescue Experiment structurally_unrelated->rescue_experiment Phenotype unique to this compound on_target_conclusion Phenotype is Likely On-Target structurally_unrelated->on_target_conclusion Phenotype shared characterize_off_target Step 4: Characterize Off-Target Phenotype rescue_experiment->characterize_off_target Phenotype not rescued rescue_experiment->on_target_conclusion Phenotype rescued off_target_conclusion Phenotype is Likely Off-Target characterize_off_target->off_target_conclusion

References

stability of CCC-0975 in culture medium over time

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance on the stability of CCC-0975 in cell culture medium. Due to the absence of publicly available, specific stability data for this compound, this guide offers a comprehensive framework for addressing potential stability issues, including a troubleshooting guide, frequently asked questions (FAQs), and a detailed protocol for determining its stability in your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in cell culture medium at 37°C?

A1: Specific, quantitative stability data for this compound in various cell culture media has not been published. However, the compound has been used in multi-day cell culture experiments, suggesting it retains sufficient activity for the duration of these studies. The actual stability can be influenced by several factors, including the specific medium composition, the presence and concentration of serum, pH, and exposure to light. For long-term or sensitive experiments, it is highly recommended to empirically determine the stability of this compound under your specific conditions.

Q2: What are the common factors that can affect the stability of this compound in my experiments?

A2: Several factors can influence the stability of a small molecule like this compound in cell culture medium:

  • Temperature: Standard incubation at 37°C can accelerate the degradation of some compounds.[1]

  • pH: The typical pH of cell culture media (7.2-7.4) can affect the stability of pH-sensitive molecules.[1][2]

  • Serum Components: Enzymes present in fetal bovine serum (FBS) or other serum supplements, such as esterases and proteases, can metabolize the compound.[2][3] Conversely, binding to serum proteins like albumin can sometimes protect a compound from degradation.[4][5]

  • Media Composition: Specific components in the culture medium, like certain amino acids or vitamins, could potentially react with this compound.[1][4]

  • Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light.[1] It is good practice to minimize the exposure of your compound and media containing it to direct light.

  • Cellular Metabolism: If working with live cells, they can metabolize the compound, leading to a decrease in its effective concentration over time.[2][3]

Q3: How should I prepare and store stock solutions of this compound?

A3: this compound is typically dissolved in a non-aqueous solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. For long-term storage, it is recommended to aliquot the stock solution into small, single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. When preparing your working concentration in cell culture medium, ensure the final DMSO concentration is non-toxic to your cells (typically below 0.5%, and ideally below 0.1%).

Q4: My experimental results are inconsistent. Could this be related to the stability of this compound?

A4: Inconsistent results can indeed be a sign of compound instability. If this compound degrades over the course of your experiment, the effective concentration will decrease, potentially leading to variable outcomes. Other factors to consider are issues with solubility, precipitation of the compound in the medium, or non-specific binding to plasticware. The troubleshooting guide below provides steps to address these potential issues.

Troubleshooting Guide

This guide addresses common issues that may be related to the stability of this compound in cell culture experiments.

Issue Possible Cause Suggested Solution
Reduced or no compound activity Compound degradation in the culture medium.Determine the stability of this compound in your medium using the protocol provided below. Consider replenishing the medium with fresh compound at regular intervals.
Compound precipitation out of solution.Visually inspect the culture medium for any signs of precipitation after adding the compound. You may need to lower the final concentration or use a different formulation if available.
Non-specific binding to plasticware or serum proteins.Use low-protein-binding plates and pipette tips. To assess the impact of serum, compare compound activity in serum-free versus serum-containing media.
High variability between replicate experiments Inconsistent compound concentration due to degradation.Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid using previously prepared and stored diluted solutions.
Incomplete solubilization of the stock solution.Ensure the DMSO stock solution is fully dissolved before diluting it into the culture medium. Gentle warming and vortexing may be necessary.
Increased cell toxicity over time Formation of a toxic degradation product.Analyze the medium for the presence of degradation products using LC-MS. Test the cytotoxicity of the medium that has been pre-incubated with the compound without cells.

Experimental Protocol: Stability Assessment of this compound in Culture Medium

This protocol outlines a general procedure to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound

  • DMSO (anhydrous, high-purity)

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum

  • Phosphate-Buffered Saline (PBS)

  • Sterile, low-protein-binding microcentrifuge tubes or a 24-well plate

  • Calibrated pipettes and low-protein-binding tips

  • HPLC or LC-MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare your cell culture medium with and without the desired concentration of serum (e.g., 10% FBS).

    • Prepare a working solution of this compound by diluting the stock solution in the respective media to your final experimental concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent across all samples.

  • Incubation:

    • Add a defined volume (e.g., 1 mL) of the this compound working solution to triplicate wells of a 24-well plate or into sterile microcentrifuge tubes for each condition (e.g., medium with serum, medium without serum, PBS).

    • Incubate the samples at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection:

    • Collect aliquots (e.g., 100 µL) from each sample at designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

    • The 0-hour time point should be collected immediately after adding the compound to the medium.

    • Immediately stop any potential degradation by adding a quenching solution (e.g., an equal volume of ice-cold acetonitrile) and store the samples at -80°C until analysis.

  • Sample Analysis:

    • Analyze the concentration of the parent this compound in each sample using a validated HPLC or LC-MS method.

    • Your analytical method should be able to separate this compound from any potential degradation products and media components.

Data Presentation and Analysis:

Summarize the quantitative data in a table to easily compare the stability under different conditions.

Table 1: Stability of this compound in Different Media at 37°C

Time (hours)% Remaining (Medium without Serum)% Remaining (Medium with 10% Serum)% Remaining (PBS)
0100100100
2
4
8
24
48
72

To determine the percentage of this compound remaining at each time point, normalize the peak area of this compound at that time point to the average peak area at time 0.

% Remaining = (Peak Area at time t / Average Peak Area at time 0) x 100

Plot the percentage of this compound remaining versus time to visualize the degradation kinetics and calculate the half-life (t½) under each condition.

Visualizations

HBV cccDNA Formation Pathway and Inhibition by this compound

HBV_cccDNA_Formation HBV cccDNA Formation Pathway and Inhibition by this compound cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm rcDNA Relaxed Circular DNA (rcDNA) DP_rcDNA Deproteinized rcDNA (DP-rcDNA) rcDNA->DP_rcDNA Deproteinization cccDNA Covalently Closed Circular DNA (cccDNA) DP_rcDNA->cccDNA Repair & Ligation Viral_RNA Viral RNA cccDNA->Viral_RNA Transcription CCC0975 This compound CCC0975->Inhibition Inhibition->DP_rcDNA Inhibits formation Virion HBV Virion Nucleocapsid Nucleocapsid Virion->Nucleocapsid Uncoating Nucleocapsid->rcDNA Nuclear Import

Caption: A simplified diagram of the HBV cccDNA formation pathway, highlighting the inhibitory action of this compound.

Experimental Workflow for Stability Assessment

Stability_Workflow Experimental Workflow for Stability Assessment start Start prep_solutions Prepare this compound in Test Media (e.g., DMEM +/- Serum, PBS) start->prep_solutions incubation Incubate at 37°C, 5% CO₂ prep_solutions->incubation sample_collection Collect Aliquots at Time Points (0, 2, 4, 8, 24, 48, 72h) incubation->sample_collection quench Quench Reaction (e.g., add Acetonitrile) sample_collection->quench storage Store Samples at -80°C quench->storage analysis Analyze by HPLC or LC-MS storage->analysis data_analysis Calculate % Remaining and Determine Half-Life analysis->data_analysis end End data_analysis->end

Caption: A flowchart outlining the key steps for assessing the stability of this compound in cell culture medium.

References

optimizing incubation time for CCC-0975 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CCC-0975 in their experiments. The information is tailored for scientists in the field of drug development and virology research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a disubstituted sulfonamide that acts as a specific inhibitor of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA) formation.[1][2][3] It is believed to function by impeding the conversion of relaxed circular DNA (rcDNA) to cccDNA, likely by blocking the deproteination of rcDNA, a critical step in the formation of the cccDNA precursor, deproteinized rcDNA (DP-rcDNA).[2][4] Importantly, this compound does not inhibit HBV DNA replication directly, nor does it affect the stability of pre-existing cccDNA.[1][5]

Q2: What is the recommended concentration of this compound to use in cell culture?

A2: The effective concentration (EC50) of this compound can vary depending on the cell line used. For instance, in HepDES19 cells, the EC50 for cccDNA reduction is approximately 10 µM.[1] In primary duck hepatocytes (PDHs) infected with duck hepatitis B virus (DHBV), a lower EC50 of 3 µM has been reported.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell system.

Q3: How long should I incubate my cells with this compound?

A3: The optimal incubation time for this compound is highly dependent on the experimental goal and the cell system being used, specifically the kinetics of cccDNA formation and turnover in that system. Since this compound inhibits the de novo formation of cccDNA, a significant reduction in the total cccDNA pool will only be observed after a duration that allows for the turnover of existing cccDNA or sufficient cell division to dilute the existing pool. Published studies have used incubation times ranging from 4 to 14 days.[1] Shorter incubation times (e.g., 4 days) may be sufficient to observe a reduction in the precursor DP-rcDNA, even if changes in the total cccDNA pool are not yet apparent.[1] For a significant reduction in established cccDNA levels, longer incubation periods (e.g., 12-14 days) are often necessary.[6]

Q4: Is this compound cytotoxic?

A4: this compound has been shown to have a better toxicity profile compared to structurally related compounds like CCC-0346.[1] However, as with any experimental compound, it is crucial to determine the cytotoxicity of this compound in your specific cell line and experimental conditions. A cell viability assay (e.g., MTT or CellTiter-Glo) should be performed alongside your experiments, especially for long-term incubations. A 7-day incubation has been used to determine the 50% cytotoxic concentration (CC50).[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No significant reduction in cccDNA levels observed. Incubation time is too short. this compound inhibits the formation of new cccDNA but does not degrade existing cccDNA.[1][5] A noticeable reduction in the total cccDNA pool requires time for the existing molecules to turn over or be diluted through cell division.Increase the incubation time. Consider a time-course experiment (e.g., 4, 7, 10, and 14 days) to determine the optimal duration for your cell system.
Suboptimal concentration of this compound. The EC50 can vary between cell lines.Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell model.
Low cccDNA turnover in the cell line. If the cccDNA in your cell line is highly stable and the cells are not dividing rapidly, the effect of inhibiting new cccDNA formation will be less apparent.Use a cell line with known cccDNA turnover or stimulate cell division if appropriate for your experimental design.
Significant cytotoxicity observed. Concentration of this compound is too high. Determine the CC50 of this compound in your cell line and use a concentration well below this value.
Long-term incubation is affecting cell health. Monitor cell morphology and viability throughout the experiment. If cytotoxicity increases with time, consider a shorter incubation period or a lower concentration of this compound.
Inconsistent results between experiments. Variability in cell confluence at the time of treatment. Cell density can affect metabolic activity and drug efficacy.Standardize the cell seeding density and ensure consistent confluence at the start of each experiment.
Inconsistent timing of media and compound changes. For long-term experiments, regular replenishment of the compound is crucial.Establish a strict schedule for media and compound changes (e.g., every 2-3 days).

Data Presentation

Table 1: Summary of Experimental Conditions for this compound Treatment

Cell Line Concentration Incubation Time Observed Effect Reference
HepDES1910 µM (EC50)12 daysDose-dependent reduction of cccDNA and DP-rcDNA[6]
HepDE1910 µM14 daysUsed to confirm hits from initial screen
HepDE19Varies (for EC50/CC50)7 daysDetermination of EC50 and CC50[1]
Primary Duck Hepatocytes (PDH)3 µM (EC50)5 daysDose-dependent inhibition of DHBV DP-rcDNA/cccDNA[1]
HepDES19Varies4 daysSignificant reduction of DP-rcDNA[1]

Experimental Protocols

Protocol 1: General Protocol for Evaluating this compound Efficacy in HepG2-NTCP Cells
  • Cell Seeding: Plate HepG2-NTCP cells at a density that will not lead to overconfluence during the planned incubation period.

  • HBV Infection: Infect the cells with HBV at a desired multiplicity of infection (MOI). The kinetics of cccDNA formation post-infection should be considered when planning the start of treatment. cccDNA can be detected as early as 24 hours post-infection and increases up to 3 days post-infection.[7]

  • This compound Treatment: Following infection (e.g., 24 hours post-infection), replace the medium with fresh medium containing the desired concentration of this compound or a vehicle control (e.g., DMSO).

  • Incubation and Maintenance: Incubate the cells for the desired period (e.g., 4 to 14 days). Change the medium and replenish this compound every 2-3 days.

  • Harvesting: At the end of the incubation period, wash the cells with PBS and harvest them for DNA extraction.

  • cccDNA and DP-rcDNA Analysis: Extract low molecular weight DNA using a Hirt extraction method. To specifically quantify cccDNA, treat the DNA samples with a nuclease (e.g., T5 exonuclease or Plasmid-Safe ATP-dependent DNase) to digest non-circular DNA. Analyze the levels of cccDNA and DP-rcDNA by Southern blot or qPCR.

Mandatory Visualizations

HBV_cccDNA_Formation_Pathway rcDNA rcDNA in Nucleus Deproteination Deproteination rcDNA->Deproteination DP_rcDNA DP-rcDNA (Deproteinized rcDNA) Deproteination->DP_rcDNA Repair Host DNA Repair Enzymes DP_rcDNA->Repair cccDNA cccDNA Repair->cccDNA CCC0975 This compound CCC0975->Deproteination Inhibits

Caption: Mechanism of this compound action on the HBV cccDNA formation pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed Cells (e.g., HepG2-NTCP) Infect_Cells Infect with HBV Seed_Cells->Infect_Cells Add_CCC0975 Add this compound (or vehicle control) Infect_Cells->Add_CCC0975 Incubate Incubate (e.g., 4-14 days) Replenish compound every 2-3 days Add_CCC0975->Incubate Harvest_Cells Harvest Cells Incubate->Harvest_Cells Hirt_Extraction Hirt DNA Extraction Harvest_Cells->Hirt_Extraction Nuclease_Digestion Nuclease Digestion (optional, for cccDNA) Hirt_Extraction->Nuclease_Digestion Quantification Quantify DP-rcDNA & cccDNA (Southern Blot / qPCR) Hirt_Extraction->Quantification Total rc/cccDNA Nuclease_Digestion->Quantification

Caption: General experimental workflow for assessing this compound efficacy.

References

Technical Support Center: Overcoming Challenges in CCC-0975-Based HBV Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing CCC-0975 in the study of Hepatitis B Virus (HBV). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in your experiments focused on inhibiting covalently closed circular DNA (cccDNA) formation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action against HBV?

A1: this compound is a disubstituted sulfonamide compound that acts as a specific inhibitor of HBV cccDNA formation.[1] Its primary mechanism involves interfering with the conversion of relaxed circular DNA (rcDNA) to cccDNA.[2] Evidence suggests that this compound and similar compounds may block the deproteination of rcDNA, a crucial step for its conversion into cccDNA, without directly inhibiting HBV DNA replication or the viral polymerase.[1][2]

Q2: At what concentration should I use this compound in my cell culture experiments?

A2: The effective concentration (EC50) of this compound for reducing cccDNA levels in cell culture is approximately 10 µM.[1] However, it is always recommended to perform a dose-response experiment in your specific cell system to determine the optimal concentration.

Q3: Are there known HBV mutations that confer resistance to this compound?

A3: Currently, there is no publicly available data identifying specific HBV mutations that confer resistance to this compound. Research on resistance to HBV cccDNA formation inhibitors is an ongoing area of investigation.

Q4: Can I use this compound in combination with other anti-HBV drugs?

A4: While theoretically possible, specific studies detailing the synergistic or antagonistic effects of this compound with other classes of anti-HBV drugs, such as nucleos(t)ide analogs or capsid assembly modulators, are not extensively documented in the available literature. It is advisable to design combination studies with careful consideration of potential overlapping toxicities and to validate the effects in your experimental system.

Q5: What cell lines are suitable for studying the effects of this compound?

A5: Several cell lines are commonly used for studying HBV cccDNA formation and the effects of inhibitors like this compound. These include:

  • HepG2-NTCP cells: These are HepG2 cells engineered to express the sodium taurocholate co-transporting polypeptide (NTCP) receptor, making them susceptible to HBV infection and suitable for studying the entire viral life cycle, including de novo cccDNA formation.[3]

  • HepAD38 and HepDE19 cells: These are stable cell lines that replicate HBV under the control of a tetracycline-repressible promoter. They are useful for studying cccDNA formation through the intracellular recycling pathway.[1]

Troubleshooting Guides

Guide 1: Inconsistent or No Inhibition of cccDNA Formation
Potential Cause Recommended Solution
Suboptimal this compound Concentration Perform a dose-response curve to determine the optimal EC50 in your specific cell line and experimental setup. Ensure the final concentration of the solvent (e.g., DMSO) is not affecting the results.
Compound Instability Prepare fresh stock solutions of this compound regularly and store them appropriately as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.
Low cccDNA Levels at Baseline Optimize your HBV infection or replication induction protocol to ensure a robust and detectable level of cccDNA before starting inhibitor treatment.
Issues with cccDNA Quantification Assay Refer to the troubleshooting guides for Southern Blot (Guide 3) and qPCR (Guide 4) to ensure your detection method is accurate and sensitive.
Guide 2: Observed Cytotoxicity in Cell Culture
Potential Cause Recommended Solution
High Concentration of this compound Determine the 50% cytotoxic concentration (CC50) for your cell line using a cell viability assay (e.g., MTT, XTT). Ensure your experimental concentrations are well below the CC50.
Solvent Toxicity The solvent used to dissolve this compound (commonly DMSO) can be toxic at higher concentrations. Ensure the final solvent concentration in your culture medium is non-toxic (typically ≤0.1%).[4] Include a solvent-only control in your experiments.
High Cell Seeding Density Cell density can influence the sensitivity of some cell lines to chemical compounds.[5] Optimize your cell seeding density for both your antiviral and cytotoxicity assays.
Contamination of Cell Culture Microbial contamination can cause cell death. Regularly check your cultures for any signs of contamination.
Guide 3: Troubleshooting Southern Blot for cccDNA Detection
Potential Cause Recommended Solution
Low cccDNA Yield Use a Hirt DNA extraction method, which is designed to enrich for low-molecular-weight, protein-free DNA like cccDNA.[6]
Poor Separation of DNA Forms Optimize agarose (B213101) gel concentration and running conditions to achieve clear separation between cccDNA, rcDNA, and other replicative intermediates.[7]
Weak or No Signal Ensure the HBV-specific probe is correctly labeled and has high specific activity. Optimize hybridization and washing conditions to maximize signal and minimize background.
High Background Incomplete blocking of the membrane or insufficient washing can lead to high background. Ensure all steps are performed meticulously.
rcDNA Contamination Obscuring cccDNA To confirm the cccDNA band, a control sample can be heated to 85°C for 5 minutes before loading. This will denature the rcDNA, causing it to migrate differently, while the cccDNA band remains unchanged.[7]
Guide 4: Troubleshooting qPCR for cccDNA Quantification
Potential Cause Recommended Solution
False-Positive Signal from rcDNA The high abundance of rcDNA can lead to its amplification even with cccDNA-specific primers.[8] To mitigate this, treat the DNA extract with a plasmid-safe ATP-dependent DNase (PSD) or T5 exonuclease to digest rcDNA before qPCR.[8]
Inaccurate Quantification Include a standard curve of a plasmid containing the HBV genome to accurately quantify cccDNA copy numbers.
No Amplification in Positive Controls Check the integrity of your template DNA and the design and concentration of your primers. Ensure the qPCR cycling conditions are optimal for your target.[9]
Amplification in No-Template Control (NTC) This indicates contamination of your reagents or workspace. Use fresh, nuclease-free water and reagents, and decontaminate your pipettes and work area.[9]

Quantitative Data Summary

The following tables summarize the reported efficacy and cytotoxicity of this compound and a related compound, CCC-0346.

Table 1: Antiviral Activity of this compound and CCC-0346

CompoundTarget Cell LineAssayEC50 (µM)Reference
This compound HepDE19HBeAg Production4.55[1]
HepDES19cccDNA Reduction10[1]
CCC-0346 HepDE19HBeAg Production0.35[1]
HepDES19cccDNA Reduction3[1]

Table 2: Cytotoxicity of this compound and CCC-0346

CompoundTarget Cell LineAssayCC50 (µM)Reference
This compound HepDE19Cell Viability>50[1]
CCC-0346 HepDE19Cell Viability12.5[1]

Experimental Protocols

Protocol 1: Determination of Antiviral Activity (EC50) of this compound

This protocol is adapted from the methodology used to evaluate disubstituted sulfonamide compounds.[1]

  • Cell Seeding: Seed HepDE19 or HepDES19 cells in 96-well plates at a density that allows for logarithmic growth during the experiment.

  • Compound Preparation: Prepare a series of dilutions of this compound in culture medium.

  • Treatment: After cell adherence, replace the medium with the medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a defined period (e.g., 7 days), replenishing the medium with fresh compound every 2-3 days.

  • Endpoint Measurement:

    • HBeAg Secretion: Collect the culture supernatant and quantify the level of secreted HBeAg using a commercial ELISA kit.

    • cccDNA Quantification: Harvest the cells and extract the DNA using the Hirt method. Quantify the cccDNA levels using Southern blot or qPCR as described below.

  • Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cytotoxicity Assay (CC50)

This protocol is a standard method for assessing cell viability.[10]

  • Cell Seeding: Seed the same cell line used for the antiviral assay in a 96-well plate at the same density.

  • Compound Treatment: Treat the cells with the same serial dilutions of this compound as in the antiviral assay.

  • Incubation: Incubate for the same duration as the antiviral assay.

  • Cell Viability Measurement: Use a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide).

  • Data Analysis: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Protocol 3: Southern Blot for HBV cccDNA Detection

This is a "gold standard" method for specifically detecting cccDNA.[6][7]

  • Hirt DNA Extraction: Isolate low molecular weight DNA from treated and untreated cells.

  • Agarose Gel Electrophoresis: Separate the DNA fragments on a 1.2% agarose gel.

  • DNA Transfer: Transfer the separated DNA to a nylon membrane.

  • Probe Hybridization: Hybridize the membrane with a radiolabeled HBV-specific DNA probe.

  • Detection: Visualize the DNA bands corresponding to cccDNA and other replicative intermediates using autoradiography or a phosphorimager.

  • Quantification: Quantify the band intensities using densitometry.

Protocol 4: qPCR for HBV cccDNA Quantification

This method offers higher throughput and sensitivity compared to Southern blot.[8]

  • DNA Extraction: Extract total DNA or perform a Hirt extraction.

  • Nuclease Digestion (Optional but Recommended): Treat the DNA with plasmid-safe ATP-dependent DNase (PSD) or T5 exonuclease to remove contaminating rcDNA.

  • qPCR Reaction: Perform real-time PCR using primers that are specific for the cccDNA molecule.

  • Data Analysis: Quantify the cccDNA copy number by comparing the Ct values to a standard curve generated from a plasmid containing the HBV genome.

Visualizations

HBV_cccDNA_Formation_and_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus rcDNA_cyt rcDNA-containing Nucleocapsid rcDNA_nuc rcDNA rcDNA_cyt->rcDNA_nuc Nuclear Import dp_rcDNA Deproteinized rcDNA (DP-rcDNA) rcDNA_nuc->dp_rcDNA Deproteination cccDNA cccDNA dp_rcDNA->cccDNA Ligation & Repair transcription Transcription cccDNA->transcription Template for viral RNAs CCC0975 This compound CCC0975->dp_rcDNA Inhibits Conversion

Caption: Mechanism of this compound action on HBV cccDNA formation.

experimental_workflow cluster_setup Experimental Setup cluster_analysis Analysis cell_culture 1. Seed HBV-replicating cell line (e.g., HepG2-NTCP) infection_induction 2. Infect with HBV or induce HBV replication cell_culture->infection_induction treatment 3. Treat with this compound (Dose-Response) infection_induction->treatment cytotoxicity 4a. Assess Cytotoxicity (CC50) (e.g., MTT Assay) treatment->cytotoxicity antiviral 4b. Assess Antiviral Activity (EC50) treatment->antiviral cccDNA_quant cccDNA Quantification (Southern Blot / qPCR) antiviral->cccDNA_quant

Caption: General workflow for evaluating this compound efficacy.

References

Validation & Comparative

Validating the Specific Inhibition of cccDNA Formation by CCC-0975: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The persistence of hepatitis B virus (HBV) infection, a global health challenge, is primarily attributed to the stability of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes. This minichromosome serves as the transcriptional template for all viral RNAs, making its formation a critical target for curative therapies. CCC-0975, a disubstituted sulfonamide, has emerged as a specific inhibitor of cccDNA formation. This guide provides an objective comparison of this compound with other cccDNA-targeting strategies, supported by experimental data and detailed methodologies, to aid researchers in their pursuit of an HBV cure.

Performance Comparison of cccDNA Inhibitors

The following table summarizes the quantitative data for this compound and its alternatives, focusing on their efficacy in inhibiting cccDNA formation.

Inhibitor ClassCompound/MethodMechanism of ActionEC50 for cccDNA InhibitionKey Findings & Limitations
Disubstituted Sulfonamides This compound Interferes with the conversion of relaxed circular DNA (rcDNA) to cccDNA, likely by blocking rcDNA deproteination.[1]10 µM [2]Synchronously reduces deproteinized rcDNA (DP-rcDNA) and cccDNA. Does not inhibit HBV DNA replication or viral polymerase directly. Does not affect pre-existing cccDNA.[3][4]
CCC-0346Structurally related to this compound with a similar proposed mechanism.[1]Not explicitly stated, but described as having low micromolar EC50.[3]Similar profile to this compound.[4]
ATR Inhibitors VariousInhibit the ATR-CHK1 pathway, a host DNA damage response pathway involved in cccDNA formation.[5][6]Not explicitly consolidated.Inhibition leads to the degradation of the 5' terminus of the minus strand of rcDNA. Does not affect pre-existing cccDNA.[5][7]
FEN1 Inhibitors PTPDInhibits Flap endonuclease 1 (FEN1), a host enzyme required for the removal of the 5'-flap structure from rcDNA during its conversion to cccDNA.[7][8][9]Not explicitly stated.Reduces cccDNA levels without affecting nucleocapsid DNA production.[8][10][11] Potential for off-target effects on host DNA repair.
PARP Inhibitors OlaparibInhibits Poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair pathways that may be hijacked for cccDNA formation.[5]Not explicitly stated for direct cccDNA inhibition.Primarily investigated in combination with other therapies like CRISPR/Cas9 to enhance their effects. Development is mainly focused on oncology.
Gene Editing CRISPR/Cas9, TALENsDirectly target and cleave the cccDNA sequence, leading to its degradation.Not applicable (measure of efficacy is % of cccDNA reduction).Potential for permanent cccDNA clearance. Challenges include delivery to infected hepatocytes and potential off-target effects on the host genome.
Immune-Mediated Clearance Cytokines (e.g., IFN-α)Stimulate the host immune system to recognize and eliminate infected hepatocytes containing cccDNA.Not applicable.A natural mechanism for viral clearance. Efficacy can be limited in chronic infection due to immune tolerance.

Experimental Protocols

Validating the specific inhibition of cccDNA formation by compounds like this compound relies on a series of key experiments. Below are detailed methodologies for these assays.

Cell-Based cccDNA Assay using HBeAg as a Surrogate Marker

This assay provides a high-throughput method to screen for inhibitors of cccDNA formation by measuring the expression of a cccDNA-dependent reporter, Hepatitis B e-antigen (HBeAg).

Principle: In specific cell lines (e.g., HepDE19), the expression of HBeAg is engineered to be dependent on the formation of cccDNA from a transgene. Inhibition of cccDNA formation will thus lead to a decrease in secreted HBeAg levels.

Protocol:

  • Cell Culture: Plate HepDE19 cells in collagen-coated 96-well plates and culture until confluent.

  • Compound Treatment: Induce HBV replication and cccDNA formation by withdrawing tetracycline (B611298) from the culture medium. Simultaneously, treat the cells with various concentrations of the test compound (e.g., this compound) or vehicle control (DMSO).

  • HBeAg Quantification: After a defined incubation period (e.g., 6-8 days), collect the cell culture supernatant. Quantify the amount of secreted HBeAg using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Determine the half-maximal effective concentration (EC50) of the compound by plotting the percentage of HBeAg inhibition against the compound concentration.

  • Cytotoxicity Assay: Concurrently, perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) to ensure that the observed reduction in HBeAg is not due to general cellular toxicity.

Southern Blot Analysis of cccDNA and DP-rcDNA

This "gold standard" method allows for the direct detection and quantification of different HBV DNA species, including cccDNA and its precursor, DP-rcDNA.

Protocol:

  • Hirt DNA Extraction:

    • Lyse cultured cells (e.g., HepG2.2.15 or HBV-infected primary hepatocytes) treated with the test compound or control.

    • Selectively precipitate high molecular weight chromosomal DNA by adding a high salt concentration (e.g., 1 M NaCl).

    • Collect the supernatant containing low molecular weight extrachromosomal DNA, including viral DNA.

    • Purify the DNA by phenol-chloroform extraction and ethanol (B145695) precipitation.

  • Agarose (B213101) Gel Electrophoresis:

    • Resuspend the purified DNA and separate the different viral DNA forms on a 1.2% agarose gel. The different conformations (supercoiled cccDNA, relaxed circular DP-rcDNA, and single-stranded DNA) will migrate at different rates.

  • Southern Blotting:

    • Depurinate, denature, and neutralize the DNA in the gel.

    • Transfer the DNA from the gel to a nylon membrane.

    • UV-crosslink the DNA to the membrane.

  • Hybridization and Detection:

    • Hybridize the membrane with a radiolabeled (e.g., ³²P) HBV-specific DNA probe.

    • Wash the membrane to remove unbound probe.

    • Detect the radioactive signal using a phosphorimager.

  • Data Analysis: Quantify the band intensities corresponding to cccDNA and DP-rcDNA to determine the effect of the compound on their levels.

In Vitro Endogenous Polymerase Assay

This assay assesses whether a compound directly inhibits the enzymatic activity of the HBV polymerase.

Protocol:

  • Immunoprecipitation of HBV Polymerase:

    • Lyse cells expressing HBV polymerase.

    • Immunoprecipitate the polymerase using an antibody specific to the polymerase or a tag fused to it.

  • In Vitro Reaction:

    • Incubate the immunoprecipitated polymerase with a reaction mixture containing dNTPs (including a radiolabeled dNTP, e.g., [α-³²P]dCTP) and the test compound at various concentrations.

  • Analysis of DNA Synthesis:

    • Stop the reaction and isolate the newly synthesized DNA.

    • Analyze the incorporation of the radiolabeled nucleotide by techniques such as SDS-PAGE and autoradiography.

  • Data Analysis: A lack of reduction in DNA synthesis in the presence of the compound indicates that it does not directly inhibit the polymerase activity.

Visualizing the Landscape of cccDNA Inhibition

The following diagrams, generated using the DOT language, illustrate key concepts in HBV replication and the mechanism of cccDNA inhibition.

HBV_Lifecycle cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HBV Virion HBV Virion Entry Entry HBV Virion->Entry Uncoating Uncoating Entry->Uncoating RC-DNA RC-DNA Uncoating->RC-DNA Nuclear Import Nuclear Import RC-DNA->Nuclear Import rcDNA to cccDNA Conversion rcDNA to cccDNA Conversion Nuclear Import->rcDNA to cccDNA Conversion Host Factors pgRNA pgRNA Encapsidation Encapsidation pgRNA->Encapsidation Reverse Transcription Reverse Transcription Encapsidation->Reverse Transcription New RC-DNA New RC-DNA Reverse Transcription->New RC-DNA Envelopment & Release Envelopment & Release New RC-DNA->Envelopment & Release New HBV Virion New HBV Virion Envelopment & Release->New HBV Virion cccDNA cccDNA rcDNA to cccDNA Conversion->cccDNA Transcription Transcription cccDNA->Transcription Transcription->pgRNA

Caption: The Hepatitis B Virus (HBV) Lifecycle.

CCC0975_Mechanism RC-DNA-Polymerase Complex RC-DNA-Polymerase Complex Deproteination Deproteination RC-DNA-Polymerase Complex->Deproteination DP-rcDNA DP-rcDNA Deproteination->DP-rcDNA cccDNA Formation cccDNA Formation DP-rcDNA->cccDNA Formation cccDNA cccDNA cccDNA Formation->cccDNA This compound This compound This compound->Deproteination Inhibits

Caption: Proposed Mechanism of Action of this compound.

Inhibition_Strategies cluster_precursors cccDNA Precursors & Formation cluster_inhibitors Inhibition Strategies RC-DNA RC-DNA DP-rcDNA DP-rcDNA RC-DNA->DP-rcDNA cccDNA Formation cccDNA Formation DP-rcDNA->cccDNA Formation cccDNA cccDNA cccDNA Formation->cccDNA This compound This compound This compound->DP-rcDNA Blocks Formation ATR/FEN1/PARP Inhibitors ATR/FEN1/PARP Inhibitors ATR/FEN1/PARP Inhibitors->cccDNA Formation Inhibit Host Factors Gene Editing (CRISPR/TALENs) Gene Editing (CRISPR/TALENs) Gene Editing (CRISPR/TALENs)->cccDNA Degrades

Caption: Comparison of cccDNA Inhibition Strategies.

References

Comparative Analysis of CCC-0975's Efficacy in Reducing DP-rcDNA Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the hepatitis B virus (HBV) inhibitor CCC-0975 and its effects on deproteinized relaxed circular DNA (DP-rcDNA) levels. DP-rcDNA is a critical precursor to the formation of covalently closed circular DNA (cccDNA), the stable episomal form of the HBV genome responsible for viral persistence.[1][2] Agents that can effectively reduce DP-rcDNA and subsequently prevent the formation of new cccDNA are of significant interest in the development of curative therapies for chronic hepatitis B.[3]

Mechanism of Action: this compound

This compound is a disubstituted sulfonamide compound identified as a specific inhibitor of HBV cccDNA formation.[4] Its mechanism does not involve the direct inhibition of viral polymerase activity or the degradation of existing cccDNA and DP-rcDNA pools.[4][5] Instead, this compound interferes with the conversion process of relaxed circular DNA (rcDNA) into cccDNA.[4][6] This interference results in a synchronous, dose-dependent reduction in the levels of both DP-rcDNA and cccDNA.[4][7]

Performance Comparison: this compound vs. Alternatives

The primary alternative for direct comparison is CCC-0346, a structurally related disubstituted sulfonamide that emerged from the same screening efforts.[4][5] While both compounds share a similar mechanism, they exhibit different potencies and toxicity profiles. Other therapeutic strategies target different steps in the HBV life cycle, such as capsid assembly modulators (CAMs) which can prevent the formation of the nucleocapsid necessary for producing rcDNA, thereby indirectly affecting the cccDNA pool.[1]

Quantitative Data Summary

The following table summarizes the 50% effective concentration (EC₅₀) values for this compound and its primary analogue, CCC-0346, in reducing DP-rcDNA and cccDNA levels in cell culture models.

CompoundCell LineTargetEC₅₀Notes
This compound HepDES19DP-rcDNA / cccDNA10 µMDose-dependent reduction of both DNA forms.[4][5]
CCC-0346 HepDES19DP-rcDNA / cccDNA3 µMMore potent than this compound but exhibits higher cellular toxicity.[4][5]
This compound Primary Duck HepatocytesDHBV DP-rcDNA / cccDNA3 µMDemonstrates activity against the related duck hepatitis B virus (DHBV).[4]

Experimental Protocols

The validation of this compound's effect on DP-rcDNA levels typically involves the following key experimental procedures.

Cell Culture and HBV Replication Induction
  • Cell Line: The HepDES19 cell line, a human hepatoblastoma cell line with tetracycline-inducible HBV replication, is commonly used.[4][7]

  • Culture Conditions: Cells are cultured in a standard medium. Initially, tetracycline (B611298) is included to suppress HBV gene expression and replication.

  • Induction: To induce HBV replication and subsequent cccDNA/DP-rcDNA formation, cells are washed and switched to a tetracycline-free medium.[5]

Compound Treatment
  • Administration: Immediately following the withdrawal of tetracycline, the cells are treated with varying concentrations of this compound, CCC-0346, or a vehicle control (e.g., DMSO).[5]

  • Duration: The treatment is maintained for an extended period, typically around 12 days, with the medium and fresh compound being replenished every two days to ensure consistent drug exposure.[5][7]

Isolation of Viral DNA Intermediates
  • Hirt Extraction: To specifically analyze extrachromosomal, protein-free viral DNA (cccDNA and DP-rcDNA), a Hirt DNA extraction method is employed.[8][9] This procedure selectively lyses the cells and precipitates high-molecular-weight chromosomal DNA, leaving low-molecular-weight DNA, including the viral intermediates, in the supernatant for subsequent purification.[9]

Quantification of DP-rcDNA and cccDNA
  • Southern Blotting: This is considered the gold standard for accurately distinguishing and quantifying different viral DNA forms.[8] Extracted DNA is separated by agarose (B213101) gel electrophoresis, transferred to a membrane, and hybridized with a 32P-labeled HBV-specific DNA probe. The distinct bands corresponding to DP-rcDNA and cccDNA can be visualized and their intensities quantified.[5][7]

  • Quantitative PCR (qPCR): While Southern blotting is highly specific, qPCR offers higher throughput.[8] Specific primer sets are designed to amplify cccDNA. However, care must be taken as high levels of rcDNA can sometimes lead to false-positive amplification.[10] Often, samples are treated with a T5 exonuclease, which digests linear and nicked DNA (like rcDNA) but not covalently closed circular DNA, to improve the specificity of cccDNA quantification.[10]

Visualizations

HBV cccDNA Formation Pathway and Inhibition

HBV_cccDNA_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus rcDNA rcDNA in Nucleocapsid Deproteination Deproteination rcDNA->Deproteination DP_rcDNA_cyto DP-rcDNA Deproteination->DP_rcDNA_cyto DP_rcDNA_nuc DP-rcDNA DP_rcDNA_cyto->DP_rcDNA_nuc Nuclear Import Conversion Conversion Steps (Host Repair Enzymes) DP_rcDNA_nuc->Conversion cccDNA cccDNA Conversion->cccDNA Inhibitor This compound Inhibitor->Conversion Inhibits Experimental_Workflow start Seed HepDES19 Cells (+ Tetracycline) induce Induce HBV Replication (Remove Tetracycline) start->induce treat Treat with this compound (Varying Concentrations) induce->treat harvest Harvest Cells (Day 12) treat->harvest extract Hirt DNA Extraction harvest->extract analyze Southern Blot Analysis extract->analyze quantify Quantify DP-rcDNA and cccDNA Levels analyze->quantify

References

Comparative Analysis of CCC-0975 and Other cccDNA Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CCC-0975 and other emerging inhibitors of hepatitis B virus (HBV) covalently closed circular DNA (cccDNA). This analysis is supported by available preclinical data to aid in the evaluation of these novel therapeutic agents.

The persistence of cccDNA in the nucleus of infected hepatocytes is the primary reason for the incurability of chronic hepatitis B with current antiviral therapies. This minichromosome serves as the transcriptional template for all viral RNAs, making it a critical target for developing a functional cure. A growing number of small molecules are being investigated for their ability to inhibit the formation or promote the degradation of cccDNA. This guide focuses on a comparative analysis of this compound, a disubstituted sulfonamide, and other notable cccDNA inhibitors.

Mechanism of Action: Diverse Strategies to Target cccDNA

HBV cccDNA inhibitors can be broadly categorized based on their mechanism of action. They either target the formation of new cccDNA molecules from relaxed circular DNA (rcDNA) or aim to destabilize and degrade the existing cccDNA pool.

This compound and its analogue CCC-0346 are disubstituted sulfonamides that have been shown to specifically inhibit the formation of cccDNA.[1][2] Mechanistic studies suggest that these compounds interfere with the conversion of rcDNA to cccDNA by reducing the levels of deproteinized rcDNA (DP-rcDNA), a key precursor in the cccDNA biosynthesis pathway.[1][3]

Other classes of cccDNA inhibitors include:

  • Capsid Assembly Modulators (CAMs): Compounds like BAY 41-4109 disrupt the proper assembly of the viral capsid. This can prevent the encapsidation of the viral genome and also interfere with the uncoating process necessary for the delivery of rcDNA to the nucleus, thereby indirectly inhibiting cccDNA formation.[4][5][6]

  • Ribonuclease H (RNase H) Inhibitors: The viral RNase H is crucial for the degradation of the pregenomic RNA template during reverse transcription. Inhibitors such as 110 (an α-hydroxytropolone) , 1073 (a N-hydroxynapthyridinone) , and 1133 (a N-hydroxypyridinedione) block this process, leading to the suppression of mature rcDNA synthesis and consequently, cccDNA formation.[7][8][9]

  • HBx Inhibitors: The HBV X protein (HBx) is a regulatory protein that plays a role in cccDNA transcription. Nitazoxanide , an FDA-approved antiprotozoal agent, has been shown to inhibit the interaction between HBx and the host protein DDB1, leading to the suppression of viral transcription from cccDNA.[10][11]

  • cccDNA Destabilizers: A newer class of inhibitors aims to directly degrade the existing cccDNA pool. ccc_R08 is a first-in-class small molecule identified to specifically reduce the levels of cccDNA in infected hepatocytes.[3][12]

Quantitative Performance Analysis

The following tables summarize the available preclinical data for this compound and other cccDNA inhibitors. It is important to note that the experimental conditions, such as the cell lines and assay methods, can vary between studies, which may influence the reported values.

Inhibitor ClassCompoundEC50 (µM)CC50 (µM)Cell LineReference(s)
Disubstituted Sulfonamide This compound 10>50HepDE19[2][13]
CCC-0346 4.55>50HepDE19[13]
Capsid Assembly Modulator BAY 41-4109 0.057HepG2.2.15[4][13]
Ribonuclease H Inhibitor 110 (α-hydroxytropolone) 0.05742.5HepG2-NTCP[7][8]
1073 (N-hydroxynapthyridinone) 0.078>100HepG2-NTCP[7][8]
1133 (N-hydroxypyridinedione) 0.049>100HepG2-NTCP[7][8]
HBx Inhibitor Nitazoxanide 0.15 - 0.31Not ReportedHBV-transfected cells[10]
cccDNA Destabilizer ccc_R08 Dose-dependent reductionNot significantly cytotoxicPrimary Human Hepatocytes[3]

Signaling Pathways and Experimental Workflows

To visualize the complex processes involved in cccDNA metabolism and the points of intervention for these inhibitors, the following diagrams are provided.

HBV_Lifecycle_and_cccDNA_Formation cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors HBV HBV Virion Uncoating Uncoating HBV->Uncoating Entry rcDNA_capsid rcDNA-containing Capsid Uncoating->rcDNA_capsid NuclearImport Nuclear Import rcDNA_capsid->NuclearImport RT Reverse Transcription (pgRNA -> rcDNA) RT->rcDNA_capsid Recycling CapsidAssembly Capsid Assembly CapsidAssembly->RT pgRNA pgRNA pgRNA->CapsidAssembly rcDNA_nuclear rcDNA NuclearImport->rcDNA_nuclear DP_rcDNA DP-rcDNA rcDNA_nuclear->DP_rcDNA cccDNA_formation cccDNA Formation DP_rcDNA->cccDNA_formation cccDNA cccDNA Minichromosome cccDNA_formation->cccDNA Transcription Transcription cccDNA->Transcription viral_RNAs Viral RNAs Transcription->viral_RNAs viral_RNAs->pgRNA pgRNA export CAMs Capsid Assembly Modulators (e.g., BAY 41-4109) CAMs->CapsidAssembly RNaseH RNase H Inhibitors (e.g., 110) RNaseH->RT DSS Disubstituted Sulfonamides (e.g., this compound) DSS->DP_rcDNA Inhibit DP-rcDNA production HBx_I HBx Inhibitors (e.g., Nitazoxanide) HBx_I->Transcription Destabilizers cccDNA Destabilizers (e.g., ccc_R08) Destabilizers->cccDNA Promote degradation

Figure 1: HBV Lifecycle and Points of Intervention for cccDNA Inhibitors. This diagram illustrates the key steps in the HBV replication cycle, with a focus on the formation of cccDNA and the specific stages targeted by different classes of inhibitors.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_dna_extraction DNA Extraction cluster_quantification cccDNA Quantification CellCulture HBV-replicating Cell Culture (e.g., HepG2.2.15, HepAD38) CompoundTreatment Treatment with cccDNA Inhibitor CellCulture->CompoundTreatment CellLysis Cell Lysis CompoundTreatment->CellLysis HirtExtraction Hirt Extraction (for protein-free DNA) CellLysis->HirtExtraction TotalDNA Total DNA Extraction CellLysis->TotalDNA SouthernBlot Southern Blot Analysis HirtExtraction->SouthernBlot qPCR qPCR with cccDNA-specific primers TotalDNA->qPCR Analysis Data Analysis (EC50, CC50 calculation) SouthernBlot->Analysis Quantify cccDNA bands qPCR->Analysis Quantify amplification

Figure 2: General Experimental Workflow for Evaluating cccDNA Inhibitors. This flowchart outlines the typical steps involved in the preclinical assessment of compounds targeting cccDNA, from cell culture and treatment to DNA extraction and quantification.

Experimental Protocols

Accurate quantification of cccDNA is essential for evaluating the efficacy of inhibitors. The two most common methods are Southern blot and quantitative PCR (qPCR).

Protocol 1: cccDNA Quantification by Southern Blot using Hirt Extraction

This method is considered the "gold standard" as it allows for the physical separation of cccDNA from other viral DNA forms.[1][14][15]

1. Cell Lysis and Hirt DNA Extraction: a. Treat HBV-replicating cells (e.g., HepAD38) with the test compound for the desired duration. b. Lyse the cells using a lysis buffer containing SDS. c. Add a high concentration of NaCl to precipitate high-molecular-weight DNA (genomic DNA and protein-bound viral DNA). d. Centrifuge to pellet the precipitated DNA and proteins. The supernatant, containing low-molecular-weight, protein-free DNA (including cccDNA and DP-rcDNA), is collected. e. Purify the DNA from the supernatant using phenol-chloroform extraction and ethanol (B145695) precipitation.

2. Agarose (B213101) Gel Electrophoresis: a. Resuspend the purified DNA in TE buffer. b. Separate the DNA fragments on a 1.2% agarose gel. cccDNA will migrate at a specific position, distinct from other viral DNA forms like rcDNA and double-stranded linear DNA (dslDNA).

3. Southern Blotting: a. Transfer the separated DNA from the gel to a nylon membrane. b. Hybridize the membrane with a radiolabeled HBV-specific DNA probe. c. Wash the membrane to remove the unbound probe. d. Expose the membrane to a phosphor screen and visualize the bands using a phosphorimager.

4. Quantification: a. Quantify the intensity of the cccDNA band using densitometry software. The reduction in band intensity in treated samples compared to untreated controls is used to determine the inhibitor's efficacy.

Protocol 2: cccDNA Quantification by quantitative PCR (qPCR)

This method is more sensitive and has a higher throughput than Southern blotting.[16][17][18]

1. Total DNA Extraction: a. Treat HBV-replicating cells with the test compound. b. Lyse the cells and extract total DNA using a commercial kit.

2. Nuclease Digestion (Optional but Recommended): a. To improve the specificity for cccDNA, treat the total DNA with a nuclease that digests linear and open circular DNA but not covalently closed circular DNA. Plasmid-Safe™ ATP-dependent DNase (PSAD) is commonly used for this purpose.

3. qPCR Amplification: a. Use primers that are specific for the amplification of cccDNA. These primers are typically designed to span the gap region of rcDNA, thus preventing its amplification. b. Perform qPCR using a standard real-time PCR instrument. The amplification of a housekeeping gene (e.g., RNase P) should be performed in parallel for normalization.

4. Data Analysis: a. Calculate the amount of cccDNA relative to the housekeeping gene. b. Determine the EC50 value of the inhibitor by plotting the percentage of cccDNA reduction against the compound concentration.

Conclusion

The development of direct-acting antivirals targeting HBV cccDNA represents a significant step towards a functional cure for chronic hepatitis B. This compound and other disubstituted sulfonamides have demonstrated a clear mechanism of inhibiting cccDNA formation. Comparative analysis with other classes of inhibitors, such as capsid assembly modulators, RNase H inhibitors, and the emerging cccDNA destabilizers, reveals a diverse range of strategies to combat this persistent viral reservoir.

The quantitative data presented in this guide, while derived from different experimental systems, provides a valuable resource for researchers to compare the relative potencies of these compounds. The detailed experimental protocols offer a foundation for the in-house evaluation of these and other novel cccDNA inhibitors. As research in this field progresses, head-to-head comparative studies under standardized conditions will be crucial for identifying the most promising candidates for clinical development.

References

Navigating the HBV cccDNA Landscape: A Comparative Guide to CCC-0975 and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals invested in the pursuit of a functional cure for chronic Hepatitis B, the selective targeting of covalently closed circular DNA (cccDNA) remains a paramount objective. This guide provides a comprehensive comparison of CCC-0975, a notable inhibitor of cccDNA formation, with a range of alternative strategies. We present a synthesis of experimental data, detailed methodologies, and visual pathways to facilitate an informed assessment of these therapeutic avenues.

The persistence of Hepatitis B Virus (HBV) infection is intrinsically linked to the stability of the cccDNA minichromosome within the nucleus of infected hepatocytes. This resilient viral entity serves as the transcriptional template for all viral RNAs, making its eradication a cornerstone of curative therapies. This compound, a disubstituted sulfonamide, has emerged as a specific inhibitor of the conversion of relaxed circular DNA (rcDNA) into cccDNA. This guide will objectively evaluate the specificity and performance of this compound alongside other molecules and technologies aimed at the same critical target.

Performance Comparison of cccDNA-Targeting Agents

The following tables summarize the available quantitative data for this compound and its alternatives. Direct comparison of potencies can be challenging due to variations in experimental systems and endpoints.

Table 1: Inhibitors of cccDNA Formation

Compound/AgentClassMechanism of ActionEC50/IC50 for cccDNA ReductionCytotoxicity (CC50)Cell SystemReference
This compound Disubstituted SulfonamideInhibits rcDNA to cccDNA conversion, likely by blocking deproteinization.10 µM>100 µM (HepG2)HepDES19[1]
3 µMNot specifiedPrimary Duck Hepatocytes[1]
CCC-0346 Disubstituted SulfonamideInhibits rcDNA to cccDNA conversion.3 µMMore toxic than this compoundHepDES19[1]
HBV RNase H Inhibitors (e.g., 110, 1073, 1133) α-hydroxytropolone, N-hydroxynapthyridinone, N-hydroxypyridinedioneInhibit HBV Ribonuclease H activity, suppressing viral replication and cccDNA formation.0.049–0.078 µM16–100 µMHepG2-NTCP[2][3]
ATR Inhibitors (e.g., AZD6738, VE-821) Kinase InhibitorInhibit Ataxia Telangiectasia and Rad3-related protein, a host factor required for cccDNA formation.Significant reduction, specific EC50 not reported.Not specifiedHepG2-NTCP, Primary Human Hepatocytes[4][5]
FEN1 Inhibitor (PTPD) Thienopyrimidine derivativeInhibits Flap endonuclease 1, a host DNA repair enzyme involved in cccDNA formation.~50% reduction at 5 µMNot specifiedHep38.7-Tet, HepG2-NTCP[6][7]
PARP Inhibitor (Olaparib) PARP InhibitorInhibits Poly (ADP-ribose) polymerase 1, a host factor in cccDNA biogenesis.Significant reduction, specific EC50 not reported.Not specifiedHepG2-NTCP, Primary Human Hepatocytes[8]
Capsid Assembly Modulators (CpAMs) (e.g., ZW-1841, ZW-1847) VariousInterfere with HBV capsid assembly, which can indirectly inhibit cccDNA formation.EC50 for HBV DNA reduction: 6.6 µM (ZW-1841), 3.7 µM (ZW-1847)>100 µMCell Culture[9]

Table 2: Promoters of cccDNA Degradation and Gene Editing Technologies

Agent/TechnologyClassMechanism of ActionEfficacyPotential Off-Target EffectsReference
ccc_R08 Small MoleculecccDNA destabilizer.IC50 for HBeAg reduction: ~0.1 µM; Reduces cccDNA levels in vitro and in vivo.Not specified to be cytotoxic.[1]
Lymphotoxin β Receptor (LTβR) Agonists ImmunomodulatorInduce APOBEC3A/B cytidine (B196190) deaminases, leading to cccDNA degradation.Induces cccDNA degradation.Potential for liver inflammation.[10]
CRISPR/Cas9 Gene EditingSite-specific cleavage and disruption of the cccDNA sequence.>90% cleavage efficiency reported in cell culture.Potential for off-target cleavage of the host genome and integrated HBV DNA.[6]
Hydrolyzable Tannins (e.g., Punicalagin, Punicalin) Natural ProductInhibit cccDNA formation and modestly promote its degradation.Dose-dependent reduction of cccDNA.Not specified[11][12]

Experimental Protocols

Accurate assessment of a compound's effect on cccDNA requires robust and well-defined experimental protocols. Below are summaries of key methodologies cited in the evaluation of this compound and its alternatives.

Cell Culture Models
  • HepDES19 Cells: A human hepatoblastoma cell line that supports tetracycline-inducible HBV replication and cccDNA formation. This is a widely used model for screening cccDNA inhibitors.

  • HepG2-NTCP Cells: HepG2 cells engineered to express the sodium taurocholate co-transporting polypeptide (NTCP), the primary receptor for HBV entry. This model allows for the study of the entire viral life cycle, including de novo cccDNA formation from viral infection.

  • Primary Human Hepatocytes (PHHs): Considered the gold standard for in vitro HBV research as they most closely mimic the in vivo environment. However, their use is limited by availability and donor variability.

  • Primary Duck Hepatocytes (PDHs): Used for studying duck hepatitis B virus (DHBV), a closely related hepadnavirus, which serves as a valuable model for HBV.

Quantification of HBV cccDNA
  • Southern Blot Analysis: This technique is considered the "gold standard" for specifically detecting cccDNA and distinguishing it from other viral DNA replicative intermediates, such as relaxed circular DNA (rcDNA) and double-stranded linear DNA (dslDNA).

    • Protocol Outline:

      • Hirt DNA Extraction: A method to selectively extract low molecular weight DNA (including cccDNA) from infected cells, leaving high molecular weight genomic DNA behind.

      • Agarose Gel Electrophoresis: Separation of different HBV DNA forms based on their conformation. cccDNA, being supercoiled, migrates faster than the open circular rcDNA.

      • Transfer and Hybridization: The separated DNA is transferred to a membrane and hybridized with a labeled HBV-specific probe.

      • Detection: The signal from the probe is detected, allowing for the visualization and quantification of the cccDNA band.[13][14]

  • Quantitative Polymerase Chain Reaction (qPCR): A highly sensitive method for quantifying cccDNA. Specific primers are designed to amplify only the cccDNA molecule.

    • Protocol Outline:

      • Total DNA Extraction: Isolation of total DNA from infected cells.

      • Exonuclease Digestion: Treatment of the DNA sample with plasmid-safe ATP-dependent DNase (PSD) or T5 exonuclease to digest all linear and open circular DNA forms, leaving the covalently closed cccDNA intact.[15]

      • qPCR Amplification: Amplification of the remaining cccDNA using specific primers and a fluorescent probe.

      • Quantification: The amount of cccDNA is determined by comparing the amplification signal to a standard curve.[16][17]

Cytotoxicity Assays
  • MTT Assay: A colorimetric assay to assess cell viability.

    • Protocol Outline:

      • Cells are seeded in a 96-well plate and treated with various concentrations of the test compound.

      • After a defined incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells.

      • Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.

      • The formazan is solubilized, and the absorbance is measured to determine the percentage of viable cells compared to an untreated control.[18][19]

Visualizing the Pathways and Workflows

To better understand the mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.

HBV_Lifecycle_and_Inhibitor_Targets cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HBV HBV Virion rcDNA_capsid Nucleocapsid (rcDNA) HBV->rcDNA_capsid Entry & Uncoating rcDNA_capsid->HBV Assembly & Release rcDNA_nuc rcDNA rcDNA_capsid->rcDNA_nuc Nuclear Import pgRNA_capsid Nucleocapsid (pgRNA) pgRNA_capsid->rcDNA_capsid Reverse Transcription Ribosomes Ribosomes Viral_Proteins Viral Proteins Ribosomes->Viral_Proteins Viral_Proteins->pgRNA_capsid cccDNA cccDNA rcDNA_nuc->cccDNA Conversion pgRNA pgRNA cccDNA->pgRNA Transcription mRNAs mRNAs cccDNA->mRNAs Transcription pgRNA->pgRNA_capsid Encapsidation mRNAs->Ribosomes Host_Genome Host Genome CCC0975 This compound & Alternatives (ATR, FEN1, PARP inh.) CCC0975->cccDNA Inhibit CpAMs CpAMs CpAMs->pgRNA_capsid Inhibit Assembly Degraders cccDNA Degraders (LTβR agonists, ccc_R08) Degraders->cccDNA Promote Degradation GeneEditing Gene Editing (CRISPR/Cas9) GeneEditing->cccDNA Disrupt

Caption: HBV lifecycle and points of intervention for cccDNA-targeting agents.

cccDNA_Formation_Pathway rcDNA Relaxed Circular DNA (rcDNA) - Covalently attached polymerase - Incomplete plus-strand DP_rcDNA Deproteinized rcDNA (DP-rcDNA) rcDNA->DP_rcDNA Deproteinization Repaired_rcDNA Repaired rcDNA - Removal of RNA primer - Gap filling DP_rcDNA->Repaired_rcDNA DNA Repair (Host Enzymes: FEN1, DNA Ligases, etc.) cccDNA Covalently Closed Circular DNA (cccDNA) Repaired_rcDNA->cccDNA Ligation CCC0975 This compound CCC0975->DP_rcDNA Inhibits Host_Factor_Inhibitors ATR, FEN1, PARP Inhibitors Host_Factor_Inhibitors->Repaired_rcDNA Inhibit

Caption: Key steps in the conversion of rcDNA to cccDNA and inhibitor targets.

Experimental_Workflow_cccDNA_Quantification cluster_analysis cccDNA Analysis start HBV-infected Cell Culture treatment Treatment with Test Compound (e.g., this compound) start->treatment harvest Cell Harvest treatment->harvest dna_extraction Hirt DNA Extraction harvest->dna_extraction southern_blot Southern Blot dna_extraction->southern_blot qpcr qPCR dna_extraction->qpcr data_analysis Data Analysis (Quantify cccDNA levels) southern_blot->data_analysis qpcr->data_analysis

Caption: Workflow for assessing the effect of inhibitors on HBV cccDNA levels.

Concluding Remarks

The specific inhibition of HBV cccDNA formation by this compound represents a significant advancement in the quest for a functional cure for chronic Hepatitis B. Its mechanism of action, targeting the conversion of rcDNA to cccDNA, offers a clear therapeutic rationale. However, the landscape of cccDNA-targeting strategies is diverse and rapidly evolving.

Alternatives such as other small molecule inhibitors (e.g., ATR, FEN1, and PARP inhibitors), cccDNA destabilizers like ccc_R08, and gene-editing technologies like CRISPR/Cas9 present both opportunities and challenges. While some of these alternatives may offer greater potency, their specificity, potential for off-target effects, and long-term safety require thorough investigation. Immunomodulatory approaches, such as the use of lymphotoxin β receptor agonists, provide an indirect yet potentially effective means of clearing cccDNA.

This guide serves as a comparative resource to aid researchers in navigating the complexities of targeting HBV cccDNA. The choice of a lead candidate for further development will depend on a careful consideration of potency, specificity, safety, and the feasibility of clinical translation. Continued research and head-to-head comparative studies will be crucial in identifying the most promising strategies to finally eradicate the persistent reservoir of HBV infection.

References

A Head-to-Head Battle for cccDNA: CCC-0975 vs. CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of Hepatitis B Virus (HBV) therapeutics, the ultimate goal is the eradication of the persistent covalently closed circular DNA (cccDNA). This minichromosome, residing in the nucleus of infected hepatocytes, serves as the stable template for viral replication and is the primary reason for the failure of current antiviral therapies to achieve a complete cure. Two distinct and promising strategies have emerged to tackle this challenge: the small molecule inhibitor CCC-0975 and the revolutionary gene-editing tool CRISPR-Cas9. This guide provides an objective comparison of their performance, supported by experimental data, to aid in informed decision-making for future research and development.

At a Glance: Performance Comparison

FeatureThis compoundCRISPR-Cas9
Mechanism of Action Inhibits the conversion of relaxed circular DNA (rcDNA) to cccDNA by likely blocking deproteination.[1]Creates targeted double-strand breaks in the cccDNA, leading to its degradation or inactivation.[2][3]
Efficacy (cccDNA Reduction) Dose-dependent reduction. EC50 of 10 µM in HepDES19 cells and 3 µM in primary duck hepatocytes.[4][5]Up to ~10-fold reduction in cccDNA levels in vitro.[4] Reports of up to 92% reduction in cell culture.[4] Over 90% of HBV DNA was cleaved by Cas9 in one study.[6][7][8]
Specificity Targets a specific step in the cccDNA formation pathway.[4]Highly specific to the targeted DNA sequence, guided by a guide RNA (gRNA).[9]
Off-Target Effects No significant off-target effects have been reported. Did not inhibit host cell DNA polymerase activity.[4][5]A major concern. Can cause unintended mutations in the host genome. Newer variants like base editors are being developed to improve safety.[10]
Cytotoxicity Low cytotoxicity observed at effective concentrations in cell culture and primary hepatocytes.[5][11]Can be associated with the delivery method (e.g., viral vectors) and prolonged expression of the Cas9 nuclease.[12]
Mode of Action Prevents the formation of new cccDNA molecules.[4][10]Can potentially eliminate existing cccDNA molecules.[2][3]
Development Stage Preclinical.Preclinical and early clinical trials for some gene-editing therapies.

Delving Deeper: Mechanisms of Action

This compound: A Gatekeeper of cccDNA Formation

This compound, a disubstituted sulfonamide, acts as a specific inhibitor of HBV cccDNA formation.[4] Its mechanism lies in disrupting the conversion of the viral relaxed circular DNA (rcDNA) into the stable cccDNA form.[1] This process is a critical step in the establishment and persistence of HBV infection. By interfering with this conversion, likely through the inhibition of deproteination of the rcDNA, this compound effectively reduces the pool of newly synthesized cccDNA.[1][13]

cluster_nucleus Hepatocyte Nucleus rcDNA rcDNA DP_rcDNA DP-rcDNA rcDNA->DP_rcDNA Deproteination cccDNA cccDNA DP_rcDNA->cccDNA Repair & Ligation CCC0975 This compound CCC0975->DP_rcDNA Inhibits

Mechanism of this compound Action
CRISPR-Cas9: A Molecular Scissor for cccDNA

The CRISPR-Cas9 system offers a more direct approach to eliminating cccDNA. This powerful gene-editing tool can be programmed with a guide RNA (gRNA) to recognize and bind to a specific sequence within the HBV cccDNA.[9] Once bound, the Cas9 nuclease acts as a molecular scissor, creating a precise double-strand break in the cccDNA molecule.[2][3] This damage can lead to the degradation of the cccDNA by the cell's own DNA repair machinery or, through error-prone repair, introduce mutations that inactivate the viral genome.[14]

cluster_nucleus Hepatocyte Nucleus cccDNA cccDNA DSB Double-Strand Break cccDNA->DSB Cleavage CRISPR_Cas9 CRISPR-Cas9 (with gRNA) CRISPR_Cas9->cccDNA Binds to target sequence Degradation Degradation/ Inactivation DSB->Degradation

Mechanism of CRISPR-Cas9 Action

Experimental Protocols

cccDNA Quantification: Southern Blot Analysis

Southern blotting is considered the gold standard for specifically detecting and quantifying cccDNA due to its ability to distinguish different HBV DNA forms based on their migration in an agarose (B213101) gel.[1][15]

1. Hirt DNA Extraction:

  • Lyse HBV-producing cells (e.g., HepG2.2.15, HepAD38) with a lysis buffer containing SDS.

  • Precipitate high molecular weight cellular DNA and proteins with a high salt concentration (e.g., NaCl).

  • Centrifuge to pellet the precipitate, leaving the smaller cccDNA and other viral DNA forms in the supernatant.

  • Precipitate the DNA from the supernatant using ethanol.

2. Agarose Gel Electrophoresis:

  • Resuspend the extracted DNA and run on a 1.2% agarose gel to separate the different HBV DNA species (cccDNA, rcDNA, and single-stranded DNA).

3. Southern Blotting:

  • Transfer the separated DNA from the gel to a nylon membrane.

  • Hybridize the membrane with a radiolabeled HBV-specific DNA probe.

  • Detect the radioactive signal using autoradiography or a phosphorimager.

  • Quantify the cccDNA band intensity relative to a known standard.[1][15]

cccDNA Quantification: Quantitative PCR (qPCR)

qPCR offers a more sensitive and high-throughput method for quantifying cccDNA.

1. Total DNA Extraction:

  • Extract total DNA from infected cells or liver tissue using a commercial kit.

2. Nuclease Digestion (Optional but Recommended):

  • To specifically quantify cccDNA, treat the total DNA with a plasmid-safe ATP-dependent DNase (PSD) or T5 exonuclease to digest the contaminating rcDNA and other linear DNA forms.[16]

3. qPCR Amplification:

  • Perform qPCR using primers that specifically amplify a region of the HBV cccDNA.

  • Use a standard curve of a known amount of a plasmid containing the HBV genome to quantify the absolute copy number of cccDNA.

  • Normalize the cccDNA copy number to a host housekeeping gene (e.g., RNase P) to account for variations in DNA extraction and loading.[17]

Off-Target Analysis for CRISPR-Cas9

Assessing the off-target activity of the CRISPR-Cas9 system is crucial for its safe application.

1. In Silico Prediction:

  • Use computational tools to predict potential off-target sites in the human genome that have high sequence similarity to the target gRNA sequence.

2. In Vitro Cleavage Assays:

  • Use methods like GUIDE-seq or CIRCLE-seq to experimentally identify off-target cleavage sites in genomic DNA from treated cells.

3. Targeted Deep Sequencing:

  • Amplify the predicted and experimentally identified off-target regions from the genomic DNA of CRISPR-Cas9-treated and control cells by PCR.

  • Perform deep sequencing of the amplicons to detect and quantify the frequency of insertions and deletions (indels) at these sites.[18]

Cell Culture Models for HBV Studies
  • HepG2.2.15 Cells: A human hepatoblastoma cell line that is stably transfected with a plasmid containing the HBV genome. These cells constitutively produce HBV virions and are a widely used model for studying HBV replication and screening antiviral compounds. They are typically cultured in DMEM/F12 medium supplemented with fetal bovine serum and G418.[19][20]

  • HepAD38 Cells: Another HepG2-derived cell line where HBV replication is under the control of a tetracycline-repressible promoter. This allows for the controlled induction of HBV replication, which is useful for studying the establishment of cccDNA.[21]

Signaling Pathway: The Journey to cccDNA Formation

The formation of cccDNA is a multi-step process that involves the conversion of the rcDNA genome of the incoming virus into a stable, covalently closed circular molecule in the nucleus of the hepatocyte. This process hijacks the host cell's DNA repair machinery.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Virion HBV Virion Nucleocapsid Nucleocapsid (contains rcDNA) Virion->Nucleocapsid Entry & Uncoating rcDNA_in_nucleus rcDNA Nucleocapsid->rcDNA_in_nucleus Nuclear Import DP_rcDNA Deproteinized rcDNA (DP-rcDNA) rcDNA_in_nucleus->DP_rcDNA Removal of Viral Polymerase Repair_Complex Host DNA Repair Machinery DP_rcDNA->Repair_Complex Recruitment cccDNA cccDNA Minichromosome Repair_Complex->cccDNA Gap Repair, Ligation & Supercoiling

References

CCC-0975: A Novel Approach to HBV Treatment by Targeting cccDNA Formation, Not Viral Replication

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of available data confirms that the investigational compound CCC-0975 does not inhibit viral replication directly. Instead, it targets a critical step in the lifecycle of the Hepatitis B Virus (HBV), the formation of covalently closed circular DNA (cccDNA), which is essential for the persistence of chronic HBV infection. This guide provides a detailed comparison of this compound with other antiviral strategies, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Summary of Findings

This compound, a disubstituted sulfonamide, has been identified as a specific inhibitor of HBV cccDNA formation.[1][2] Mechanistic studies have demonstrated that this compound does not impact HBV DNA replication within cell cultures, nor does it reduce the activity of the viral polymerase in vitro.[1] Its mode of action is the synchronous reduction of both cccDNA and its precursor, deproteinized relaxed circular DNA (DP-rcDNA), suggesting interference with the conversion of rcDNA into cccDNA.[1][3] This is a significant departure from current frontline treatments, such as nucleos(t)ide analogues, which directly target the viral polymerase.[4]

Comparative Efficacy

The following table summarizes the in vitro efficacy of this compound and a related compound, CCC-0346, in inhibiting HBV cccDNA formation.

CompoundTarget50% Effective Concentration (EC50)Cell LineNotes
This compound cccDNA Formation10 µMHepDES19Dose-dependent reduction of cccDNA and DP-rcDNA.[1]
CCC-0346 cccDNA Formation3 µMHepDES19Displays higher toxicity than this compound.[1]

Mechanism of Action: A Departure from Traditional Antivirals

Current standard therapies for chronic hepatitis B, such as nucleos(t)ide analogues, function by inhibiting the HBV polymerase, thereby blocking viral DNA synthesis.[4] While effective in suppressing viral replication, these drugs do not eliminate cccDNA, which can lead to viral rebound upon cessation of treatment.[2][4]

This compound represents a novel strategy by targeting the formation of this stable viral reservoir. By preventing the conversion of rcDNA to cccDNA, it hinders the establishment and replenishment of the cccDNA pool.[4][5] This approach could be particularly beneficial in the early stages of infection or in scenarios with high hepatocyte turnover.[4][5]

Experimental Methodologies

The following protocols are based on the methodologies described in the cited research for evaluating the effect of compounds on HBV cccDNA.

Cell Culture and Compound Treatment

HepDES19 cells, which are engineered to produce HBV upon tetracycline (B611298) withdrawal, are a common model system.[1] Cells are cultured and induced to produce the virus. Subsequently, they are treated with varying concentrations of the test compound (e.g., this compound) for a specified duration.

DNA Extraction and Southern Blotting

To specifically analyze intracellular viral DNA forms, a Hirt extraction method is employed to isolate low-molecular-weight DNA, including cccDNA and rcDNA. The extracted DNA is then subjected to Southern blotting. This technique allows for the separation and quantification of different viral DNA species (cccDNA, DP-rcDNA, and replicative intermediates) based on their size and conformation.

Endogenous Polymerase Reaction (EPR) Assay

To assess the direct impact on viral polymerase activity, an in vitro EPR assay is performed.[1] Viral particles are isolated from treated or untreated cells, and their ability to incorporate radiolabeled nucleotides into nascent viral DNA is measured. A lack of change in incorporation indicates that the compound does not directly inhibit the polymerase.

Visualizing the Scientific Concepts

The following diagrams illustrate the HBV lifecycle and the specific point of intervention for this compound, as well as a typical experimental workflow.

HBV_Lifecycle cluster_cell Hepatocyte cluster_interventions Drug Targets Entry 1. Virus Entry Uncoating 2. Uncoating Entry->Uncoating ToNucleus 3. Transport to Nucleus Uncoating->ToNucleus rcDNA rcDNA ToNucleus->rcDNA cccDNA_formation 4. cccDNA Formation rcDNA->cccDNA_formation cccDNA cccDNA cccDNA_formation->cccDNA Transcription 5. Transcription cccDNA->Transcription mRNA mRNA Transcription->mRNA Translation 6. Translation mRNA->Translation pgRNA pgRNA mRNA->pgRNA Proteins Viral Proteins Translation->Proteins Encapsidation 7. Encapsidation Proteins->Encapsidation ReverseTranscription 8. Reverse Transcription Encapsidation->ReverseTranscription pgRNA->Encapsidation ReverseTranscription->rcDNA Replenishment Assembly 9. Assembly ReverseTranscription->Assembly Release 10. Virus Release Assembly->Release NAs Nucleos(t)ide Analogues NAs->ReverseTranscription Inhibits CCC0975 This compound CCC0975->cccDNA_formation Inhibits

Figure 1. The Hepatitis B Virus lifecycle and points of therapeutic intervention. This compound inhibits the formation of cccDNA, while nucleos(t)ide analogues block reverse transcription.

Experimental_Workflow start Start: Culture HepDES19 cells induce Induce HBV production start->induce treat Treat with this compound / Control induce->treat harvest Harvest cells treat->harvest extract Hirt DNA extraction harvest->extract epr Endogenous Polymerase Assay harvest->epr analyze Southern Blot analysis extract->analyze quantify Quantify cccDNA, DP-rcDNA analyze->quantify result Conclusion: No direct effect on replication quantify->result epr->result

Figure 2. A generalized workflow for determining the effect of this compound on HBV cccDNA formation and viral replication.

References

A Comparative Guide to Disubstituted Sulfonamides as Inhibitors of Hepatitis B Virus cccDNA Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the disubstituted sulfonamide CCC-0975 with other related compounds in the context of Hepatitis B Virus (HBV) research, specifically focusing on the inhibition of covalently closed circular DNA (cccDNA) formation. The persistence of cccDNA in the nucleus of infected hepatocytes is a major obstacle to a curative therapy for chronic hepatitis B. Small molecules that can inhibit the formation or promote the degradation of cccDNA are therefore of significant interest.

Introduction to Disubstituted Sulfonamides in HBV Research

Disubstituted sulfonamides are a class of chemical compounds that have been identified as inhibitors of HBV replication. A key target within the HBV life cycle is the conversion of relaxed circular DNA (rcDNA) into the stable cccDNA minichromosome, which serves as the transcriptional template for all viral RNAs. The compounds this compound and CCC-0346 are two such disubstituted sulfonamides that have been shown to specifically inhibit this crucial step, likely by impeding the deproteination of rcDNA.[1][2] This mechanism of action distinguishes them from many other anti-HBV agents that target viral polymerase or capsid assembly.

Performance Comparison of Disubstituted Sulfonamides

The following table summarizes the available quantitative data for this compound and its close analog, CCC-0346. These compounds directly inhibit the formation of HBV cccDNA. For a broader context, we also include data on other sulfonamide-containing compounds that act as Capsid Assembly Modulators (CAMs). It is important to note that CAMs have a different primary mechanism of action, indirectly impacting cccDNA levels by disrupting the formation of viral capsids.

Compound NameClassTargetEC50 (µM)CC50 (µM)Cell LineReference
This compound Disubstituted SulfonamidecccDNA Formation10 (cccDNA reduction)>25 (HBeAg assay)HepDES19[1]
3 (DHBV cccDNA)Not ReportedPDH[1]
CCC-0346 Disubstituted SulfonamidecccDNA Formation3 (cccDNA reduction)~10 (HBeAg assay)HepDES19[1]

Note: A direct comparison of EC50 values between direct cccDNA inhibitors and CAMs should be made with caution due to their different mechanisms of action. The EC50 for CAMs typically reflects the inhibition of overall HBV replication (e.g., viral DNA production), not specifically cccDNA formation.

Signaling Pathway and Point of Inhibition

The formation of cccDNA from rcDNA is a multi-step process within the nucleus of the hepatocyte. The disubstituted sulfonamides this compound and CCC-0346 are believed to interfere with the early stages of this conversion, specifically the removal of the viral polymerase (Pol) that is covalently attached to the 5' end of the minus-strand of rcDNA.

HBV_cccDNA_Formation HBV rcDNA to cccDNA Conversion Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitor Action Virion Virion Nucleocapsid Nucleocapsid Virion->Nucleocapsid Uncoating rcDNA_Pol rcDNA-Pol Complex Nucleocapsid->rcDNA_Pol Nuclear Import DP_rcDNA Deproteinized rcDNA (DP-rcDNA) rcDNA_Pol->DP_rcDNA Deproteination cccDNA cccDNA DP_rcDNA->cccDNA Repair & Ligation Transcription Transcription cccDNA->Transcription Viral RNA Synthesis CCC_0975 This compound CCC-0346 CCC_0975->rcDNA_Pol Inhibits

Caption: HBV rcDNA to cccDNA conversion pathway and the inhibitory point of this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are the key protocols used in the characterization of this compound and related compounds.

Cell Culture and Compound Treatment
  • Cell Lines:

    • HepDE19 and HepDES19 cells: These are human hepatoblastoma cell lines that support tetracycline-inducible HBV replication and are instrumental for studying cccDNA formation.[1]

    • Primary Duck Hepatocytes (PDHs): Used for studying the effect of compounds on Duck Hepatitis B Virus (DHBV), a related hepadnavirus.[1]

  • Treatment Protocol:

    • Cells are seeded in appropriate culture plates and allowed to adhere.

    • For inducible cell lines, HBV replication is initiated by withdrawing tetracycline (B611298) from the culture medium.

    • The test compounds (e.g., this compound) are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations.

    • Cells are incubated with the compounds for a specified period (e.g., 7 days for HBeAg inhibition assay, or as indicated for cccDNA analysis), with the medium and compound being refreshed periodically.[1]

Hirt DNA Extraction for cccDNA Enrichment

This method is employed to selectively extract low-molecular-weight, protein-free DNA, including cccDNA, from cultured cells, while precipitating high-molecular-weight chromosomal DNA and protein-bound DNA.

  • Lysis: Cells are lysed in a buffer containing a detergent (e.g., SDS) to disrupt cell membranes and release cellular contents.

  • Salt Precipitation: A high concentration of salt (e.g., NaCl) is added to the lysate. This causes the precipitation of chromosomal DNA and proteins, including the viral rcDNA that is covalently linked to the polymerase.

  • Centrifugation: The mixture is centrifuged to pellet the precipitated components.

  • Supernatant Collection: The supernatant, containing the enriched protein-free DNA species like cccDNA and deproteinized rcDNA (DP-rcDNA), is carefully collected.

  • DNA Purification: The DNA in the supernatant is then purified using standard methods like phenol-chloroform extraction and ethanol (B145695) precipitation.

Southern Blot Analysis for cccDNA Detection and Quantification

Southern blotting is considered the gold standard for the specific detection and quantification of cccDNA, as it allows for the separation of different viral DNA forms based on their conformation.

  • Agarose (B213101) Gel Electrophoresis: The extracted Hirt DNA is resolved on an agarose gel. The different conformations of viral DNA (cccDNA, DP-rcDNA, and single-stranded DNA) migrate at different rates, allowing for their separation.

  • DNA Transfer: The separated DNA fragments are transferred from the gel to a solid membrane (e.g., nitrocellulose or nylon).

  • Hybridization: The membrane is incubated with a labeled DNA or RNA probe that is specific for HBV DNA. The probe binds to the complementary viral DNA sequences on the membrane.

  • Detection: The signal from the labeled probe is detected, typically by autoradiography or imaging, revealing the bands corresponding to the different viral DNA forms.

  • Quantification: The intensity of the bands can be quantified to determine the relative amounts of cccDNA and other viral DNA intermediates.

Cytotoxicity Assays

To determine the concentration at which a compound becomes toxic to the host cells (CC50), various cell viability assays are used.

  • MTT or XTT Assays: These are colorimetric assays that measure the metabolic activity of cells. Viable cells can reduce a tetrazolium salt (MTT or XTT) to a colored formazan (B1609692) product, and the amount of color produced is proportional to the number of living cells.

  • Procedure:

    • Cells are seeded in a multi-well plate and treated with a range of concentrations of the test compound.

    • After the incubation period, the assay reagent (e.g., MTT or XTT) is added to the wells.

    • Following another incubation period, the absorbance is measured using a spectrophotometer.

    • The CC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Conclusion

This compound and CCC-0346 represent a promising class of disubstituted sulfonamides that directly target the formation of HBV cccDNA, a key step in the viral life cycle that is not effectively inhibited by current therapies. While CCC-0346 shows higher potency in reducing cccDNA levels, it also exhibits greater cytotoxicity compared to this compound. The detailed experimental protocols provided in this guide are essential for the continued research and development of these and other novel anti-HBV compounds. Further structure-activity relationship (SAR) studies on this class of molecules could lead to the identification of new analogs with improved potency and a more favorable safety profile, ultimately contributing to the goal of a functional cure for chronic hepatitis B.

References

Cross-Validation of CCC-0975 Results: A Comparative Guide to Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of detection methods for evaluating the efficacy of CCC-0975, a known inhibitor of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA) formation. By cross-validating results from various experimental approaches, researchers can gain a more robust understanding of this compound's activity and its potential as an anti-HBV therapeutic. This document outlines the performance of this compound against alternative inhibitors and details the experimental protocols for key detection methodologies.

Introduction to this compound and HBV cccDNA

Hepatitis B Virus (HBV) infection is a major global health issue, and the persistence of the virus is attributed to the formation of a stable episomal DNA intermediate known as covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes. This cccDNA serves as the transcriptional template for all viral RNAs, making its formation a critical target for antiviral therapies.

This compound is a disubstituted sulfonamide compound that has been identified as an inhibitor of HBV cccDNA formation.[1] Its mechanism of action is believed to involve the interference with the conversion of relaxed circular DNA (rcDNA), the precursor to cccDNA, by inhibiting the deproteination of rcDNA.[1][2]

Performance Comparison of cccDNA Formation Inhibitors

The efficacy of this compound is often evaluated by its half-maximal effective concentration (EC50), which represents the concentration of the drug that inhibits 50% of the target activity. Comparing the EC50 values of this compound with other cccDNA formation inhibitors provides a quantitative measure of their relative potencies.

Inhibitor ClassCompoundReported EC50Target/MechanismReference(s)
Disubstituted Sulfonamides This compound 10 µM Inhibition of rcDNA deproteination [1]
CCC-03463 µMInhibition of rcDNA deproteination[1]
RNase H Inhibitors Compound 110 (α-hydroxytropolone)0.057 µMInhibition of HBV Ribonuclease H[3][4]
Compound 1133 (N-hydroxypyridinedione)0.049 µMInhibition of HBV Ribonuclease H[3][4]
Compound 1073 (N-hydroxynapthyridinone)0.078 µMInhibition of HBV Ribonuclease H[3][4]
Hydrolyzable Tannins PunicalaginDose-dependent inhibitionInhibition of cccDNA establishment and modest promotion of decay[5][6]
Punicalin (B1234076)Dose-dependent inhibitionInhibition of cccDNA establishment and modest promotion of decay[5][6]
GeraniinDose-dependent inhibitionInhibition of cccDNA establishment and modest promotion of decay[2][5][6]

Note: The EC50 values for RNase H inhibitors were determined in an HBV infection system and show significantly higher potency compared to this compound. For hydrolyzable tannins, specific EC50 values were not reported in the reviewed literature, but they have been shown to significantly reduce cccDNA and HBeAg levels in a dose-dependent manner.[5][6]

Cross-Validation of this compound's Effects with Different Detection Methods

The inhibition of cccDNA formation by this compound can be quantified using several distinct methodologies. Each method has its own advantages and limitations, and cross-validation of results across different platforms is crucial for confirming the compound's activity.

Southern Blot Hybridization

Southern blotting is considered the "gold standard" for the direct detection and quantification of different HBV DNA replicative intermediates, including cccDNA and deproteinized-rcDNA (DP-rcDNA).[7] It allows for the visualization of different DNA forms based on their size and conformation.

Quantitative Polymerase Chain Reaction (qPCR)

qPCR is a highly sensitive and high-throughput method for quantifying DNA. Specific primers and probes are designed to amplify and detect cccDNA. This method is often preceded by enzymatic digestion of non-cccDNA forms to enhance specificity.

Hepatitis B e Antigen (HBeAg) ELISA

The secretion of HBeAg is dependent on the presence of transcriptionally active cccDNA. Therefore, measuring the levels of secreted HBeAg in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) can serve as a surrogate marker for cccDNA activity.[8] This method is particularly well-suited for high-throughput screening of cccDNA inhibitors.

A direct correlation between the reduction of cccDNA and the decrease in HBeAg levels has been demonstrated upon treatment with this compound, validating the use of HBeAg ELISA as a reliable screening method.

Experimental Protocols

Southern Blot for HBV cccDNA Detection
  • Hirt DNA Extraction: Isolate low molecular weight DNA (including cccDNA and DP-rcDNA) from cultured cells by lysing the cells and precipitating high molecular weight genomic DNA.

  • Agarose (B213101) Gel Electrophoresis: Separate the extracted DNA on a 1.2% agarose gel. The different forms of HBV DNA (cccDNA, DP-rcDNA, and single-stranded DNA) will migrate at different rates.

  • Transfer: Transfer the separated DNA from the gel to a nylon membrane.

  • Hybridization: Hybridize the membrane with a radiolabeled (e.g., 32P) or non-radioactive HBV-specific DNA probe.

  • Detection: Detect the hybridized probe using autoradiography or a chemiluminescent substrate.

  • Quantification: Quantify the signal intensity of the cccDNA and DP-rcDNA bands using densitometry.

qPCR for HBV cccDNA Quantification
  • Total DNA Extraction: Extract total DNA from cultured cells or liver tissue.

  • Exonuclease Digestion: Treat the extracted DNA with plasmid-safe ATP-dependent DNase or T5 exonuclease to digest linear and relaxed circular DNA, thereby enriching for cccDNA.

  • qPCR Reaction: Perform a real-time PCR reaction using primers and a probe specific for a region of the HBV genome that is present in cccDNA.

  • Standard Curve: Generate a standard curve using a plasmid containing the HBV genome to quantify the absolute copy number of cccDNA.

  • Normalization: Normalize the cccDNA copy number to a housekeeping gene (e.g., RNase P) to account for variations in cell number and DNA extraction efficiency.

Chemiluminescence ELISA for HBeAg
  • Coating: Coat a 96-well microplate with a capture antibody specific for HBeAg.

  • Blocking: Block the remaining protein-binding sites on the plate to prevent non-specific binding.

  • Sample Incubation: Add cell culture supernatants containing secreted HBeAg to the wells and incubate to allow the capture antibody to bind to HBeAg.

  • Detection Antibody Incubation: Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that also binds to HBeAg.

  • Substrate Addition: Add a chemiluminescent substrate for the HRP enzyme. The enzyme will catalyze a reaction that produces light.

  • Signal Measurement: Measure the intensity of the emitted light using a luminometer. The light intensity is proportional to the amount of HBeAg in the sample.

  • Quantification: Determine the concentration of HBeAg in the samples by comparing the results to a standard curve generated with known concentrations of recombinant HBeAg.

Visualizations

HBV_cccDNA_Formation_and_CCC0975_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HBV_Virion HBV Virion rcDNA_Capsid rcDNA-containing Capsid HBV_Virion->rcDNA_Capsid Uncoating rcDNA Relaxed Circular DNA (rcDNA) rcDNA_Capsid->rcDNA Nuclear Import DP_rcDNA Deproteinized rcDNA (DP-rcDNA) rcDNA->DP_rcDNA Deproteination cccDNA Covalently Closed Circular DNA (cccDNA) DP_rcDNA->cccDNA Ligation & Repair Viral_RNA Viral RNA (pgRNA, mRNAs) cccDNA->Viral_RNA Transcription CCC0975 This compound CCC0975->rcDNA Inhibits

Caption: HBV cccDNA formation pathway and the inhibitory action of this compound.

Detection_Methods_Workflow cluster_sample Sample Preparation cluster_southern Southern Blot cluster_qpcr qPCR cluster_elisa HBeAg ELISA Cell_Culture HBV-infected Cells + this compound Hirt_Extraction Hirt DNA Extraction Cell_Culture->Hirt_Extraction Total_DNA_Extraction Total DNA Extraction Cell_Culture->Total_DNA_Extraction Supernatant Collect Supernatant Cell_Culture->Supernatant Gel_Electrophoresis Agarose Gel Electrophoresis Hirt_Extraction->Gel_Electrophoresis Transfer Membrane Transfer Gel_Electrophoresis->Transfer Hybridization Probe Hybridization Transfer->Hybridization Detection_SB Signal Detection (cccDNA, DP-rcDNA) Hybridization->Detection_SB Exonuclease Exonuclease Digestion Total_DNA_Extraction->Exonuclease qPCR_Assay Real-time PCR Exonuclease->qPCR_Assay Quantification_qPCR cccDNA Quantification qPCR_Assay->Quantification_qPCR ELISA_Assay Sandwich ELISA Supernatant->ELISA_Assay Signal_Detection Chemiluminescence Measurement ELISA_Assay->Signal_Detection Quantification_ELISA HBeAg Quantification (Surrogate for cccDNA) Signal_Detection->Quantification_ELISA

Caption: Experimental workflows for the detection of this compound's effect on HBV cccDNA.

Logical_Relationship cluster_direct Direct Measurement cluster_indirect Indirect Measurement CCC0975_Action This compound inhibits rcDNA to cccDNA conversion cccDNA_Reduction Reduced cccDNA levels CCC0975_Action->cccDNA_Reduction HBeAg_Reduction Reduced secreted HBeAg cccDNA_Reduction->HBeAg_Reduction leads to Southern_Blot Southern Blot Southern_Blot->cccDNA_Reduction qPCR qPCR qPCR->cccDNA_Reduction ELISA HBeAg ELISA ELISA->HBeAg_Reduction

Caption: Logical relationship between this compound action and detection readouts.

References

Safety Operating Guide

Essential Safety and Logistical Guidance for Handling CCC-0975

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of CCC-0975, a disubstituted sulfonamide compound identified as a specific inhibitor of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA) formation.[1][2] Adherence to these guidelines is critical to ensure a safe laboratory environment and proper management of this research compound.

Personal Protective Equipment (PPE)

Standard laboratory personal protective equipment is required at all times when handling this compound. The following PPE creates a barrier against potential exposure and ensures personal safety.

PPE ComponentSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection Not generally required under normal handling conditions. Use in a well-ventilated area.

Operational Plan: Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and the safety of laboratory personnel.

Handling:

  • Work should be conducted in a well-ventilated laboratory.

  • Avoid direct contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.

  • Avoid inhalation of any dust or aerosols.

Storage:

  • Store in a tightly sealed container.

  • Recommended storage conditions are available from the supplier and should be strictly followed to ensure compound stability.[3]

Disposal Plan

The disposal of this compound and any contaminated materials must be handled as chemical waste in accordance with institutional and local environmental regulations.

Waste Segregation:

  • All materials contaminated with this compound, including gloves, pipette tips, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.

Disposal Procedure:

  • Collection: Place all this compound waste into a dedicated, sealed, and labeled hazardous waste container.

  • Institutional Protocol: Follow your institution's specific procedures for the pickup and disposal of chemical waste. Do not dispose of this compound down the drain.

  • Environmental Health and Safety (EHS): Contact your institution's EHS department for guidance on the proper disposal of antiviral research compounds.[4][5]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on available research.

ParameterValueReference
EC₅₀ (in HepDES19 cells) 10 μM
Purity 99.49%[3]

Experimental Protocols

While specific experimental protocols will vary based on the research objectives, any procedure involving this compound should incorporate the safety and handling guidelines outlined in this document. All work should be conducted by trained personnel familiar with the handling of potent research compounds.

Mechanism of Action: Inhibition of HBV cccDNA Formation

This compound functions by interfering with the conversion of relaxed circular DNA (rcDNA) to covalently closed circular DNA (cccDNA) in Hepatitis B Virus. This action reduces the formation of the stable cccDNA reservoir, which is crucial for the persistence of HBV infection.[1][2]

HBV_cccDNA_Inhibition cluster_virus_lifecycle HBV Replication Cycle rcDNA Relaxed Circular DNA (rcDNA) cccDNA Covalently Closed Circular DNA (cccDNA) rcDNA->cccDNA Conversion CCC_0975 This compound CCC_0975->cccDNA Inhibits Formation

Caption: Inhibition of HBV cccDNA formation by this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.